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  • Product: 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride
  • CAS: 1287066-91-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride

Introduction: The Significance of the 2-Aminothiazole Scaffold The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmacologically active agents, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmacologically active agents, including antimicrobial, anti-inflammatory, and anti-cancer drugs.[1][2] The 2-aminothiazole moiety, in particular, serves as a privileged scaffold, frequently utilized by medicinal chemists to enhance biological activity and optimize pharmacokinetic profiles.[3] This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of a key derivative, 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride , a valuable building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field, offering not just protocols, but the causal scientific reasoning behind the experimental choices.

Strategic Synthesis Pathway

The synthesis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is logically approached via a three-step sequence designed for efficiency and control. This pathway begins with the acylation of a readily available starting material, followed by a nucleophilic substitution, and concludes with the formation of the stable dihydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation A 2-Aminothiazole C Intermediate: 2-Chloro-N-(thiazol-2-yl)acetamide A->C Base (e.g., K2CO3) Solvent (e.g., Chloroform) B Chloroacetyl Chloride B->C E Free Base: 2-Amino-N-(thiazol-2-yl)acetamide C->E Nucleophilic Substitution D Ammonia Source (e.g., NH4OH) D->E G Final Product: 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride E->G Acid-Base Reaction Solvent (e.g., Ethanol) F Hydrochloric Acid (HCl) F->G

Caption: Overall workflow for the synthesis of the target compound.

PART 1: Detailed Experimental Protocols

A. Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide (Intermediate)

The initial step involves the acylation of the exocyclic amine of 2-aminothiazole. Chloroacetyl chloride is a potent acylating agent, and the reaction's exothermicity necessitates careful temperature control. A base is required to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Protocol:

  • To a stirred solution of 2-aminothiazole (1.0 eq) in a suitable solvent such as chloroform or dry acetone, add a non-nucleophilic base like potassium carbonate (1.5 eq) or triethylamine (1.2 eq).[3][4]

  • Cool the mixture to 0-5 °C using an ice bath. This is critical to manage the reaction rate and prevent side reactions.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-12 hours.[3]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be recrystallized from a solvent like ethanol to yield pure 2-chloro-N-(thiazol-2-yl)acetamide.

B. Synthesis of 2-Amino-N-(thiazol-2-yl)acetamide (Free Base)

This step is a classical nucleophilic aliphatic substitution, where an amine source displaces the chloride from the α-carbon of the chloroacetamide intermediate.

Protocol:

  • Suspend the intermediate, 2-chloro-N-(thiazol-2-yl)acetamide (1.0 eq), in an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) or an alcoholic ammonia solution.

  • Heat the mixture in a sealed pressure vessel at 60-80 °C for 12-24 hours. The use of a sealed vessel is necessary to prevent the escape of volatile ammonia.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After cooling to room temperature, remove the excess ammonia and solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel or by recrystallization to obtain the pure free base, 2-Amino-N-(thiazol-2-yl)acetamide.

C. Formation of 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride

The final step involves converting the synthesized free base into its more stable and water-soluble dihydrochloride salt. This is a standard acid-base reaction. The formation of a salt is a common strategy in pharmaceutical development to improve the bioavailability and handling properties of a drug substance.[5]

Protocol:

  • Dissolve the purified 2-Amino-N-(thiazol-2-yl)acetamide free base (1.0 eq) in a minimal amount of a suitable solvent, such as anhydrous ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount (2.2 eq) of a solution of HCl in a solvent like ethanol or diethyl ether.

  • The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry at 0-5 °C for an additional hour to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual acid, and dry under vacuum.

PART 2: Comprehensive Characterization

A self-validating protocol demands rigorous characterization of the final product to confirm its identity, purity, and structure.

Characterization_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Compositional Verification TLC TLC MP Melting Point IR FTIR Spectroscopy NMR NMR (¹H & ¹³C) MS Mass Spectrometry EA Elemental Analysis Product Synthesized Product Product->TLC Product->MP Product->IR Product->NMR Product->MS Product->EA

Caption: A logical workflow for the comprehensive characterization.

Chromatographic and Physical Analysis
  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring reaction progress and assessing the purity of the final compound.[1][6] For the free base, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol is typically effective. It is important to note that the highly polar dihydrochloride salt will likely remain at the baseline (Rf = 0) on standard silica plates. To analyze the salt by TLC, it may be necessary to add a small amount of a base like triethylamine to the eluent to run it as the free base in situ.

  • Melting Point (MP): A sharp and defined melting point range is a primary indicator of high purity. Impurities typically depress and broaden the melting point range.[6]

Spectroscopic Characterization

The combination of FTIR, NMR, and Mass Spectrometry provides unambiguous structural confirmation.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule. For the dihydrochloride salt, the spectrum will show characteristic broad absorptions due to the protonated amine groups.[5]

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
N-H⁺ Stretch (Ammonium)3200 - 2800 (very broad)Stretching vibration of the protonated primary amine and thiazole nitrogen.[5]
C=O Stretch (Amide I)1680 - 1650Carbonyl stretching, a strong and characteristic band.
N-H Bend (Amide II)1640 - 1550Bending vibration of the amide N-H bond.
C=N / C=C Stretch1600 - 1450Stretching vibrations within the thiazole aromatic ring.[1]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a solvent like DMSO-d₆, which can solubilize the salt and allows for the observation of exchangeable N-H protons.

  • ¹H NMR Spectroscopy:

Proton AssignmentExpected δ (ppm)MultiplicityNotes
Amide NH12.0 - 12.5Singlet (broad)Downfield shift due to deshielding by the carbonyl and thiazole ring.
Thiazole CH (2H)7.0 - 7.5DoubletsTwo distinct signals for the two protons on the thiazole ring.[7]
Methylene CH₂~4.2SingletSinglet adjacent to the carbonyl group and the primary amine.
Ammonium NH₃⁺8.0 - 8.5Singlet (broad)Protons of the primary ammonium group, often broad due to exchange.
  • ¹³C NMR Spectroscopy:

Carbon AssignmentExpected δ (ppm)Notes
Amide C=O165 - 170Carbonyl carbon, typically in the downfield region.[7]
Thiazole C (quaternary)155 - 160The C2 carbon of the thiazole ring attached to the amide nitrogen.
Thiazole CH (2C)110 - 140The two CH carbons of the thiazole ring.
Methylene CH₂40 - 45The aliphatic carbon adjacent to the carbonyl group.

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak corresponding to the free base is typically observed.

AnalysisExpected Result
Molecular Formula (Free Base)C₅H₇N₃OS
Molecular Weight (Free Base)157.20 g/mol
ESI-MS ([M+H]⁺)m/z ≈ 158.0
Elemental Analysis

For final confirmation, elemental analysis can be performed to determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N), which should match the calculated theoretical values for the dihydrochloride salt (C₅H₉Cl₂N₃OS).

Conclusion

This guide outlines a robust and reproducible pathway for the synthesis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. The causality-driven approach to the synthetic strategy and the comprehensive, multi-technique characterization framework provide a self-validating system for producing this valuable chemical intermediate. Adherence to these detailed protocols and analytical methods will ensure the generation of high-purity material suitable for advanced applications in drug discovery and development, empowering researchers to build upon the versatile 2-aminothiazole scaffold with confidence.

References

  • Sushil Kumar, et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. Available at: [Link]

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]

  • Google Patents. (2014). Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof.
  • Workman, J., & Springsteen, A. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

  • ResearchGate. (2008). (PDF) N-(Thiazol-2-yl)acetamide. Available at: [Link]

  • Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use.
  • Google Patents. (n.d.). Amine acid salt compounds and process for the production thereof.
  • Ayimbila, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem. Available at: [Link]

  • Sciencemadness.org. (2020). TLC of amine hydrochloride salt. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. Available at: [Link]

  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Available at: [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

Sources

Exploratory

"2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" chemical properties and structure

An In-depth Technical Guide to 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride: Properties, Structure, and Scientific Context Authored by a Senior Application Scientist This guide provides a comprehensive technical ove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride: Properties, Structure, and Scientific Context

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride, a molecule of interest within the broader class of 2-aminothiazole derivatives. Given the specificity of the dihydrochloride salt, this document synthesizes direct data where available with established knowledge of the core 2-aminothiazole scaffold to offer researchers, scientists, and drug development professionals a thorough and practical resource.

Core Molecular Identity and Physicochemical Properties

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride belongs to the family of heterocyclic compounds containing a thiazole ring, which is a critical pharmacophore in medicinal chemistry.[1][2] The presence of the 2-aminothiazole moiety is a cornerstone of numerous biologically active compounds.[1][2][3]

Structural Elucidation

The core structure consists of an acetamide group where the amide nitrogen is attached to the 2-position of a thiazole ring, and an amino group is attached to the alpha-carbon of the acetamide. The dihydrochloride salt form indicates that two basic sites in the molecule are protonated, likely the primary amino group and one of the nitrogen atoms in the thiazole ring.

Below is a diagram illustrating the logical connectivity of the atoms in the parent molecule, 2-Amino-N-(thiazol-2-yl)acetamide.

Caption: Atomic connectivity in 2-Amino-N-(thiazol-2-yl)acetamide.

Physicochemical Data Summary

While specific experimental data for the dihydrochloride salt is not extensively published, data for the closely related monohydrochloride salt and the parent compound provide a solid foundation for understanding its properties.

PropertyValue (for related compounds)Source
Molecular Formula C₅H₈ClN₃OS (monohydrochloride)[4]
Molecular Weight 193.65 g/mol (monohydrochloride)[4]
Topological Polar Surface Area (TPSA) 68.01 Ų[4]
LogP 0.4621[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 2[4]

Note: The dihydrochloride salt will have a molecular weight of 230.11 g/mol and is expected to have higher solubility in polar solvents compared to the monohydrochloride or the free base.

Synthesis Strategies and Methodologies

The synthesis of 2-Amino-N-(thiazol-2-yl)acetamide derivatives generally involves the acylation of a 2-aminothiazole precursor. A plausible synthetic pathway for the parent compound is outlined below.

Proposed Synthetic Workflow

A common and effective method for forming the amide bond is the reaction of 2-aminothiazole with a protected aminoacetyl chloride, followed by deprotection.

G cluster_reactants Starting Materials cluster_activation Activation cluster_coupling Coupling Reaction cluster_deprotection Deprotection 2-aminothiazole 2-aminothiazole Coupling Acylation 2-aminothiazole->Coupling Boc-glycine Boc-glycine Thionyl_chloride SOCl₂ Boc-glycyl_chloride Boc-glycyl chloride Thionyl_chloride->Boc-glycyl_chloride Boc-glycyl_chloride->Coupling Protected_intermediate N-(thiazol-2-yl)-2-((tert-butoxycarbonyl)amino)acetamide Coupling->Protected_intermediate HCl_in_dioxane HCl in Dioxane Protected_intermediate->HCl_in_dioxane Acidic Deprotection Final_Product 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride HCl_in_dioxane->Final_Product

Caption: Proposed synthetic workflow for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for similar amide couplings and deprotections.

Step 1: Activation of Boc-glycine

  • Suspend Boc-glycine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent under reduced pressure to obtain the crude Boc-glycyl chloride, which should be used immediately in the next step.

Step 2: Acylation of 2-aminothiazole

  • Dissolve 2-aminothiazole (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the freshly prepared Boc-glycyl chloride in DCM dropwise to the 2-aminothiazole solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified protected intermediate in a minimal amount of a suitable solvent such as dioxane or methanol.

  • Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated aqueous HCl.

  • Stir the mixture at room temperature for 2-4 hours.

  • The dihydrochloride salt should precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Biological Significance and Potential Applications

The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[1][2][5] This makes 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride a compound of significant interest for further investigation.

Established Activities of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological effects, including:

  • Antimicrobial Activity: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal properties.[2]

  • Anti-inflammatory Effects: The thiazole ring is a component of several anti-inflammatory drugs.[6]

  • Anticancer Properties: Certain derivatives have shown promise as anticancer agents.[1]

  • Antioxidant Activity: The scaffold can be incorporated into molecules with significant antioxidant capabilities.[2][3]

  • Other Activities: A diverse range of other activities have been reported, such as antiviral, antiprotozoal, and antihypertensive effects.[1][2]

The amide linkage and the terminal primary amine in the target molecule provide handles for further chemical modification to optimize these biological activities.

Analytical Characterization

A comprehensive analysis is crucial to confirm the structure and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic and Chromatographic Methods
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the thiazole ring, the methylene protons of the acetamide backbone, and the amine protons. The integration of these signals should be consistent with the proposed structure.
¹³C NMR Resonances for the carbon atoms of the thiazole ring, the carbonyl carbon of the amide, and the alpha-carbon of the acetamide.
Mass Spectrometry The molecular ion peak corresponding to the free base (C₅H₇N₃OS) should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C=N and C-S stretching of the thiazole ring.
HPLC To determine the purity of the final compound.
Elemental Analysis To confirm the elemental composition of the dihydrochloride salt (C, H, N, S, Cl).

As an example of crystallographic analysis of a related compound, N-(Thiazol-2-yl)acetamide has been synthesized and its crystal structure determined, which is stabilized by N—H⋯N and C—H⋯O hydrogen bonds.[6][7]

Safety, Handling, and Storage

As a research chemical, 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride should be handled with appropriate care.

Hazard Identification and Precautions
  • Hazard Statements (anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][8]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][9]

    • Avoid contact with skin and eyes.[9][10]

    • Wash hands thoroughly after handling.[8]

Recommended Storage Conditions
  • Store in a tightly sealed container in a cool, dry place.[4]

  • For long-term storage, refrigeration (2-8°C) is recommended.[4]

Conclusion

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is a molecule with significant potential, stemming from the well-established biological importance of the 2-aminothiazole scaffold. While specific data on the dihydrochloride salt is limited, this guide provides a robust framework based on the chemical properties and reactivity of closely related compounds. The proposed synthetic route and analytical methods offer a clear path for researchers to synthesize and characterize this compound, paving the way for its exploration in various scientific and drug discovery applications.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. Available from: [Link]

  • Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., Chebil, A., & El-Gazzar, A. B. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Ayimbila, S. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available from: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]

  • ResearchGate. Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. Available from: [Link]

  • Solstice Advanced Materials. Manganese(IV) oxide. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride

Introduction The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including approved pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including approved pharmaceuticals.[1][2] This guide focuses on the core molecule, 2-Amino-N-(thiazol-2-yl)acetamide , and its dihydrochloride salt, a compound that serves as a fundamental building block for the development of novel therapeutics. While much of the advanced research has focused on its derivatives, understanding the intrinsic biological activities of this core structure is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive technical overview of its known biological activities, underlying mechanisms of action, and field-proven experimental protocols to facilitate further research and development. We will delve into its demonstrated potential in oncology, microbiology, and neuroprotection, offering a synthesized perspective grounded in authoritative scientific literature.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is crucial for its application in experimental settings. These properties influence its solubility, stability, and bioavailability.

PropertyValueSource
CAS Number 1046757-36-1[3]
Molecular Formula C₅H₈ClN₃OS[3]
Molecular Weight 193.65 g/mol [3]
Topological Polar Surface Area (TPSA) 68.01 Ų[3]
LogP (calculated) 0.4621[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 2[3]
Storage Sealed in dry, 2-8°C[3]

Synthesis of the Core Scaffold

The synthesis of the N-(thiazol-2-yl)acetamide core is a straightforward and well-documented process, typically achieved through the acylation of 2-aminothiazole.

Protocol 1: Acylation of 2-Aminothiazole

This protocol outlines the synthesis of N-(thiazol-2-yl)acetamide, the parent compound of the dihydrochloride salt.[4][5]

Materials:

  • 2-Aminothiazole

  • Acetyl chloride

  • Dry Acetone

  • Acidified cold water

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (26 mmol) in 60 ml of dry acetone.

  • Slowly add acetyl chloride (26 mmol) to the solution.

  • Reflux the reaction mixture for two hours.[4]

  • After cooling to room temperature, pour the mixture into acidified cold water.

  • Collect the resulting yellow solid by filtration.

  • Wash the solid with cold acetone and dry to obtain N-(thiazol-2-yl)acetamide.[4]

cluster_synthesis Synthesis of N-(thiazol-2-yl)acetamide 2-Aminothiazole 2-Aminothiazole Reaction Acylation (Dry Acetone, Reflux) 2-Aminothiazole->Reaction Acetyl_chloride Acetyl_chloride Acetyl_chloride->Reaction N-(thiazol-2-yl)acetamide N-(thiazol-2-yl)acetamide Reaction->N-(thiazol-2-yl)acetamide

Caption: Synthesis workflow for the N-(thiazol-2-yl)acetamide core structure.

Part 1: Anticancer Activity

The 2-aminothiazole scaffold is a prominent feature in several anticancer agents, including the FDA-approved tyrosine kinase inhibitor Dasatinib.[6] Derivatives of 2-Amino-N-(thiazol-2-yl)acetamide have demonstrated significant potential in targeting various cancer cell lines, including those resistant to standard therapies.[1][7]

Mechanism of Action: Induction of Apoptosis and Autophagy

A key study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a close derivative of our core compound, revealed a dual mechanism of cell death induction: apoptosis and autophagy.[1][7] This is a particularly powerful therapeutic strategy, as it can overcome resistance mechanisms that block conventional apoptotic pathways.

  • Apoptosis Induction: The compound was shown to induce the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[8] Caspase-3 is a critical executioner caspase, and its activation leads to the cleavage of numerous cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.[9][10] PARP cleavage is a classic indicator of caspase-3 activity.

  • Autophagy Induction: The study also observed the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.[11] This suggests that the compound can trigger autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death, depending on the cellular context. In this case, it contributes to the compound's anticancer effect.

cluster_anticancer Anticancer Mechanism of Action Compound 2-Amino-N-(thiazol-2-yl)acetamide Derivative Apoptosis Apoptosis Compound->Apoptosis Autophagy Autophagy Compound->Autophagy Caspase3_Activation Caspase-3 Activation Apoptosis->Caspase3_Activation LC3_Conversion LC3-I to LC3-II Conversion Autophagy->LC3_Conversion Cell_Death Cancer Cell Death PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage PARP_Cleavage->Cell_Death LC3_Conversion->Cell_Death

Caption: Dual mechanism of anticancer activity.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the IC50 values for a representative derivative, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (referred to as Compound 6b in the source), against various cancer cell lines.[1]

Cell LineCancer TypeIC50 (µM)
A375Melanoma (sensitive)0.8 ± 0.1
A375-RMelanoma (resistant)1.2 ± 0.2
K562Chronic Myeloid Leukemia (sensitive)0.9 ± 0.1
K562-RChronic Myeloid Leukemia (resistant)1.1 ± 0.1
Mia-PaCa2Pancreatic Cancer1.5 ± 0.2
Experimental Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12][13]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol, DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol 2: Western Blot for Apoptosis Markers

This protocol details the detection of cleaved Caspase-3 and PARP, key indicators of apoptosis.[9][10][15]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-Caspase-3, anti-cleaved-PARP, and a loading control like anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in pro-caspase-3 and the appearance of its cleaved fragments, along with the appearance of the cleaved PARP fragment, indicate apoptosis.[9][10]

Part 2: Antimicrobial Activity

Thiazole-containing compounds have a long history as antimicrobial agents. Derivatives of 2-Amino-N-(thiazol-2-yl)acetamide have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[16][17][18]

Mechanism of Action

The antimicrobial mechanisms of 2-aminothiazole derivatives are diverse. One proposed mechanism is the inhibition of essential bacterial enzymes, such as those involved in DNA replication or cell wall synthesis.[11] For example, some derivatives have been investigated as potential inhibitors of DNA gyrase.[16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents representative MIC values for 2-aminothiazole derivatives against various microbial strains. It is important to note that these values are for derivatives and the activity of the core compound may vary.

Compound DerivativeMicroorganismMIC (µg/mL)Source
BTC-jS. aureus12.5[16]
BTC-jB. subtilis6.25[16]
BTC-jE. coli3.125[16]
BTC-jP. aeruginosa6.25[16]
Derivative 2aS. epidermidis (MDR)250[16]
Derivative 2dS. aureus (MDR)250[16]
Experimental Protocol 3: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][19]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[13]

cluster_mic Broth Microdilution MIC Assay Workflow Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution Serial Dilution of Compound in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C (16-24h) Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 3: Neuroprotective Potential

The 2-aminothiazole scaffold has also emerged as a promising framework for the development of neuroprotective agents for diseases like Alzheimer's and Parkinson's, as well as for mitigating ischemic brain injury.[20][21]

Mechanism of Action: Attenuation of Oxidative Stress

Oxidative stress is a common pathological mechanism in many neurodegenerative disorders.[20] Thiazole derivatives have demonstrated neuroprotective effects by combating oxidative stress.

  • Reduction of Reactive Oxygen Species (ROS): Pre-treatment of neuronal cells with thiazoline derivatives prior to H₂O₂ exposure has been shown to reduce the levels of reactive oxygen species.[20]

  • Enhancement of Antioxidant Enzymes: These compounds can also attenuate the H₂O₂-induced reduction in the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[20]

Experimental Protocol 4: Neuroprotection Assay in PC12 Cells

PC12 cells, a rat pheochromocytoma cell line, are a common in vitro model for studying neuroprotective effects against oxidative stress.[22][23]

Materials:

  • PC12 cells

  • 96-well plates

  • Cell culture medium (e.g., DMEM)

  • Hydrogen peroxide (H₂O₂)

  • Test compound

  • MTT assay reagents

Procedure:

  • Cell Culture: Culture PC12 cells in 96-well plates until they reach the desired confluency.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).[23]

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to an optimized concentration of H₂O₂ (e.g., 200 µM) for a set duration (e.g., 4 hours) to induce cell injury.[24][25]

  • Assessment of Cell Viability: Following the H₂O₂ challenge, assess cell viability using the MTT assay as described in Experimental Protocol 1. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.[22]

Conclusion

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride represents a versatile and valuable scaffold in drug discovery. While much of the advanced research has logically progressed to its derivatives, this guide has synthesized the foundational biological activities associated with this core structure. The demonstrated anticancer activity through the dual induction of apoptosis and autophagy, broad-spectrum antimicrobial potential, and promising neuroprotective effects against oxidative stress underscore its significance. The detailed experimental protocols provided herein are intended to serve as a practical resource for researchers aiming to further explore and exploit the therapeutic potential of this and related compounds. Continued investigation into the specific mechanisms and structure-activity relationships of this chemical class will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

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  • Semantic Scholar. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. [Link]

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  • Hradil, P., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. [Link]

  • Lin, Y.-F., et al. (2021). Neuroprotective Effect of Abelmoschus manihot Flower Extracts against the H2O2-Induced Cytotoxicity, Oxidative Stress and Inflammation in PC12 Cells. Antioxidants, 10(11), 1689. [Link]

  • Kim, J. H., et al. (2010). Neuroprotective Effects of 2-Cyclopropylimino-3-Methyl-1,3-Thiazoline Hydrochloride Against Oxidative Stress. The Korean Journal of Physiology & Pharmacology, 14(4), 205–210. [Link]

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Sources

Exploratory

Unlocking Kinase Inhibition: A Technical Guide to the 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride Scaffold

Introduction: The Privileged 2-Aminothiazole Scaffold In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of "privileged scaffolds" — molecular frameworks that can b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Aminothiazole Scaffold

In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of "privileged scaffolds" — molecular frameworks that can be selectively optimized to interact with multiple biological targets — is a cornerstone of efficient therapeutic development. The 2-aminothiazole nucleus represents one such exemplary scaffold, consistently appearing in a multitude of biologically active agents.[1][2] Its inherent chemical properties, including its capacity for hydrogen bonding and diverse substitution patterns, make it an ideal template for the design of potent and selective enzyme inhibitors. This guide focuses on a specific embodiment of this scaffold: 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride . While this particular compound is not extensively documented as a standalone inhibitor, its core structure is the foundation upon which highly successful kinase inhibitors have been built. This document will serve as an in-depth technical exploration of this core, its potential as a kinase inhibitor, and the experimental methodologies required for its characterization, aimed at researchers, medicinal chemists, and drug development professionals.

The Rationale for Kinase Inhibition: A Focus on Src and Abl Kinases

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific amino acid residues in proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The 2-aminothiazole scaffold has been particularly successful in targeting non-receptor tyrosine kinases like those of the Src family and Abl kinase.

Src Family Kinases (SFKs): This family of proto-oncogenes is involved in the regulation of a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Aberrant Src activation is a common feature in many solid tumors, contributing to their growth and metastatic potential.

Abl Kinase: The Abelson murine leukemia viral oncogene homolog 1 (Abl) is another crucial tyrosine kinase. Its dysregulation, most famously through the formation of the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), leads to uncontrolled cell proliferation.

The groundbreaking discovery of Dasatinib, a potent pan-Src and Bcr-Abl inhibitor, originated from a 2-aminothiazole template.[3] This underscores the intrinsic potential of the 2-Amino-N-(thiazol-2-yl)acetamide core to be developed into highly effective kinase inhibitors.

Mechanism of Action: How 2-Aminothiazole Scaffolds Inhibit Kinases

The inhibitory action of 2-aminothiazole-based compounds typically occurs at the ATP-binding site of the kinase. The thiazole ring and its substituents are designed to form key interactions with the amino acid residues lining this pocket, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. A putative binding model suggests that the 2-amino group and the thiazole nitrogen can form critical hydrogen bonds with the hinge region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme. This interaction is a common feature of many kinase inhibitors and is crucial for potent inhibition.

Below is a conceptual diagram illustrating the central role of Src kinase in cellular signaling and its inhibition.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activation Downstream_Pathways Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream_Pathways Phosphorylation Cell_Proliferation Cell Proliferation, Survival, Migration Downstream_Pathways->Cell_Proliferation Inhibitor 2-Amino-N-(thiazol-2-yl)acetamide (Scaffold) Inhibitor->Src Inhibition

Caption: Inhibition of Src Kinase Signaling by a 2-Aminothiazole Scaffold.

Structure-Activity Relationship (SAR) of 2-Aminothiazole Derivatives

While specific data for the unsubstituted 2-Amino-N-(thiazol-2-yl)acetamide is scarce, extensive research on its derivatives provides valuable insights into the structure-activity relationship. The potency and selectivity of these inhibitors can be significantly modulated by substitutions on the thiazole ring and the acetamide moiety.

Compound/ScaffoldR1 (on Thiazole)R2 (on Acetamide)Target Kinase(s)Potency (IC50/GI50)Reference
Dasatinib PrecursorVariedVariedSrc family, AblNanomolar to subnanomolar[3]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide-CH2-Ph at C5, -tBu at C4Piperazin-1-yl-1.6 µM (HeLa cells)[4]
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives3-aminophenyl at C4VariedMelanoma, Pancreatic Cancer CellsMedium to low micromolar[4]

Key Takeaways from SAR Studies:

  • Substitutions are Critical: The core 2-Amino-N-(thiazol-2-yl)acetamide structure serves as a foundational template. Potent inhibitory activity is achieved through strategic substitutions.

  • Target-Specific Modifications: The nature and position of the substituents determine the inhibitor's selectivity towards different kinases.

Experimental Protocols for Characterization

The evaluation of a potential kinase inhibitor requires a multi-faceted approach, starting from in vitro enzymatic assays to cell-based and potentially in vivo studies. The following are detailed, self-validating protocols for the initial characterization of a 2-aminothiazole-based compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a substrate peptide by a specific kinase in the presence and absence of the inhibitor. The amount of phosphorylated product is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare a solution of the purified active kinase in kinase buffer.

    • Prepare a solution of the substrate peptide (e.g., a biotinylated peptide) in kinase buffer.

    • Prepare a solution of ATP (at a concentration close to the Km for the specific kinase) in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer.

    • Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase to all wells except the negative control.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP and substrate peptide solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The method of detection depends on the substrate used. For a biotinylated peptide, a common method is to transfer the reaction mixture to a streptavidin-coated plate.

    • After washing, a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP) is added.

    • After another wash, a substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the target kinase.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., a cell line overexpressing the target kinase) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for Target Engagement

This technique is used to confirm that the compound is inhibiting the target kinase within the cell by observing the phosphorylation status of its downstream substrates.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the target protein and its substrates. A decrease in the phosphorylated form of the substrate in compound-treated cells indicates target engagement.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat the cells with the test compound at various concentrations for a specific time.

    • Wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target or its substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

    • Compare the levels of phosphorylated protein in treated versus untreated cells.

Experimental_Workflow Start Start: 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride In_Vitro_Assay In Vitro Kinase Assay (Determine IC50) Start->In_Vitro_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay (Determine GI50) In_Vitro_Assay->Cell_Proliferation_Assay Western_Blot Western Blot Analysis (Confirm Target Engagement) Cell_Proliferation_Assay->Western_Blot SAR_Optimization SAR-Guided Optimization Western_Blot->SAR_Optimization Lead_Compound Lead Compound for Further Development SAR_Optimization->Lead_Compound

Caption: A General Workflow for the Characterization of a Kinase Inhibitor.

Conclusion and Future Perspectives

The 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride core represents a highly promising starting point for the development of novel kinase inhibitors. Its proven success as a foundational scaffold for drugs like Dasatinib validates its potential.[3] While the unsubstituted parent molecule may exhibit modest activity, the principles of medicinal chemistry and structure-activity relationship studies provide a clear roadmap for its optimization into potent and selective drug candidates. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of such compounds, from initial hit identification to lead optimization. Future research in this area will likely focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, further unlocking the therapeutic potential of this privileged scaffold.

References

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  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. Available at: [Link]

Sources

Foundational

A Strategic Roadmap for Investigating the Anticancer Potential of 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride

Disclaimer: The compound "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" is not an established anticancer agent with a significant body of published research. This guide, therefore, presents a hypothetical yet rigoro...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" is not an established anticancer agent with a significant body of published research. This guide, therefore, presents a hypothetical yet rigorous framework for its initial investigation as a potential therapeutic candidate. It is designed to serve as a strategic blueprint for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of novel chemical entities.

Introduction and Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer effects. Similarly, the acetamide moiety is a common feature in many bioactive molecules. The combination of these two pharmacophores in "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" presents a logical, albeit unexplored, starting point for an anticancer drug discovery program. This document outlines a comprehensive, multi-stage research plan to systematically evaluate its potential, from initial in vitro screening to preliminary in vivo efficacy studies. Our approach is grounded in established, robust methodologies to ensure the generation of high-quality, reproducible data, thereby enabling a definitive " go/no-go " decision on its further development.

Synthesis and Characterization

Prior to any biological evaluation, the synthesis, purification, and rigorous characterization of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride are paramount. The identity and purity of the test compound are the bedrock of reliable and reproducible biological data.

2.1 Proposed Synthetic Route

A plausible and efficient synthesis would involve the reaction of 2-aminothiazole with a protected amino acid, such as Boc-glycine, in the presence of a suitable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting Boc-protected intermediate would then be deprotected under acidic conditions to yield the desired 2-Amino-N-(thiazol-2-yl)acetamide, which can be converted to its dihydrochloride salt for improved solubility and stability.

2.2 Quality Control and Characterization

A comprehensive suite of analytical techniques must be employed to confirm the identity and purity of the synthesized compound.

Analytical Method Purpose Acceptance Criteria
¹H and ¹³C NMR Structural elucidationSpectra consistent with proposed structure
Mass Spectrometry Molecular weight confirmationObserved mass matches theoretical mass ± 5 ppm
HPLC Purity assessment≥95% purity
Elemental Analysis Elemental composition verificationC, H, N, S content within ±0.4% of theoretical values

In Vitro Anticancer Evaluation: A Phased Approach

The in vitro assessment is designed as a tiered screening cascade to efficiently identify cytotoxic activity, elucidate the mechanism of action, and select the most promising cancer types for further investigation.

3.0.1 Phase I: Broad-Spectrum Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines. The National Cancer Institute's 60-cell line panel (NCI-60) is a well-established platform for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

3.0.2 Phase II: Mechanism of Action Studies

Should the compound exhibit significant cytotoxicity (IC50 < 10 µM) in specific cell lines, the next phase will focus on understanding how it kills cancer cells.

3.0.2.1 Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Experimental Protocol: Annexin V/Propidium Iodide Staining

  • Cell Treatment: Treat the selected cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3.0.2.2 Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints.

Experimental Protocol: Propidium Iodide Staining for DNA Content

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.0.3 Phase III: Target Identification and Pathway Analysis

Identifying the molecular target(s) of the compound is crucial for its further development. A plausible hypothetical target for a novel small molecule could be a protein kinase, as they are frequently dysregulated in cancer.

Hypothetical Signaling Pathway

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Compound 2-Amino-N-(thiazol-2-yl) acetamide dihydrochloride Compound->MEK Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, PARP, Caspase-3) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

In Vivo Efficacy Studies

Positive in vitro results would warrant progression to in vivo studies to assess the compound's efficacy and safety in a living organism.

4.1 Xenograft Mouse Model

A subcutaneous xenograft model using the most sensitive cancer cell line identified in vitro is a standard initial in vivo model.

Experimental Protocol: Tumor Growth Inhibition Study

  • Cell Implantation: Inject cancer cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the compound (e.g., via intraperitoneal injection) daily for a specified period.

  • Tumor Measurement: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.

4.2 Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Screening NCI-60 Cytotoxicity Screening IC50 IC50 Determination (MTT Assay) Screening->IC50 Decision1 Active? IC50->Decision1 Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle WesternBlot Mechanism of Action (Western Blot) CellCycle->WesternBlot Xenograft Xenograft Model Development WesternBlot->Xenograft TGI Tumor Growth Inhibition Study Xenograft->TGI Toxicity Preliminary Toxicity Assessment TGI->Toxicity Decision2 Efficacious & Safe? Toxicity->Decision2 Start Compound Synthesis & Characterization Start->Screening Decision1->Apoptosis Yes Stop Stop Development Decision1->Stop No Decision2->Stop No Proceed Proceed to Lead Optimization Decision2->Proceed Yes

Caption: A tiered workflow for preclinical anticancer evaluation.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to investigate the potential anticancer properties of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride." By following this phased strategy, researchers can generate a comprehensive data package to support a clear decision on the future of this compound. Positive outcomes from this research plan would pave the way for lead optimization, advanced preclinical studies, and ultimately, potential clinical development.

References

  • NCI-60 Human Tumor Cell Lines Screen: National Cancer Institute. [Link]

  • MTT Cell Viability Assay: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Annexin V/PI Apoptosis Assay: Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Apoptosis by Annexin V Staining. Cold Spring Harbor protocols, 2016(9). [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining: Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature protocols, 1(3), 1458–1461. [Link]

  • Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]

  • Animal Xenograft Models: Tentler, J. J., Tan, A. C., Weekes, C. D., Jimeno, A., Leong, S., Pitts, T. M., & Eckhardt, S. G. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature reviews. Clinical oncology, 9(6), 338–350. [Link]

Exploratory

Unlocking the Antimicrobial Potential of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutics. Thiazole derivatives have emerged as a promi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutics. Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities.[1][2][3] This in-depth technical guide focuses on the antimicrobial potential of a specific, yet under-explored molecule: 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. We provide a comprehensive framework for its synthesis, characterization, and a multi-tiered evaluation of its antimicrobial efficacy and safety profile. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-tested protocols to rigorously assess this compound's therapeutic viability. Our approach emphasizes a self-validating system of experimentation, from initial in vitro screening against critical pathogens to preliminary in vivo assessments and mechanism of action studies, thereby providing a robust pathway for its potential translation from the laboratory to preclinical development.

Introduction: The Rationale for Investigating 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][3] Its derivatives are known to possess a wide array of pharmacological properties, including antibacterial, antifungal, and antiviral activities.[1][2][3] The 2-aminothiazole moiety, in particular, is a key pharmacophore in several clinically significant antibiotics. The rationale for investigating the dihydrochloride salt of 2-Amino-N-(thiazol-2-yl)acetamide stems from the hypothesis that the acetamide linkage provides a strategic point for molecular interactions within biological targets, while the dihydrochloride formulation enhances aqueous solubility and bioavailability, crucial parameters for a potential therapeutic agent.

This guide will navigate the logical progression of a comprehensive antimicrobial drug discovery program, beginning with the synthesis and characterization of the target compound, followed by a rigorous cascade of biological evaluations.

Synthesis and Physicochemical Characterization

A reliable and scalable synthesis route is paramount for the thorough investigation of any new chemical entity. Here, we outline a robust, two-step synthesis for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

Synthesis Protocol

Step 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide

This initial step involves the acylation of 2-aminothiazole with chloroacetyl chloride.

  • Materials: 2-aminothiazole, chloroacetyl chloride, potassium carbonate (K₂CO₃), chloroform.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminothiazole in chloroform.

    • Add an equimolar amount of potassium carbonate as a base to neutralize the HCl generated during the reaction.

    • Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with constant stirring.

    • After the addition is complete, allow the reaction to proceed at room temperature for 12 hours.[2]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove potassium carbonate and other insoluble materials.

    • Evaporate the chloroform under reduced pressure to obtain the crude 2-Chloro-N-(thiazol-2-yl)acetamide.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

The second step involves the amination of the chloro-acetamide intermediate, followed by salt formation.

  • Materials: 2-Chloro-N-(thiazol-2-yl)acetamide, aqueous ammonia, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the purified 2-Chloro-N-(thiazol-2-yl)acetamide in a suitable solvent like ethanol.

    • Add an excess of concentrated aqueous ammonia to the solution and stir at room temperature. The reaction progress should be monitored by TLC.

    • Once the reaction is complete, evaporate the solvent and excess ammonia under reduced pressure.

    • Dissolve the resulting crude 2-Amino-N-(thiazol-2-yl)acetamide in a minimal amount of anhydrous ethanol.

    • To this solution, add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring to precipitate the dihydrochloride salt.

    • Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is crucial for formulation and further studies.

PropertyValueSource
Molecular Formula C₅H₈ClN₃OSPubChem
Molecular Weight 193.65 g/mol ChemScene
Appearance Off-white to pale yellow solidExpected
Solubility Expected to be soluble in water and polar organic solventsInferred
pKa To be determined experimentally-
LogP To be determined experimentally-

In Vitro Antimicrobial Evaluation: A Tiered Approach

The cornerstone of assessing a new compound's antimicrobial potential lies in a systematic and rigorous in vitro testing cascade. This section outlines a comprehensive strategy to determine the spectrum of activity and potency of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

Initial Screening: The Disk Diffusion Assay

The disk diffusion method provides a rapid, qualitative assessment of antimicrobial activity and helps in prioritizing pathogens for further quantitative testing.

  • Principle: A filter paper disc impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.

  • Protocol:

    • Prepare Mueller-Hinton agar (MHA) plates.

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

    • Uniformly swab the MHA plate with the microbial suspension.

    • Aseptically place sterile paper discs (6 mm diameter) impregnated with a defined concentration (e.g., 100 µ g/disc ) of the test compound onto the agar surface.

    • Include positive control (a known antibiotic) and negative control (solvent-impregnated) discs.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition in millimeters.

Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. Following incubation, the wells are observed for visible growth.

  • Protocol:

    • Prepare a stock solution of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a microbial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include a growth control (no compound) and a sterility control (no inoculum) well.

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Bactericidal versus Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth), a Minimum Bactericidal Concentration (MBC) assay is performed.

  • Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is sub-cultured onto an antibiotic-free agar medium. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.

  • Protocol:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound from the MIC plate that shows no bacterial growth on the MHA plate.

Illustrative Antimicrobial Activity of Related 2-Aminothiazole Acetamide Derivatives

Disclaimer: The following data is for illustrative purposes only and represents the activity of structurally related compounds. The actual antimicrobial activity of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride must be determined experimentally.

Compound TypeOrganismMIC (µg/mL)Reference
2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamideS. aureus12.5[4]
2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamideB. subtilis6.25[4]
2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamideE. coli3.125[4]
2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamideP. aeruginosa6.25[4]
2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivativesE. coli6.25 - 25[1]
2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivativesS. aureus6.25 - 25[1]

Mechanism of Action Studies: Unraveling the "How"

Identifying the molecular target of a novel antimicrobial is a critical step in its development. Based on the known mechanisms of other thiazole-containing antibiotics, we propose two primary avenues of investigation for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

Hypothesis 1: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for DNA replication and a well-validated antibiotic target.[5][6][7]

  • Experimental Approach: DNA Gyrase Supercoiling Assay

    • Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in an ATP-dependent manner. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis. An inhibitor will prevent the formation of the supercoiled form.

    • Protocol:

      • Set up reaction mixtures containing relaxed plasmid DNA, E. coli DNA gyrase, ATP, and varying concentrations of the test compound.

      • Incubate the reactions at 37°C for 1 hour.

      • Stop the reaction and separate the DNA topoisomers on an agarose gel.

      • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

      • A dose-dependent decrease in the supercoiled DNA band indicates inhibition.

Hypothesis 2: Disruption of FtsZ Polymerization and Cell Division

FtsZ is a bacterial homolog of tubulin that forms the Z-ring, a structure essential for bacterial cell division.[8][9][10] Its inhibition leads to filamentation and eventual cell death.

  • Experimental Approach: Light Scattering Assay for FtsZ Polymerization

    • Principle: The polymerization of FtsZ into protofilaments can be monitored by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) in a spectrophotometer. An inhibitor will prevent or reduce this increase in light scattering.

    • Protocol:

      • Purify FtsZ protein from a suitable bacterial source (e.g., E. coli).

      • Initiate polymerization by adding GTP to a solution of FtsZ in the presence of varying concentrations of the test compound.

      • Monitor the change in absorbance (light scattering) over time.

      • A dose-dependent inhibition of the increase in light scattering suggests interference with FtsZ polymerization.

Antimicrobial MoA Workflow cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action (MoA) Investigation Compound Compound MIC/MBC MIC/MBC Determination Compound->MIC/MBC Broad-spectrum activity? Gyrase_Assay DNA Gyrase Assay MIC/MBC->Gyrase_Assay Hypothesis 1 FtsZ_Assay FtsZ Polymerization Assay MIC/MBC->FtsZ_Assay Hypothesis 2 Other_Assays Other Potential Targets MIC/MBC->Other_Assays Exploratory Lead_Optimization Lead_Optimization Gyrase_Assay->Lead_Optimization Confirmed Target FtsZ_Assay->Lead_Optimization Confirmed Target Other_Assays->Lead_Optimization Novel Target? caption Workflow for Investigating Antimicrobial Mechanism of Action.

Caption: Workflow for Investigating Antimicrobial Mechanism of Action.

Safety and Toxicity Assessment: A Critical Hurdle

A promising antimicrobial candidate must exhibit selective toxicity, meaning it should be potent against microbial pathogens while having minimal adverse effects on host cells.

In Vitro Cytotoxicity: MTT and LDH Assays
  • MTT Assay:

    • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • Protocol:

      • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the test compound for 24-48 hours.

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated control cells.

  • LDH Release Assay:

    • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.

    • Protocol:

      • Seed and treat cells as described for the MTT assay.

      • After the treatment period, collect the cell culture supernatant.

      • Incubate the supernatant with a reaction mixture containing the LDH substrate.

      • Measure the amount of formazan produced by the enzymatic reaction by reading the absorbance at 490 nm.

      • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay (Metabolic Activity) cluster_LDH LDH Assay (Membrane Integrity) Start Compound Treatment of Mammalian Cells MTT_Add Add MTT Reagent Start->MTT_Add LDH_Supernatant Collect Supernatant Start->LDH_Supernatant MTT_Incubate Incubate (2-4h) MTT_Add->MTT_Incubate MTT_Solubilize Solubilize Formazan MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance (570nm) MTT_Solubilize->MTT_Read Viability Viability MTT_Read->Viability Calculate % Viability LDH_React Add LDH Reaction Mix LDH_Supernatant->LDH_React LDH_Incubate Incubate (30min) LDH_React->LDH_Incubate LDH_Read Read Absorbance (490nm) LDH_Incubate->LDH_Read Cytotoxicity Cytotoxicity LDH_Read->Cytotoxicity Calculate % Cytotoxicity caption Parallel workflows for in vitro cytotoxicity assessment.

Caption: Parallel workflows for in vitro cytotoxicity assessment.

Preliminary In Vivo Efficacy: The Murine Sepsis Model

Positive in vitro results must be validated in a relevant in vivo model to assess the compound's efficacy in a complex biological system. The murine sepsis model is a standard for the initial in vivo evaluation of antibacterial agents.

  • Principle: Mice are infected with a lethal dose of a clinically relevant pathogen, and the ability of the test compound to improve survival or reduce bacterial burden is assessed.

  • Protocol:

    • Infection: Induce sepsis in mice via intraperitoneal (IP) injection of a standardized inoculum of a pathogen (e.g., methicillin-resistant Staphylococcus aureus - MRSA).

    • Treatment: Administer 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride at various doses via a relevant route (e.g., intravenous or intraperitoneal) at specific time points post-infection.

    • Monitoring: Monitor the animals for signs of morbidity and mortality over a defined period (e.g., 7 days).

    • Endpoints:

      • Survival: Record the number of surviving animals in each treatment group.

      • Bacterial Load: At a predetermined time point, euthanize a subset of animals and determine the bacterial load (CFU/g) in key organs (e.g., spleen, liver, and blood).

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride as a potential antimicrobial agent. The outlined protocols, from synthesis to in vivo testing, are designed to generate a robust dataset that will enable a clear go/no-go decision for further preclinical development. The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic approach, as detailed herein, is essential to unlock the full potential of new derivatives like the one under consideration. Future work should focus on lead optimization based on the initial findings, exploring structure-activity relationships to enhance potency and selectivity, and further elucidating the molecular mechanism of action.

References

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  • Sosič, I., Mravljak, J., & Ilaš, J. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry, 15(1), 136-146. [Link]

  • El-Gazzar, A. G. A., & Hafez, H. N. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]

  • Sheikh, A. S., Khan, M. T., Channar, P. A., Saeed, A., Larik, F. A., & Hassan, M. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS omega, 8(11), 10321–10331. [Link]

  • Ilaš, J., Tomašič, T., & Kikelj, D. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS medicinal chemistry letters, 11(10), 1991–1997. [Link]

  • Chan, P. F., Zhao, Y., Li, G., Hsieh, I. W., Chen, Y. L., Liu, Y. C., ... & Hsieh, P. C. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS infectious diseases, 8(4), 825–836. [Link]

  • Kumar, K., & Panda, D. (2022). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • Kos, J., Gavez, A., & Peterlin Mašič, L. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]

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Foundational

A Senior Scientist's Guide to the Discovery and Design of 2-Amino-N-(thiazol-2-yl)acetamide Derivatives

Foreword: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with a wide range of biological targets. The 2-aminothiazole ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5][6][7]

This guide focuses on a specific, highly versatile starting point for derivative design: the 2-Amino-N-(thiazol-2-yl)acetamide core. We will deconstruct this scaffold, explore rational design strategies for its modification, provide detailed synthetic protocols, and outline a robust workflow for pharmacological evaluation. This document is intended for drug discovery professionals seeking to leverage this promising chemical space for the development of novel therapeutic agents.

Deconstructing the Core: A Blueprint for Innovation

The strategic appeal of the 2-Amino-N-(thiazol-2-yl)acetamide scaffold lies in its modular nature. It comprises three distinct, chemically addressable regions, each offering a vector for modification to fine-tune pharmacological properties. Understanding these regions is the first step in a rational design campaign.

  • Vector 1 (The Amino Terminus): The primary amine (-NH2) is a key site for introducing diversity. It can be readily alkylated, acylated, or used in reductive amination to append a vast array of functional groups. Modifications here directly influence solubility, cell permeability, and interaction with target proteins, often projecting into solvent-exposed regions or specific sub-pockets of a binding site.

  • Vector 2 (The Acetamide Linker): While seemingly simple, the -C(O)CH2- linker plays a crucial role in spacing and geometry. Its length and rigidity can be altered, or it can be replaced with bioisosteres to optimize the orientation of the terminal functional groups relative to the thiazole core.

  • Vector 3 (The Thiazole Core): The aromatic thiazole ring itself can be substituted, typically at the 4 and 5 positions. These modifications can modulate the electronic properties of the ring system, influence metabolic stability, and establish critical interactions within a target's binding site.

cluster_scaffold 2-Amino-N-(thiazol-2-yl)acetamide Core scaffold Core Scaffold Structure (Schematic) V1 Vector 1 (Amino Terminus) - Primary handle for large R-groups - Modulates solubility & target interaction scaffold->V1 Modification via alkylation, acylation, etc. V2 Vector 2 (Acetamide Linker) - Controls spacing and rigidity - Bioisosteric replacement scaffold->V2 Modification via linker homologation or replacement V3 Vector 3 (Thiazole Core) - Substitution at C4/C5 - Modulates electronics & metabolism scaffold->V3 Modification via ring synthesis or C-H activation

Caption: Key vectors for derivatization on the core scaffold.

Rational Design Strategies: From Blueprint to Candidate

A successful drug discovery campaign is not a random walk through chemical space but a guided exploration. We employ an integrated approach combining established medicinal chemistry principles with modern computational tools.

Pillar 1: Structure-Activity Relationship (SAR) Driven Design

The core principle of medicinal chemistry is that a molecule's structure dictates its function. SAR studies involve synthesizing a series of related compounds and systematically evaluating how specific structural changes affect biological activity. Literature on related 2-aminothiazoles provides a valuable starting point. For instance, studies have shown that the nature of substituents on the thiazole ring and groups attached to the amino function can dramatically alter antibacterial or anticancer potency.[2][8][9]

Causality in Action: If initial screening reveals that a derivative with a bulky, hydrophobic group at the amino terminus (Vector 1) shows higher potency, it provides a causal hypothesis: the target protein likely has a corresponding hydrophobic pocket. The next logical step is to design and synthesize a small, focused library of derivatives that systematically explore the size, shape, and electronics of that hydrophobic group to maximize this favorable interaction.

Pillar 2: Computationally-Guided Optimization

In silico methods accelerate the design-synthesize-test cycle by prioritizing compounds with the highest probability of success. This reduces wasted synthetic effort and cost.

The Workflow:

  • Target Identification & Validation: If the biological target is known, a high-resolution crystal structure is obtained.

  • Molecular Docking: The core scaffold is docked into the target's binding site to predict the most favorable binding pose. This initial model immediately informs our SAR hypotheses. For example, it might reveal that the terminal amine (Vector 1) is oriented towards a specific aspartate residue, suggesting that a basic or hydrogen-bond-donating group would be beneficial.

  • Virtual Library Screening: A virtual library of thousands of potential derivatives is created by computationally adding fragments to our core scaffold's modification vectors.

  • Prioritization: These virtual compounds are then docked and scored. Only the top-scoring compounds, which also possess favorable predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, are selected for synthesis.

start Identify Biological Target (e.g., Kinase, Enzyme) dock Molecular Docking of Core Scaffold to Target Site start->dock hypothesis Generate SAR Hypotheses (e.g., 'Hydrophobic pocket near Vector 1') dock->hypothesis design Design Virtual Library (In Silico Derivatization) hypothesis->design screen Virtual Screening & Scoring (Docking, ADMET Prediction) design->screen select Prioritize & Select Top Candidates for Synthesis screen->select synthesize Chemical Synthesis select->synthesize test Biological Testing synthesize->test analyze Analyze Data & Refine SAR Model test->analyze analyze->design Iterative Design Loop

Caption: An integrated computational and experimental design workflow.

Synthetic Realization: Pathways and Protocols

A robust and versatile synthetic route is paramount. The most efficient strategy for generating a library of derivatives from the 2-Amino-N-(thiazol-2-yl)acetamide core involves a two-step process: synthesis of a key intermediate followed by diversification.

General Synthetic Scheme

The overall strategy involves converting the readily available 2-aminothiazole into a reactive intermediate, 2-chloro-N-(thiazol-2-yl)acetamide. This intermediate contains a reactive alkyl chloride that can be easily displaced by a wide variety of nucleophiles (amines, thiols, etc.) to rapidly generate a diverse library of final compounds.

Caption: General synthetic route for derivative library synthesis.

Protocol 3.1: Synthesis of Key Intermediate: 2-Chloro-N-(thiazol-2-yl)acetamide

Rationale: This protocol describes the acylation of 2-aminothiazole with chloroacetyl chloride. Toluene is used as a solvent, and a mild base like triethylamine is added to neutralize the HCl generated during the reaction, preventing side reactions and driving the reaction to completion. This method is adapted from standard procedures for N-acylation of anilines and related amines.[10][11]

Materials:

  • 2-Aminothiazole (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Toluene, anhydrous

  • 10% aq. HCl solution

  • Saturated aq. NaHCO3 solution

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Rotary evaporator, magnetic stirrer, dropping funnel, ice bath, standard glassware

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath with magnetic stirring.

  • Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small volume of anhydrous toluene and add it to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and carefully quench with water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 10% aq. HCl (2x), saturated aq. NaHCO3 (2x), and brine (1x). The acidic wash removes unreacted amine and triethylamine, while the basic wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-chloro-N-(thiazol-2-yl)acetamide intermediate.

Protocol 3.2: Library Generation via Nucleophilic Substitution

Rationale: This protocol leverages the reactivity of the alkyl chloride in the intermediate. In a polar aprotic solvent like DMF, a base facilitates the nucleophilic attack of a primary or secondary amine on the carbon bearing the chlorine atom. Potassium carbonate is a suitable, inexpensive base, and the addition of a catalytic amount of potassium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive iodide intermediate is formed in situ. This is a robust and widely used method for constructing such C-N bonds.[12]

Materials:

  • 2-Chloro-N-(thiazol-2-yl)acetamide (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, optional catalyst)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Setup: To a round-bottom flask, add 2-chloro-N-(thiazol-2-yl)acetamide (1.0 eq), the chosen amine (1.1 eq), K2CO3 (2.0 eq), and catalytic KI (if used).

  • Solvent Addition: Add anhydrous DMF to dissolve/suspend the reagents (approx. 0.3 M).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a larger volume of cold water. This will often precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers with water (2x) to remove residual DMF, followed by brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the final, pure derivative.

The Screening Cascade: A Funnel to Identify Leads

Synthesizing a library of compounds is only the beginning. A well-designed screening cascade is essential to efficiently identify promising candidates and eliminate non-viable ones. This multi-tiered approach conserves resources by using simpler, high-throughput assays first and reserving more complex, resource-intensive assays for a smaller number of promising compounds.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Mechanism cluster_3 Tier 4: In Vitro ADMET & In Vivo Proof-of-Concept primary Primary Assay (e.g., Single-concentration anti-proliferative screen against a cancer cell line like HeLa or A549) [High-Throughput, Identifies 'Hits'] potency Dose-Response Assay (Determine IC50/EC50 values) [Confirms activity, measures potency] primary->potency Active 'Hits' Advance selectivity Selectivity Profiling (Test against related targets or normal cell lines) [Assesses off-target effects and therapeutic window] potency->selectivity Potent Compounds Advance moa Mechanism of Action (MoA) Studies (e.g., Kinase panel, target engagement, cell cycle analysis) [Elucidates how the compound works] selectivity->moa admet Early ADMET Profiling (Solubility, permeability, metabolic stability) [Identifies potential development liabilities] moa->admet Selective, On-Target Compounds Advance invivo In Vivo Proof-of-Concept (e.g., Xenograft tumor model) [Evaluates efficacy in a biological system] admet->invivo Compounds with Favorable Profiles Advance lead Lead Candidate invivo->lead

Caption: A tiered biological screening cascade for lead identification.

Data Synthesis: A Hypothetical Case Study in Anticancer Drug Discovery

To illustrate the entire process, consider the following data from a hypothetical campaign targeting the HeLa cervical cancer cell line.[4] The goal was to explore the SAR at the terminal amine (Vector 1) by reacting the chloro-acetamide intermediate with various substituted anilines.

Compound IDR Group (from R-NH2)StructureHeLa IC50 (µM)
CORE-001 H-2-Amino-N-(thiazol-2-yl)acetamide> 50
DERIV-001 Phenyl-2-(Phenylamino)-N-(thiazol-2-yl)acetamide15.2
DERIV-002 4-Fluorophenyl-2-((4-Fluorophenyl)amino)-N-(thiazol-2-yl)acetamide8.9
DERIV-003 4-Methoxyphenyl-2-((4-Methoxyphenyl)amino)-N-(thiazol-2-yl)acetamide5.1
DERIV-004 4-(Trifluoromethyl)phenyl-2-((4-(Trifluoromethyl)phenyl)amino)-N-(thiazol-2-yl)acetamide22.5
DERIV-005 3,4-Dichlorophenyl-2-((3,4-Dichlorophenyl)amino)-N-(thiazol-2-yl)acetamide1.8

Analysis and Self-Validating Insights:

  • Core Activity: The parent compound, CORE-001, is inactive, confirming that derivatization is necessary for anticancer activity. This is a critical baseline.

  • Aromatic Requirement: The introduction of a simple phenyl ring (DERIV-001) confers moderate activity, suggesting a beneficial aromatic interaction with the target.

  • Electronic Effects:

    • Adding a small, electron-withdrawing fluorine (DERIV-002) improves potency, but a strongly electron-withdrawing trifluoromethyl group (DERIV-004) is detrimental. This suggests that while some electron-withdrawing character is tolerated or beneficial, excessive reduction of the aniline nitrogen's basicity is unfavorable.

    • Conversely, the electron-donating methoxy group (DERIV-003) significantly improves activity, indicating that increased electron density on the aniline ring is favorable for binding.

  • Hydrophobicity and Halogen Bonding: The most potent compound, DERIV-005, features two chlorine atoms. This dramatic increase in potency suggests the presence of a specific hydrophobic pocket that can accommodate this substitution pattern. The chlorine atoms may also be participating in favorable halogen bonding interactions within the active site.

Conclusion and Future Outlook

The 2-Amino-N-(thiazol-2-yl)acetamide scaffold represents a fertile ground for the discovery of novel therapeutics. Through a disciplined and integrated strategy—combining rational, SAR-driven design with the predictive power of computational chemistry—it is possible to navigate this chemical space efficiently. The robust synthetic methodologies presented herein allow for the rapid generation of diverse chemical matter, and a tiered screening cascade ensures that resources are focused on the most promising candidates. The true potential of this scaffold will be realized by creative and systematic exploration of its key modification vectors, guided by the continuous feedback loop of design, synthesis, and biological testing.

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Exploratory

In Silico Deconstruction of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride: A Technical Guide for Preclinical Drug Discovery

Introduction: The Digital Scalpel in Modern Drug Discovery The journey of a drug from a mere concept to a clinical candidate is fraught with challenges, high costs, and a significant rate of attrition.[1] The imperative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Digital Scalpel in Modern Drug Discovery

The journey of a drug from a mere concept to a clinical candidate is fraught with challenges, high costs, and a significant rate of attrition.[1] The imperative to "fail fast, fail cheap" has catalyzed the integration of computational, or in silico, methodologies into the very fabric of drug discovery and development.[2][3] These approaches provide a virtual proving ground to dissect, analyze, and predict the behavior of novel chemical entities, thereby de-risking and accelerating the entire pipeline.[4][5] This guide provides an in-depth technical framework for the in silico evaluation of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride," a molecule of interest with a thiazole scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities.[6][7][8][9] While structurally related to compounds with demonstrated anticancer and antioxidant properties, a comprehensive computational characterization is paramount to elucidating its therapeutic potential and potential liabilities.[6][10]

This document is structured to provide not just a sequence of protocols, but a logical, causality-driven narrative that mirrors a real-world preclinical investigation. We will navigate from broad, high-throughput virtual screening to nuanced, computationally intensive simulations, all while maintaining a steadfast focus on the scientific rationale underpinning each decision.

I. Foundational Analysis: Understanding the Molecule

Before embarking on complex simulations, a thorough characterization of the subject molecule is essential. 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (PubChem CID: 45791995) is a small molecule with the molecular formula C₅H₈ClN₃OS and a molecular weight of 193.65.[11][12]

PropertyValueSource
Molecular FormulaC₅H₈ClN₃OS[12]
Molecular Weight193.65[12]
TPSA (Topological Polar Surface Area)68.01 Ų[12]
XLogP30.5[11]
Hydrogen Bond Donors2[12]
Hydrogen Bond Acceptors4[12]
Rotatable Bonds2[12]

These initial parameters provide a glimpse into the molecule's potential pharmacokinetic profile. The TPSA, for instance, is a key indicator of membrane permeability, while the LogP value suggests its lipophilicity.

II. Target Identification and Virtual Screening: Casting a Wide Net

Assuming no predetermined biological target, our first step is to identify potential protein partners for our compound. This is where the power of virtual screening comes to the fore, allowing us to rapidly sift through vast libraries of protein structures.[4]

Workflow for Target Fishing and Virtual Screening

G cluster_0 Ligand Preparation cluster_1 Target Database Preparation cluster_2 Virtual Screening a 2D to 3D Conversion of 2-Amino-N-(thiazol-2-yl)acetamide b Energy Minimization (e.g., using MMFF94 force field) a->b e Molecular Docking (e.g., using AutoDock Vina) b->e c Download Protein Structures (e.g., from PDB) d Pre-processing: Remove water, add hydrogens, assign charges c->d d->e f Scoring and Ranking of Protein-Ligand Complexes e->f g Hit Identification (Top-ranked targets) f->g

Caption: Workflow for target identification via virtual screening.

Step-by-Step Protocol for Molecular Docking
  • Ligand Preparation:

    • Obtain the 2D structure of 2-Amino-N-(thiazol-2-yl)acetamide and convert it to a 3D structure using software like OpenBabel.

    • Perform energy minimization of the 3D structure to obtain a stable conformation.

    • Prepare the ligand file for docking by adding polar hydrogens and computing Gasteiger charges, saving it in the required format (e.g., .pdbqt for AutoDock).[13]

  • Protein Preparation:

    • Download the 3D structures of potential target proteins from the Protein Data Bank (PDB).

    • Pre-process the protein structures by removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[13][14]

    • Add polar hydrogens and assign charges (e.g., Kollman charges).[15]

    • Save the processed protein in the appropriate format for the docking software.[15]

  • Docking Execution:

    • Define the search space (grid box) on the target protein, typically encompassing the known or predicted active site.[14]

    • Run the docking simulation using a tool like AutoDock Vina, which will explore different binding poses of the ligand within the defined search space.[16][17]

    • The software will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).[17]

  • Results Analysis:

    • Analyze the top-ranked poses to identify plausible binding modes.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or UCSF Chimera.[14][16]

    • The binding affinity scores provide a quantitative estimate of the binding strength, with lower values indicating stronger binding.[17]

III. Molecular Dynamics Simulation: The Litmus Test of Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time.[4] This is a crucial step to validate the docking results and understand the nuanced molecular interactions.[18][19]

Workflow for Molecular Dynamics Simulation

G a Start with the best docked protein-ligand complex b System Preparation: Solvation in a water box and addition of ions a->b c Energy Minimization of the entire system b->c d Equilibration: NVT and NPT ensembles c->d e Production MD Run d->e f Trajectory Analysis: RMSD, RMSF, Hydrogen Bonds e->f

Caption: General workflow for molecular dynamics simulation.

Step-by-Step Protocol for MD Simulation
  • System Setup:

    • Take the best-ranked protein-ligand complex from the docking experiment.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.[20]

    • Add counter-ions to neutralize the system.[19]

  • Minimization and Equilibration:

    • Perform energy minimization of the solvated system to remove any steric clashes.[21]

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).[22]

    • Perform a subsequent equilibration run at constant pressure (NPT ensemble) to ensure the system reaches the correct density.[22]

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to capture the dynamics of the system.[22]

    • Save the trajectory of the atoms at regular intervals for later analysis.[18]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation.[21]

IV. ADMET Prediction: Foreseeing the Fate of a Drug in the Body

A compound's efficacy is not solely determined by its binding affinity to a target; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.[23][24] In silico ADMET prediction allows for the early identification of potential liabilities, saving significant time and resources.[23]

Key ADMET Properties and Prediction Tools

A variety of online platforms and software can be used to predict ADMET properties.[23][25]

PropertyImportancePrediction Tools
Absorption
Human Intestinal Absorption (HIA)Predicts oral bioavailability.ADMETlab 2.0, pkCSM[25]
Caco-2 PermeabilityIn vitro model for intestinal absorption.ADMETlab 2.0, SwissADME
Distribution
Blood-Brain Barrier (BBB) PermeabilityCrucial for CNS-targeting drugs.ADMET-AI, BBBper[25][26]
Plasma Protein Binding (PPB)Affects the free concentration of the drug.ADMETlab 2.0, pkCSM[25]
Metabolism
Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.ADMETlab 2.0, SwissADME
Excretion
Renal Organic Cation Transporter (OCT2) InhibitionPredicts potential for altered renal clearance.pkCSM[25]
Toxicity
AMES MutagenicityPredicts the potential to cause DNA mutations.ADMETlab 2.0, pkCSM[25]
hERG InhibitionPredicts the risk of cardiotoxicity.Pred-hERG 5.0[25]
Workflow for ADMET Prediction

G a Input SMILES or 3D structure of 2-Amino-N-(thiazol-2-yl)acetamide into prediction server b Select Desired ADMET Properties a->b c Run Prediction b->c d Analyze and Interpret the Results c->d e Compare with known drugs (e.g., DrugBank reference set) d->e

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Foundational

A Comprehensive Technical Guide to 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

An In-depth Technical Guide for Researchers Abstract This technical guide provides a comprehensive overview of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride, a heterocyclic compound built upon the privileged 2-aminot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride, a heterocyclic compound built upon the privileged 2-aminothiazole scaffold. The 2-aminothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] This document offers an in-depth exploration of the compound's synthesis, purification, and structural characterization, providing field-proven insights into the causality behind experimental choices. We further synthesize the extensive body of literature on related analogs to discuss the potential biological activities and therapeutic applications, particularly in oncology, inflammation, and infectious diseases. This guide is intended for researchers, chemists, and drug development professionals, providing detailed experimental protocols, data interpretation, and a forward-looking perspective on the compound's role in modern drug discovery.

The 2-Aminothiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring system is a critical pharmacophore in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[3][4] Its unique electronic properties and ability to form key hydrogen bonds allow it to serve as a versatile scaffold for interacting with a wide array of biological targets. When functionalized with an amino group at the 2-position, its potential is significantly amplified, giving rise to the "2-aminothiazole" core. This structure is not merely a synthetic curiosity; it is a validated component of several FDA-approved drugs, including the kinase inhibitors Dasatinib and Alpelisib, underscoring its clinical relevance.[1][2]

The subject of this guide, 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride, represents a foundational derivative of this class. It consists of the core 2-aminothiazole ring N-acylated with a 2-aminoacetamide group. The dihydrochloride salt form is typically employed to enhance aqueous solubility and stability, critical parameters for both biological screening and potential pharmaceutical formulation.

cluster_0 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride mol

Caption: Chemical structure of the target compound.

Synthesis and Purification: A Validated Workflow

The synthesis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The strategic choice of reagents and solvents is paramount and is based on established principles of organic chemistry to prevent side reactions and facilitate purification.

Synthetic Strategy Rationale

The most logical and efficient pathway involves a two-step acylation and amination sequence starting from the commercially available 2-aminothiazole.

  • Chloroacetylation: The nucleophilic 2-amino group of the thiazole is first acylated using chloroacetyl chloride. This is a standard amide bond formation. The chloroacetyl group serves as a versatile intermediate, as the chlorine atom is a good leaving group for subsequent nucleophilic substitution.

  • Amination: The resulting 2-chloro-N-(thiazol-2-yl)acetamide is then reacted with an ammonia source to introduce the terminal amino group.

  • Salt Formation: Finally, the free base is treated with hydrochloric acid to form the stable and water-soluble dihydrochloride salt.

This workflow is designed to be self-validating; successful synthesis and purification at each step, confirmed by analytical techniques, ensures the integrity of the final product.

G Start 2-Aminothiazole Step1_reagent Chloroacetyl Chloride (Dry Acetone) Intermediate1 2-Chloro-N-(thiazol-2-yl)acetamide Step1_reagent->Intermediate1 Step 1: Acylation Step2_reagent Ammonia Source (e.g., NH4OH) Intermediate2 2-Amino-N-(thiazol-2-yl)acetamide (Free Base) Step2_reagent->Intermediate2 Step 2: Amination Step3_reagent Hydrochloric Acid (in Ether/IPA) End Target Compound (Dihydrochloride Salt) Step3_reagent->End Step 3: Salt Formation H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O1 C=O Thiazole_N2 N N1->Thiazole_N2 H-bond Thiazole_N1 N N2 H-N Thiazole_N1->N2 H-bond O2 O=C MOA Compound 2-Aminothiazole Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Polymerize Mitosis Mitotic Spindle Formation Microtubule->Mitosis Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Failure leads to

Sources

Protocols & Analytical Methods

Method

"2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" synthesis protocol

An Application Note for the Synthesis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminothiazole moiety is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatization is a key strategy for developing novel compounds with tailored pharmacological profiles.[1] This document provides a comprehensive, two-step synthesis protocol for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride, a valuable building block for drug discovery and development. The protocol begins with the acylation of 2-aminothiazole to form a key chloro-acetamide intermediate, followed by a nucleophilic substitution to introduce the primary amine, and concludes with the formation of the dihydrochloride salt. This guide is designed to be authoritative and practical, explaining the chemical principles behind the procedural steps to ensure reliable and reproducible outcomes in a laboratory setting.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds are cornerstones of modern pharmacology, and among them, the thiazole ring is of particular importance.[3] The 2-aminothiazole nucleus, specifically, is a structural component in a wide range of FDA-approved drugs, including anti-cancer agents, anti-inflammatory drugs, and antibiotics.[1][4] The exocyclic amino group at the 2-position provides a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

The synthesis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride provides a bifunctional building block. The primary amine can be further derivatized, while the acetamide linkage connects to the core thiazole structure. The dihydrochloride salt form is often preferred to enhance the compound's stability and aqueous solubility, which are critical properties for biological screening and formulation development.

Overall Synthesis Scheme

The synthesis is performed in three primary stages:

  • Acylation: Reaction of 2-aminothiazole with chloroacetyl chloride to yield the intermediate, 2-chloro-N-(thiazol-2-yl)acetamide.

  • Amination: Nucleophilic substitution of the chloride with an amino group to form the free base, 2-amino-N-(thiazol-2-yl)acetamide.

  • Salt Formation: Conversion of the free base to its stable dihydrochloride salt.

Quantitative Data and Reagent Summary

The following table summarizes the reagents required for the synthesis, based on a representative starting scale of 10 mmol of 2-aminothiazole.

Step Reagent Molar Eq. MW ( g/mol ) Amount Notes
1 2-Aminothiazole1.0100.141.00 gStarting Material
1 Chloroacetyl Chloride1.05112.940.83 mLAcylating Agent (Density: 1.42 g/mL)
1 Potassium Carbonate (K₂CO₃)2.0138.212.76 gBase
1 Toluene, anhydrous--50 mLSolvent
2 2-Chloro-N-(thiazol-2-yl)acetamide1.0176.61(Theoretical Yield from Step 1)Intermediate
2 Sodium Azide (NaN₃)1.265.010.78 gAzide Source
2 Triphenylphosphine (PPh₃)1.1262.292.88 gReducing Agent (Staudinger Reaction)
2 Tetrahydrofuran (THF) / Water--40 mL / 5 mLSolvent System
3 2-Amino-N-(thiazol-2-yl)acetamide1.0157.19(Yield from Step 2)Free Base
3 Hydrochloric Acid (in 2-Propanol, 5-6 M)>2.0-As requiredFor Salt Formation
3 Diethyl Ether, anhydrous--As requiredPrecipitation Solvent

Detailed Experimental Protocols

PART 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide (Intermediate)

This procedure details the N-acylation of 2-aminothiazole using chloroacetyl chloride. The reaction is base-mediated to neutralize the HCl generated during the acylation.

Rationale: The nitrogen of the 2-amino group on the thiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. Potassium carbonate is a crucial inorganic base that is insoluble in toluene, which facilitates workup, and effectively scavenges the HCl byproduct, driving the reaction to completion.[5][6]

Step-by-Step Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminothiazole (1.00 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 50 mL of anhydrous toluene to the flask. Stir the suspension.

  • In a separate, dry dropping funnel, add chloroacetyl chloride (0.83 mL, 10.5 mmol).

  • Add the chloroacetyl chloride dropwise to the stirring suspension at room temperature over 20-30 minutes. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 3-5 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Chloroform:Methanol (95:5 v/v).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride salts and wash the solid cake with a small amount of toluene.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude solid can be purified by recrystallization from ethanol or by silica gel chromatography to afford 2-chloro-N-(thiazol-2-yl)acetamide as a solid.

PART 2: Synthesis of 2-Amino-N-(thiazol-2-yl)acetamide (Free Base)

This stage involves a two-step, one-pot transformation using an azide intermediate followed by a Staudinger reduction. This is a reliable method for converting alkyl halides to primary amines.

Rationale: Direct amination with ammonia can lead to over-alkylation byproducts. A more controlled approach is the reaction with sodium azide to form an organic azide, which is not nucleophilic. The subsequent reduction of the azide to a primary amine is cleanly and efficiently achieved using triphenylphosphine (Staudinger reaction), which proceeds via a phosphazide intermediate that is hydrolyzed to the amine.

Step-by-Step Protocol:

  • In a 100 mL round-bottom flask, dissolve the 2-chloro-N-(thiazol-2-yl)acetamide (e.g., 1.77 g, 10.0 mmol) obtained from Part 1 in 40 mL of aqueous tetrahydrofuran (THF:Water 8:1).

  • Add sodium azide (0.78 g, 12.0 mmol) to the solution.

  • Heat the mixture to reflux (approx. 70°C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add triphenylphosphine (2.88 g, 11.0 mmol) portion-wise to the stirring solution. Nitrogen gas evolution will be observed. Caution: This should be done in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature overnight (12-16 hours). The triphenylphosphine oxide byproduct will often precipitate.

  • Add 5 mL of water and continue to stir for another 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL) to remove the triphenylphosphine oxide.

  • Adjust the pH of the aqueous layer to >10 with 2M NaOH.

  • Extract the basic aqueous layer with dichloromethane (4 x 40 mL).

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 2-amino-N-(thiazol-2-yl)acetamide as the free base.

PART 3: Preparation of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

This is the final step to convert the purified free base into its more stable and soluble dihydrochloride salt.

Rationale: The free base contains two basic nitrogen atoms: the newly formed primary amine and the endocyclic nitrogen of the thiazole ring. Treatment with at least two equivalents of a strong acid like HCl will protonate both sites, forming the dihydrochloride salt. Precipitation from a non-polar solvent yields the final solid product.

Step-by-Step Protocol:

  • Dissolve the purified 2-amino-N-(thiazol-2-yl)acetamide free base in a minimal amount of 2-propanol or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a 5-6 M solution of hydrochloric acid in 2-propanol dropwise while stirring until the solution becomes strongly acidic (check with pH paper). A precipitate should form.

  • Add an excess of anhydrous diethyl ether to the mixture to ensure complete precipitation of the salt.

  • Stir the resulting suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a generous amount of cold, anhydrous diethyl ether to remove any excess acid and solvent.

  • Dry the product under vacuum to yield 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow A 2-Aminothiazole + Chloroacetyl Chloride B Step 1: Acylation (K2CO3, Toluene, Reflux) A->B Reactants C Intermediate: 2-Chloro-N-(thiazol-2-yl)acetamide B->C Yields D Step 2a: Azidation (NaN3) Step 2b: Reduction (PPh3/H2O) C->D Proceeds to E Free Base: 2-Amino-N-(thiazol-2-yl)acetamide D->E Yields F Step 3: Salt Formation (HCl in 2-Propanol) E->F Proceeds to G Final Product: 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride F->G Yields

Caption: Synthesis workflow for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. BenchChem.
  • Khalifa M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22.
  • Wikipedia. (2023). 2-Aminothiazole.
  • Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1473. [Link]

  • Saravanan, K., Ramakrishnan, E., Selvaraj, D., & Kabilan, S. (2016). 2-Chloro-N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-acetamide. IUCrData, 1(6), x160903. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 10-16. [Link]

  • Kumar, S., et al. (2010). Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71.

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Application

Application Note &amp; Protocol: A Tiered Strategy for In Vitro Profiling of -Amino-N-(thiazol-2-yl)acetamide dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Author: Senior Application Scientist, Gemini Laboratories Abstract The discovery and characterization of novel small molecules are fundamental to drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Senior Application Scientist, Gemini Laboratories

Abstract

The discovery and characterization of novel small molecules are fundamental to drug development. This guide provides a comprehensive, tiered strategy for the initial in vitro cell-based characterization of previously unprofiled compounds, using "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" as a representative example. The 2-aminothiazole scaffold is a recognized pharmacophore present in molecules with a wide range of biological activities, including anticancer and antimicrobial effects[1][2][3]. Therefore, a systematic evaluation of new derivatives is of significant interest. This document outlines a logical workflow, beginning with essential primary screening for cytotoxic effects, followed by secondary mechanistic assays to investigate the mode of action, such as apoptosis induction. We provide detailed, field-tested protocols for compound handling, cytotoxicity assessment using the MTT assay, and apoptosis measurement via the Caspase-Glo® 3/7 assay. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: A Strategic Approach to Compound Characterization

The journey from a novel chemical entity to a potential therapeutic lead is underpinned by rigorous in vitro testing. A tiered or cascaded screening approach is an efficient methodology to quickly identify compounds with biological activity and triage them for further study[4]. This strategy minimizes resource expenditure by using broad, cost-effective assays in the initial phase to identify "hits," which are then subjected to more complex, target-specific secondary assays to elucidate their mechanism of action[5].

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (MW: 193.65 g/mol ) is a small molecule containing the 2-aminothiazole moiety[6]. This structural motif is a key component in numerous FDA-approved drugs and clinical candidates, known to interact with a variety of biological targets[1][3]. Given this precedent, a new derivative like this warrants a systematic investigation of its potential effects on cell health and viability.

This guide details a two-phase workflow:

  • Phase 1: Primary Screening. Quantify the cytotoxic or cytostatic potential of the compound across a dose-response range using a metabolic activity assay.

  • Phase 2: Mechanistic Elucidation. If significant cytotoxicity is observed, investigate the underlying mechanism, focusing on the induction of apoptosis, a common pathway for anticancer agents.

Diagram 1: Tiered In Vitro Screening Workflow

G cluster_prep Compound Management cluster_phase1 Phase 1: Primary Screening cluster_decision Decision Point cluster_phase2 Phase 2: Mechanistic Insight A Compound Acquisition (2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride) B Solubilization & Stock Preparation (e.g., DMSO) A->B C Serial Dilution Plate (Working Concentrations) B->C E Compound Treatment (24-72h incubation) C->E D Cell Seeding (e.g., 96-well plate) D->E F Cell Viability Assay (e.g., MTT Assay) E->F G Data Analysis (Calculate IC50) F->G H Potent Cytotoxicity? (IC50 < Threshold) G->H I Apoptosis Assay (Caspase-Glo 3/7) H->I  Yes J Other Mechanistic Assays (e.g., Cell Cycle, Target Engagement) H->J  Yes K Deprioritize or Test in Other Models H->K No / Inactive

Caption: A logical workflow for characterizing a novel small molecule.

Compound Preparation & Handling: The Foundation of Reproducibility

Protocol 2.1: Stock Solution Preparation

  • Expert Insight: Dihydrochloride salts are generally aqueous-soluble, but for cell-based assays, Dimethyl Sulfoxide (DMSO) is the standard solvent due to its miscibility with culture media and cell permeability. However, DMSO can be toxic to cells at concentrations typically >0.5%. Therefore, it is crucial to prepare a high-concentration stock to ensure the final DMSO concentration in the assay is negligible and consistent across all treatments.

  • Procedure:

    • Prepare a 10 mM stock solution of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (MW: 193.65) by dissolving 1.94 mg in 1 mL of sterile, cell-culture grade DMSO.

    • Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light. Always consult vendor-specific storage recommendations[6][7].

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8][9]. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals[8][10]. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells[8].

Protocol 3.1: MTT Cell Viability Assay

  • Materials:

    • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized[10].

    • Solubilization buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

    • 96-well flat-bottom tissue culture plates.

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[8].

    • Compound Treatment: Prepare serial dilutions of the compound stock in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "no-cell" blank wells (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[10].

    • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[10][11].

Data Analysis & Presentation

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Compound Concentration (µM)Absorbance (570nm)% Viability (Relative to Vehicle)
0 (Vehicle)1.250100%
0.11.23598.8%
0.31.19895.8%
1.01.05084.0%
3.00.75060.0%
10.00.42534.0%
30.00.15012.0%
100.00.0887.0%
Calculated IC50 ~4.5 µM

Phase 2: Mechanistic Assay (Caspase-Glo® 3/7)

If the compound demonstrates significant cytotoxicity (e.g., IC50 < 10 µM), the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs and is executed by a family of proteases called caspases. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent, "add-mix-measure" method to quantify their activity[12][13]. It uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase[12][14].

Protocol 4.1: Caspase-Glo® 3/7 Assay

  • Expert Insight: This homogeneous assay simplifies the workflow by combining cell lysis and detection into a single step, making it ideal for multiwell formats[13]. The "glow-type" signal is stable, providing flexibility in measurement time[13].

  • Materials:

    • Caspase-Glo® 3/7 Assay Kit (e.g., Promega, Cat. No. G8091)[12].

    • White-walled, opaque 96-well plates suitable for luminescence.

    • Positive control apoptosis inducer (e.g., Staurosporine).

  • Procedure:

    • Assay Setup: Seed cells and treat with the compound (e.g., at 1x, 5x, and 10x the calculated IC50) in a white-walled 96-well plate (100 µL volume) as described in Protocol 3.1. Include vehicle control and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).

    • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use[13][15].

    • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume[13][14].

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis & Presentation

Data is typically presented as Fold Change in luminescence relative to the vehicle-treated control cells. A significant increase in luminescence indicates the activation of effector caspases and induction of apoptosis.

Diagram 2: Caspase-Glo® 3/7 Assay Principle

G cluster_cell Apoptotic Cell cluster_reagent Caspase-Glo® Reagent Caspase Active Caspase-3/7 Substrate Pro-luminescent Substrate (DEVD) Caspase->Substrate Cleavage Luciferase Ultra-Glo™ Luciferase Substrate->Luciferase Releases Aminoluciferin Result Luminescent Signal (Light) Luciferase->Result Catalyzes Reaction ATP ATP ATP->Luciferase

Caption: Mechanism of light generation in the Caspase-Glo® 3/7 assay.

Conclusion and Future Directions

This application note provides a foundational, two-phase strategy for the initial in vitro characterization of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride or any other novel small molecule. By first establishing a cytotoxic phenotype with a robust viability assay and then probing for a specific cell death mechanism like apoptosis, researchers can efficiently generate the preliminary data needed to make informed decisions about a compound's therapeutic potential. Positive results from this workflow would justify progression to more advanced studies, such as cell cycle analysis, target identification assays, and eventually, in vivo efficacy models.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Caspase 3/7 Activity Protocol. protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • N-(Thiazol-2-yl)acetamide. ResearchGate. [Link]

  • 2-aminothiazole derivative, preparation method, and use.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • N-(Thiazol-2-yl)acetamide. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. [Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]

Sources

Method

Application and Protocol Guide: Investigating the Anti-Melanoma Potential of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride in A375 Cells

For Research Use Only. Authored by: Senior Application Scientist, Advanced Drug Discovery Division Introduction: The Rationale for Investigating 2-Amino-N-(thiazol-2-yl)acetamide in Melanoma Malignant melanoma remains on...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

Introduction: The Rationale for Investigating 2-Amino-N-(thiazol-2-yl)acetamide in Melanoma

Malignant melanoma remains one of the most aggressive and therapeutically challenging forms of skin cancer. Its propensity for metastasis and the development of resistance to conventional therapies necessitate a continuous search for novel therapeutic agents. The A375 cell line, derived from a human malignant melanoma, serves as a cornerstone model for this research. These cells are characterized by an epithelioid morphology and harbor the BRAF V600E mutation, a common driver mutation in melanoma that leads to constitutive activation of the MAPK/ERK signaling pathway.[1][2][3]

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[4][5][6] Derivatives of 2-aminothiazole have demonstrated significant cytotoxicity against various human cancer cell lines, including melanoma, often by inducing apoptosis or halting the cell cycle.[7][8] Specifically, compounds featuring the N-(thiazol-2-yl)acetamide moiety have been identified as promising anticancer candidates. For instance, a substituted version, 2-[(3-methyl-2-oxo-2H-[1][4][9]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide, showed potent growth-inhibitory effects against melanoma cell lines with GI₅₀ values in the micromolar range.[9] Furthermore, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been shown to be active against both sensitive and resistant cancer cell lines.[4]

This document provides a comprehensive set of protocols to investigate the potential anti-melanoma activity of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride , a foundational compound in this chemical class. The following experimental workflow is designed to systematically characterize its effects on the viability, proliferation, and key signaling pathways of the A375 human melanoma cell line.

Experimental Workflow: A Step-by-Step Characterization

The proposed investigation follows a logical progression from broad cytotoxic screening to more detailed mechanistic studies. This workflow allows researchers to efficiently determine the compound's potential and elucidate its mode of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanism of Action A Prepare A375 Cell Cultures B Dose-Response Treatment with 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride A->B C MTT Cell Viability Assay B->C D Calculate IC50 Value C->D E Treat A375 Cells with IC50 Concentration D->E Inform Dosing F Annexin V/PI Staining for Apoptosis E->F G Propidium Iodide Staining for Cell Cycle E->G H Flow Cytometry Analysis F->H G->H L Data Interpretation H->L Correlate Cellular Fate I Treat A375 Cells (Time Course) J Protein Lysate Preparation I->J K Western Blot Analysis (MAPK & PI3K/Akt Pathways) J->K K->L

Figure 1: A comprehensive workflow for evaluating the anti-melanoma effects of the target compound.

Part 1: Assessment of Cytotoxicity in A375 Melanoma Cells

Principle and Causality

The initial and most critical step is to determine whether 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride exhibits cytotoxic or cytostatic effects on A375 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10][11] It relies on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. By treating cells with a range of compound concentrations, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride in sterile DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug dose) and a no-treatment control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for 48 or 72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]

    • Incubate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Expected Outcome

The results of the MTT assay can be tabulated to clearly present the dose-dependent effect of the compound on cell viability.

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control0.8500.045100%
0.10.8450.05199.4%
10.7980.04293.9%
50.6520.03876.7%
100.4350.02951.2%
250.2100.02124.7%
500.0950.01511.2%
1000.0550.0106.5%

Table 1: Representative data from an MTT assay showing the effect of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride on A375 cell viability after 48 hours. The IC₅₀ would be calculated from this data, expected to be approximately 10 µM.

Part 2: Elucidating the Mode of Cell Death and Proliferation Arrest

Principle and Causality

Once cytotoxicity is established, the next logical step is to determine how the compound is affecting the cells. Is it inducing programmed cell death (apoptosis), or is it blocking the cell's ability to divide and proliferate (cell cycle arrest)?

  • Apoptosis Detection: The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[4][7] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[8]

  • Cell Cycle Analysis: Propidium Iodide can also be used to analyze the cell cycle.[9] Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence of cells in the G0/G1 phase, while cells in the S phase (synthesizing DNA) will have an intermediate fluorescence. This allows for the quantification of cells in each phase of the cell cycle, revealing any compound-induced blocks.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
  • Cell Treatment:

    • Seed 1 x 10⁶ A375 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using Accutase or trypsin-EDTA.

    • Combine all cells from each treatment, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[6]

  • Staining:

    • Wash the cell pellet once with cold 1X PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[4][6]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Flow Cytometry:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer. Be sure to set up proper compensation controls for FITC and PI.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Harvesting:

    • Treat cells as described in Protocol 2 (Step 1).

    • Harvest adherent cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, using a linear scale for the PI signal to properly resolve the DNA content peaks.

Data Presentation: Expected Outcomes
TreatmentViable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)
Vehicle Control95.2%2.5%2.1%
IC₅₀ (10 µM)60.5%25.8%12.5%
2x IC₅₀ (20 µM)35.1%40.2%23.6%

Table 2: Representative data from Annexin V/PI staining, suggesting the compound induces apoptosis in A375 cells in a dose-dependent manner.

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control55.4%28.1%16.5%
IC₅₀ (10 µM)45.2%20.5%34.3%
2x IC₅₀ (20 µM)30.1%15.3%54.6%

Table 3: Representative data from cell cycle analysis, indicating a potential G2/M phase arrest induced by the compound.

Part 3: Investigating the Molecular Mechanism of Action

Principle and Causality

Given that A375 cells have a BRAF V600E mutation, the MAPK/ERK and PI3K/Akt signaling pathways are critical for their proliferation and survival. Many anticancer agents exert their effects by modulating these pathways. Western blotting allows for the detection and quantification of specific proteins, including their phosphorylation status, which is a direct indicator of pathway activation. By examining key proteins like ERK, Akt, and their phosphorylated forms (p-ERK, p-Akt), we can determine if 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride interferes with these pro-survival signals.

G cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway Compound 2-Amino-N-(thiazol-2-yl) acetamide dihydrochloride pERK p-ERK Compound->pERK Inhibition? pAkt p-Akt Compound->pAkt Inhibition? BRAF BRAF (V600E) MEK MEK BRAF->MEK phosphorylates pMEK p-MEK ERK ERK pMEK->ERK phosphorylates Proliferation1 Proliferation pERK->Proliferation1 PI3K PI3K Akt Akt PI3K->Akt activates Survival Survival pAkt->Survival

Figure 2: Hypothesized mechanism targeting MAPK and PI3K/Akt pathways.

Protocol 4: Western Blot Analysis of Signaling Pathways
  • Cell Treatment and Lysis:

    • Seed 2 x 10⁶ A375 cells in 6-well plates.

    • After 24 hours, treat cells with the IC₅₀ concentration of the compound for various time points (e.g., 0, 1, 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to use:

      • Phospho-ERK (Thr202/Tyr204)

      • Total ERK

      • Phospho-Akt (Ser473)

      • Total Akt

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Expected Outcome

A Western blot would visually demonstrate the compound's effect on protein phosphorylation. A decrease in the p-ERK/ERK and p-Akt/Akt ratios over time would suggest that 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride inhibits these critical survival pathways in A375 melanoma cells.

Conclusion and Future Directions

This application note provides a structured, multi-faceted approach to characterize the anticancer potential of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride against the A375 melanoma cell line. The described protocols will enable researchers to determine its cytotoxicity (IC₅₀), elucidate its effects on apoptosis and the cell cycle, and probe its mechanism of action by investigating key signaling pathways. Positive results from these assays would establish this compound as a promising candidate for further preclinical development, including in vivo xenograft model studies and further investigation into its specific molecular targets.

References

  • Millet, R., et al. (2018). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Biocompare. (n.d.). A375 Cell Lines. Available at: [Link]

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  • BioHippo. (n.d.). Human Skin Melanoma cell line A-375. Available at: [Link]

  • Alam, M. A., et al. (2021). Thiazole-fused androstenone and ethisterone derivatives: potent β- and γ-actin cytoskeleton inhibitors to treat melanoma tumors. RSC Medicinal Chemistry. Available at: [Link]

  • Imanis Life Sciences. (n.d.). A375 Human Melanoma Reporter Gene Cell Lines. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • ResearchGate. (2021). Thiazole containing androstenone derivatives as potent anti-melanoma agents. Available at: [Link]

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  • Al-Ostath, A., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Available at: [Link]

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  • National Center for Biotechnology Information. (2018). Substituted 2-[(2-Oxo-2H-[1][4][9]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Molecules. Available at: [Link]

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Sources

Application

Application Notes and Protocols: Investigating the Anti-Leukemic Potential of 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride in K562 Cells

Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Therapeutic Promise of Thiazole Derivatives in Oncology Thiazole-containing compounds represent a significant class of heterocyclic molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Therapeutic Promise of Thiazole Derivatives in Oncology

Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and notably, potent anti-cancer properties. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a versatile scaffold for the design of novel therapeutic agents. Its ability to engage in various biological interactions has led to the development of several FDA-approved drugs incorporating this moiety.

This document provides a detailed guide for researchers investigating the potential anti-leukemic effects of a specific thiazole derivative, 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride, using the K562 chronic myelogenous leukemia (CML) cell line as a model system. The protocols and methodologies outlined herein are designed to provide a robust framework for assessing the compound's cytotoxicity, its impact on cell cycle progression, and its ability to induce apoptosis.

Scientific Rationale and Experimental Overview

The K562 cell line, established from a patient with CML in blast crisis, is a cornerstone model in hematological cancer research. These non-adherent, suspension cells are characterized by the presence of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis. This makes K562 an ideal system for screening and characterizing novel anti-cancer compounds.

Our investigation into 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride will be multi-faceted, aiming to elucidate its biological activity through a series of established in vitro assays. The experimental workflow is designed to first establish a dose-dependent effect on cell viability and then to probe the underlying mechanisms of action.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation A K562 Cell Culture B Compound Preparation & Dilution Series A->B C Cell Viability Assay (MTT/XTT) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F D->F G Western Blot Analysis (e.g., PARP, Caspase-3) E->G F->G H Data Interpretation & Pathway Analysis G->H

Figure 1: A generalized experimental workflow for assessing the anti-leukemic properties of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride in K562 cells.

Protocols and Methodologies

K562 Cell Culture and Maintenance

Rationale: Consistent and sterile cell culture techniques are paramount to obtaining reproducible experimental results. The following protocol ensures the healthy propagation of K562 cells for subsequent assays.

Materials:

  • K562 cell line (ATCC® CCL-243™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing of Cryopreserved Cells: Rapidly thaw a vial of cryopreserved K562 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-75 flask and incubate.

  • Cell Passaging: K562 cells grow in suspension. Monitor cell density daily. When the cell density reaches 8 x 10^5 cells/mL, subculture the cells.

  • Cell Counting: To determine cell viability and density, mix 10 µL of cell suspension with 10 µL of Trypan Blue solution. Load the mixture onto a hemocytometer and count the viable (unstained) and non-viable (blue) cells.

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step to determine the cytotoxic potential of the compound and to calculate its IC50 (half-maximal inhibitory concentration).

Materials:

  • K562 cells

  • 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Protocol:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (solvent only) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Parameter Description Example Value
Cell Line Chronic Myelogenous LeukemiaK562
Seeding Density Cells per well in a 96-well plate1 x 10^4
Compound 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride-
Treatment Duration Incubation time with the compound48 hours
Assay Cell ViabilityMTT
IC50 Half-maximal inhibitory concentrationTo be determined
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • K562 cells

  • 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat K562 cells with the IC50 concentration of the compound for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Population Annexin V-FITC Propidium Iodide (PI)
ViableNegativeNegative
Early ApoptoticPositiveNegative
Late Apoptotic/NecroticPositivePositive
NecroticNegativePositive

Potential Signaling Pathways and Further Investigation

While the precise mechanism of action for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is yet to be elucidated, many anti-cancer agents targeting leukemia cells converge on key signaling pathways. Further investigation could explore the compound's effect on:

  • Bcr-Abl Signaling: Given the K562 cell line's dependency on the Bcr-Abl oncoprotein, assessing the phosphorylation status of Bcr-Abl and its downstream targets (e.g., STAT5, CrkL) would be a logical next step.

  • Intrinsic Apoptosis Pathway: The induction of apoptosis often involves the activation of the caspase cascade. Western blot analysis of key proteins such as Caspase-9, Caspase-3, and PARP (Poly (ADP-ribose) polymerase) can provide insights into the activation of this pathway. The B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis, could also be investigated.

apoptosis_pathway Compound 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride BcrAbl Bcr-Abl Signaling Compound->BcrAbl Inhibition? Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Compound->Bcl2 Modulation? BcrAbl->Bcl2 Regulates Mitochondria Mitochondria Bcl2->Mitochondria Regulates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase Caspase Caspase9->Caspase Caspase3 Caspase-3 Activation PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis -3 -3

Figure 2: A hypothetical signaling pathway illustrating potential targets for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride in inducing apoptosis in K562 cells.

Conclusion and Future Directions

The methodologies described in this application note provide a comprehensive framework for the initial characterization of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride as a potential anti-leukemic agent. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into its therapeutic potential. Future studies should aim to validate these in vitro findings in other leukemia cell lines and eventually in in vivo models to further assess the compound's efficacy and safety profile.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent advances in anticancer agents with a 1,3,4-thiadiazole nucleus. RSC Advances, 5(95), 77695-77714. [Link]

  • Gomha, S. M., & Khalil, K. D. (2012). A convenient ultrasound-promoted synthesis and anti-cancer activity of some new thiazole derivatives. Molecules, 17(8), 9335-9347. [Link]

Method

Application Notes &amp; Protocols: Investigating 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride in Pancreatic Cancer Cell Lines

I. Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold in Pancreatic Cancer Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a stark 5-year survival rate and l...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold in Pancreatic Cancer

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a stark 5-year survival rate and limited therapeutic options.[1] A key driver of PDAC is the KRAS oncogene, which is mutated in over 90% of tumors, leading to constitutive activation of downstream signaling pathways that promote relentless cell growth and proliferation.[2][3] This reliance on specific signaling networks, however, presents a potential therapeutic vulnerability.

The 2-aminothiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and, notably, anticancer properties.[4][5][6] Compounds containing this scaffold have been developed as inhibitors of various kinases and other key proteins in cell signaling. Given the established anticancer potential of this structural class, "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" emerges as a candidate for investigation against pancreatic cancer.

This guide provides a comprehensive framework for researchers to systematically evaluate the efficacy of this compound in pancreatic cancer cell lines. We will delve into the hypothetical mechanism of action based on structurally related molecules, provide detailed, field-tested protocols for key cellular assays, and offer insights into data interpretation and presentation.

II. Postulated Mechanism of Action: Targeting Stress-Activated Kinase Pathways

While the specific molecular targets of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" are yet to be fully elucidated, research on structurally related thiazole and thiadiazole derivatives offers a compelling hypothesis. Studies have shown that such compounds can induce apoptosis in cancer cells by activating stress-related kinase pathways.[7] Specifically, the activation of Jun N-terminal Kinase (JNK) and p38 MAP Kinase is often a critical step.[7]

This activation can lead to the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bim and Puma. These proteins, in turn, sequester anti-apoptotic members like Mcl-1 and Bcl-xL, disrupting mitochondrial integrity and initiating the caspase cascade, which culminates in programmed cell death.[7] This proposed mechanism provides a logical starting point for investigating the compound's effects on pancreatic cancer cells.

Proposed_Signaling_Pathway cluster_cell Compound 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride Cell Pancreatic Cancer Cell JNK JNK Pathway p38 p38 MAPK Pathway Bim_Puma ↑ Pro-apoptotic Bim / Puma JNK->Bim_Puma p38->Bim_Puma Mcl1_BclxL ↓ Anti-apoptotic Mcl-1 / Bcl-xL Bim_Puma->Mcl1_BclxL sequesters Mitochondria Mitochondrial Disruption Bim_Puma->Mitochondria Mcl1_BclxL->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling cascade for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

III. Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with integrated controls and checkpoints to ensure data integrity.

A. Pancreatic Cancer Cell Culture

Rationale: Establishing and maintaining healthy, consistent cell cultures is the foundation of any in vitro experiment. The choice of cell line is critical; PANC-1 is a widely used, well-characterized human pancreatic ductal adenocarcinoma cell line with an epithelial morphology and a known KRAS mutation, making it a relevant model.[8][9]

Protocol: PANC-1 Cell Culture

  • Thawing Cells:

    • Rapidly thaw a cryovial of PANC-1 cells in a 37°C water bath.

    • Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.[9]

    • Gently transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge at 150 x g for 5-8 minutes.[9]

    • Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

    • Transfer the suspension to a T-75 flask and incubate at 37°C in a 5% CO₂ atmosphere.

  • Subculturing (Splitting):

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA (0.25%) and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:4 to 1:6 ratio) to a new T-75 flask containing fresh medium.

Cell_Culture_Workflow Thaw Thaw Cryovial (37°C) Centrifuge Centrifuge & Resuspend in Fresh Medium Thaw->Centrifuge Incubate Incubate in T-75 Flask (37°C, 5% CO2) Centrifuge->Incubate Confluence Check for 80-90% Confluency Incubate->Confluence Confluence->Incubate No Wash Wash with PBS Confluence->Wash Yes Trypsinize Add Trypsin-EDTA Wash->Trypsinize Split Split Cells into New Flask Trypsinize->Split Split->Incubate Apoptosis_Assay_Workflow Seed Seed & Treat Cells in 6-well Plate Collect Collect Floating & Adherent Cells Seed->Collect Wash Wash with Cold PBS Collect->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

D. Western Blotting

Rationale: Western blotting allows for the detection of specific proteins in a cell lysate. This is crucial for validating the proposed mechanism of action. By probing for key proteins in the JNK/p38 and apoptosis pathways (e.g., phosphorylated JNK, cleaved Caspase-3), we can determine if the compound modulates their expression or activity.

Protocol: Western Blotting

  • Protein Lysate Preparation:

    • Treat PANC-1 cells in 10 cm dishes with the compound as in the apoptosis assay.

    • Wash cells twice with ice-cold PBS. [10] * Add 500 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. [11] * Sonicate briefly to shear DNA and reduce viscosity. [11] * Centrifuge at 12,000 x g for 15 minutes at 4°C. [10] * Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to 20-30 µg per lane. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. [11] * Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. * Incubate the membrane with primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38, anti-cleaved Caspase-3, anti-Bcl-2, anti-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

IV. Conclusion

The protocols outlined in this guide provide a robust, multi-faceted approach to evaluating the potential of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" as an anti-pancreatic cancer agent. By systematically assessing its impact on cell viability, its ability to induce apoptosis, and its effect on key signaling pathways, researchers can generate the critical data needed to validate this compound for further preclinical development. The broader 2-aminothiazole scaffold holds significant promise, and a rigorous, hypothesis-driven investigation is the essential next step in translating this potential into tangible therapeutic strategies against pancreatic cancer.

V. References

  • Smolecule. (n.d.). 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride. Retrieved from

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from

  • Abcam. (n.d.). MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010). Retrieved from

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from

  • ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1516. Retrieved from

  • Shanmugam, V. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(1), e2683. Retrieved from

  • Logsdon, C. D., & Lu, W. (2016). KRAS mutation in Pancreatic Cancer. Gastroenterology, 150(4), 817-819. Retrieved from

  • Schorn, S., et al. (2020). Novel methods for in vitro modeling of pancreatic cancer reveal important aspects for successful primary cell culture. Scientific Reports, 10(1), 7998. Retrieved from

  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Retrieved from

  • R&D Systems. (n.d.). Western Blot Protocol for Cell Lysates. Retrieved from

  • UCSC Genome Browser. (n.d.). Cell Growth Protocol for PANC1 cell line. Retrieved from

  • Abcam. (n.d.). Western blot protocol. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Retrieved from

  • Bryant, K. L., et al. (2025). KRAS: the Achilles' heel of pancreas cancer biology. Journal of Clinical Investigation. Retrieved from

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from

  • Li, Y., et al. (2017). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances, 7(45), 28205-28216. Retrieved from

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from

  • Frontiers Media. (2022). KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression. Frontiers in Oncology. Retrieved from

  • Rückert, F., et al. (2012). Establishment of Primary Cell Lines in Pancreatic Cancer. Pancreatic Cancer - Molecular Mechanism and Targets. Retrieved from

  • Zhou, B., et al. (2020). Reprogramming of Amino Acid Metabolism in Pancreatic Cancer: Recent Advances and Therapeutic Strategies. Cancers, 12(10), 2841. Retrieved from

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from

  • Pancreatic Cancer Action Network. (n.d.). KRAS Mutations and Pancreatic Cancer. Retrieved from

  • American Chemical Society. (2021). Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. ACS Omega. Retrieved from

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from

  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from

  • Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Retrieved from

  • ATCC. (n.d.). PANC-1 (CRL-1469). Retrieved from

  • Semanticscholar.org. (n.d.). The KRAS signaling pathway's impact on the characteristics of pancreatic cancer cells. Retrieved from

  • National Institutes of Health. (n.d.). Establishment and Characterization of Paired Primary Cultures of Human Pancreatic Cancer Cells and Stellate Cells Derived from the Same Tumor. Retrieved from

  • National Institutes of Health. (n.d.). Phase Ib/II study combining tosedostat with capecitabine in patients with advanced pancreatic adenocarcinoma. Retrieved from

Sources

Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

Introduction: The Therapeutic Potential of Thiazole-Based Antimicrobials The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole-Based Antimicrobials

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The 2-aminothiazole moiety, in particular, is a key component in various clinically significant molecules and a focal point of extensive research due to its versatile bioactivity.[1][3]

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is a member of this promising class of compounds. As a novel chemical entity, a thorough and standardized evaluation of its antimicrobial properties is a critical first step in the drug development pipeline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for this compound.

The primary objective of AST is to determine the in vitro activity of an antimicrobial agent against a specific pathogen. The most crucial metric derived from this testing is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that visibly inhibits the growth of a microorganism. This application note will detail the broth microdilution method, a gold standard procedure recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducible and comparable results.[4][5]

Principle of Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. The core principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium. Following incubation under controlled conditions, the presence or absence of visible bacterial growth in the wells of a microtiter plate is determined. The MIC is the lowest concentration of the compound at which no growth is observed. This method is favored for its efficiency, conservation of reagents, and the quantitative nature of its results.[4]

PART 1: Detailed Protocol for Broth Microdilution Susceptibility Testing

This protocol is based on the internationally recognized standards set forth by the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[4][5][6]

Materials and Reagents
  • Test Compound: 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

  • Solvent: Sterile deionized water or Dimethyl sulfoxide (DMSO), pre-tested for solubility and antimicrobial activity.

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, appropriate supplemented media should be used as per CLSI/EUCAST guidelines.[4][7]

  • Microtiter Plates: Sterile 96-well, U-bottom or flat-bottom polystyrene plates.[8]

  • Bacterial Strains:

    • Test organisms (e.g., clinical isolates).

    • Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853).

  • Inoculum Preparation: 0.9% sterile saline, McFarland turbidity standards (0.5 standard is critical).

  • Equipment: Calibrated pipettes, multichannel pipettes, sterile reagent reservoirs, incubator (35°C ± 2°C), vortex mixer, spectrophotometer (optional, for inoculum standardization).

Preparation of the Test Compound Stock Solution

The accurate preparation of the antimicrobial agent is fundamental to the reliability of the MIC result.

  • Solubility Determination: Before preparing the stock solution, determine the optimal solvent for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. Given its dihydrochloride salt form, sterile deionized water is the preferred solvent. If solubility is limited, high-purity DMSO may be used. A preliminary test should be run to ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.

  • Weighing: Accurately weigh a sufficient amount of the compound using a calibrated analytical balance.

  • Stock Solution Preparation: Dissolve the weighed compound in the chosen solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Vortex thoroughly to ensure complete dissolution. The stock solution should be prepared fresh on the day of the experiment. If storage is necessary, stability studies should be conducted.

Experimental Workflow: Step-by-Step Protocol

Step 1: Preparation of Antimicrobial Dilutions in the Microtiter Plate

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of each row in a 96-well microtiter plate. Well 1 will be used for the highest concentration, and well 12 will serve as the growth control.

  • Prepare an intermediate dilution of the stock solution. For example, to achieve a final starting concentration of 128 µg/mL, dilute the 1280 µg/mL stock 1:5 in CAMHB to get a 256 µg/mL working solution.

  • Add 100 µL of the 256 µg/mL working solution to well 1 of the corresponding row.

  • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

  • Continue this serial twofold dilution process from well 2 to well 11.

  • After mixing the contents of well 11, discard the final 50 µL. Do not add any compound to well 12 (growth control). This process results in a plate with twofold serial dilutions of the test compound.

Step 2: Inoculum Preparation and Standardization

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism using a sterile loop.

  • Suspend the colonies in sterile saline.

  • Vortex the suspension thoroughly to create a homogenous mixture.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration in the wells. Typically, a 1:100 dilution is performed to get approximately 1 x 10⁶ CFU/mL.

Step 3: Inoculation of the Microtiter Plate

  • Using a multichannel pipette, inoculate each well (wells 1-12) with 50 µL of the standardized and diluted bacterial suspension.

  • This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. The drug concentrations are now halved to the final desired range (e.g., 128 µg/mL down to 0.125 µg/mL).

  • A sterility control well containing 100 µL of uninoculated CAMHB should also be included.

Step 4: Incubation

  • Cover the microtiter plates with a lid to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria. Incubation times may need to be adjusted for slow-growing organisms.

Step 5: Reading and Determining the MIC

  • After incubation, examine the plate from the bottom using a reading mirror or by placing it on a light background.

  • Check the control wells first:

    • Sterility Control: Should show no growth.

    • Growth Control (Well 12): Should show distinct turbidity or a pellet of growth at the bottom.

  • The MIC is the lowest concentration of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride at which there is a complete visual inhibition of growth. This is observed as the first well that appears clear.

PART 2: Data Presentation, Interpretation, and Quality Control

Summarizing Results

For a comprehensive evaluation, the compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results should be tabulated for clarity.

Table 1: Example MIC Data for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

OrganismATCC Strain No.MIC (µg/mL)
Staphylococcus aureus29213[Result]
Enterococcus faecalis29212[Result]
Escherichia coli25922[Result]
Pseudomonas aeruginosa27853[Result]
Klebsiella pneumoniae700603[Result]
Acinetobacter baumannii19606[Result]
Quality Control (QC)

Running QC strains with known MICs for standard control antibiotics is mandatory for each experiment to ensure the validity of the results.[4] The MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.

Table 2: CLSI-Published Acceptable QC Ranges for Reference Strains (Example)

QC StrainAntibioticAcceptable MIC Range (µg/mL)
E. coli ATCC 25922Ciprofloxacin0.004 - 0.016
Gentamicin0.25 - 1
S. aureus ATCC 29213Vancomycin0.5 - 2
Oxacillin0.12 - 0.5
P. aeruginosa ATCC 27853Meropenem0.5 - 2
Tobramycin0.25 - 1
Interpretation of Results

For a novel compound like 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride, clinical breakpoints (Susceptible, Intermediate, Resistant) will not exist. Therefore, the interpretation of MIC data should focus on:

  • Potency: Lower MIC values indicate higher in vitro potency.

  • Spectrum of Activity: The range of different bacterial species inhibited by the compound.

  • Comparison: Comparing MIC values against those of established antibiotics tested under the same conditions.

PART 3: Visualizations and Mechanistic Insights

Experimental Workflow Diagram

The following diagram illustrates the key steps of the broth microdilution protocol.

BrothMicrodilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase stock 1. Prepare Compound Stock Solution (e.g., 1280 µg/mL) plate_prep 3. Prepare Microtiter Plate (Serial Dilutions) stock->plate_prep Dilute in Plate inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Plate (Final vol: 100 µL) inoculum->inoculate Dilute & Add to Plate plate_prep->inoculate incubate 5. Incubate Plate (35°C, 16-20h) inoculate->incubate read_plate 6. Read Plate for Visible Growth incubate->read_plate determine_mic 7. Determine MIC (Lowest concentration with no growth) read_plate->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Postulated Mechanism of Action of Thiazole Derivatives

While the exact mechanism of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride requires specific investigation, many thiazole-based antimicrobials are known to interfere with essential bacterial processes. One common proposed mechanism is the inhibition of key enzymes involved in cell wall synthesis or DNA replication.[9] For instance, some derivatives have been shown to target DNA gyrase, an enzyme critical for bacterial DNA supercoiling.

Mechanism_of_Action Compound 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride Cell Bacterial Cell Compound->Cell Enters Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Inhibits Enzyme Activity DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Inhibition of Growth & Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Postulated mechanism of action via inhibition of bacterial DNA gyrase.

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. CLSI. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • EUCAST Website. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • MIC Determination - EUCAST. EUCAST. Available at: [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec. Available at: [Link]

  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • M07-A8 - Regulations.gov. Regulations.gov. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

Sources

Method

Application Notes and Protocols for 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Introduction: Understanding the Molecule 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is a member of the aminothiazole class of compounds. The thiazole ring is a sig...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Molecule

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is a member of the aminothiazole class of compounds. The thiazole ring is a significant scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] These structures are recognized for their diverse biological activities, which include anti-inflammatory, antimicrobial, and antioxidant properties.[4][5] The "dihydrochloride" salt form of this molecule suggests that it possesses two basic sites that are protonated, likely enhancing its solubility in aqueous media, a common strategy in drug development for improving bioavailability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Physicochemical Properties and Data

A thorough understanding of the compound's properties is fundamental to its proper handling. While specific data for the dihydrochloride salt is not extensively published, the following table summarizes key information for the closely related hydrochloride salt and parent structures.

PropertyValue/InformationSource
Chemical Name 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride-
Molecular Formula C₅H₈Cl₂N₃OS (inferred)-
Molecular Weight 229.11 g/mol (inferred)-
CAS Number Not explicitly available for dihydrochloride; 1046757-36-1 for hydrochloride salt[6]
Appearance Likely a solid powderGeneral chemical knowledge
Storage Temperature 2-8°C, sealed in a dry environment[6][7]
Solubility Expected to be soluble in waterInferred from salt form
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[8]

Receiving and Initial Inspection

The integrity of the compound begins with proper receiving procedures. The following workflow outlines the critical steps from receiving the shipment to its initial storage.

G cluster_receiving Receiving Protocol cluster_storage Initial Storage A Receive Shipment B Inspect Outer Packaging for Damage A->B C Verify Compound Identity and Quantity Against Order B->C No damage I Quarantine Shipment and Contact Supplier B->I Damage found D Check for Certificate of Analysis (CoA) C->D E Don Personal Protective Equipment (PPE) D->E F Log Compound into Inventory System E->F G Store at 2-8°C in a Desiccator F->G H Update Safety Data Sheet (SDS) Binder G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride

Welcome to the technical support guide for the synthesis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes of this multi-step synthesis. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.

Synthesis Overview: A Two-Step Pathway to the Target Molecule

The synthesis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is typically achieved through a two-step process followed by salt formation. The first step involves the acylation of 2-aminothiazole with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(thiazol-2-yl)acetamide. This intermediate is then subjected to amination, followed by conversion to its dihydrochloride salt to enhance stability and solubility.

Synthesis_Workflow A 2-Aminothiazole C 2-Chloro-N-(thiazol-2-yl)acetamide A->C Acylation B Chloroacetyl Chloride B->C E 2-Amino-N-(thiazol-2-yl)acetamide C->E Amination D Ammonia Source D->E G 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride E->G Salt Formation F Hydrochloric Acid F->G

Caption: Overall synthetic workflow.

Troubleshooting Guide: From Starting Materials to Final Product

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.

Part 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide (Intermediate)

Question 1: My acylation reaction of 2-aminothiazole with chloroacetyl chloride is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this acylation step often stem from a few key factors:

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to chloroacetic acid. This side reaction consumes your reagent and complicates purification.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, such as dry acetone or dichloromethane (DCM).[1][2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[3]

  • Sub-optimal Reaction Temperature: The reaction is typically exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote the formation of side products.

    • Solution: Many protocols suggest running the reaction at reflux in a solvent like dry acetone.[1][2] It's crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inadequate Base: While some procedures run the reaction without an explicit base, the 2-aminothiazole acts as a base to neutralize the HCl generated. However, this consumes half of your starting material. The resulting hydrochloride salt of 2-aminothiazole is less nucleophilic and may not react further.

    • Solution: The addition of a non-nucleophilic base, such as triethylamine or potassium carbonate, can scavenge the HCl produced, freeing up the 2-aminothiazole to react.[3] Use a slight excess (1.1-1.2 equivalents) of the base.

Question 2: I'm observing multiple spots on my TLC after the acylation reaction, even after a long reaction time. What are these impurities?

Answer: The presence of multiple spots indicates side reactions or unreacted starting materials.

  • Unreacted 2-aminothiazole: This is a common impurity if the reaction has not gone to completion.

  • Hydrolyzed Chloroacetyl Chloride: As mentioned, this forms chloroacetic acid, which will appear as a distinct spot on TLC.

  • Di-acylated Product: While less common, it's possible for the amide nitrogen to be acylated, especially under harsh conditions.

Troubleshooting Workflow for Acylation:

Acylation_Troubleshooting Start Low Yield or Impurities in Acylation Q1 Are you using anhydrous conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a base being used? A1_Yes->Q2 Fix1 Dry glassware and use anhydrous solvents. A1_No->Fix1 Fix1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction monitored by TLC? A2_Yes->Q3 Fix2 Add a non-nucleophilic base (e.g., triethylamine). A2_No->Fix2 Fix2->Q3 A3_No No Q3->A3_No End Improved Yield and Purity Q3->End Yes Fix3 Monitor for completion to avoid prolonged heating. A3_No->Fix3 Fix3->End

Caption: Troubleshooting acylation issues.

Part 2: Synthesis of 2-Amino-N-(thiazol-2-yl)acetamide

Question 3: The amination of 2-chloro-N-(thiazol-2-yl)acetamide is not proceeding efficiently. What conditions should I consider?

Answer: The success of the amination step hinges on the choice of ammonia source and reaction conditions.

  • Choice of Ammonia Source:

    • Aqueous or Alcoholic Ammonia: Using a solution of ammonia in water or an alcohol is a common method. However, the presence of water can lead to hydrolysis of the chloro-acetamide starting material.

    • Ammonia Gas: Bubbling ammonia gas through a solution of the chloro-acetamide in an inert solvent can be effective but requires specialized equipment.

    • Ammonium Hydroxide: This is a readily available source of ammonia.

  • Reaction Solvent and Temperature:

    • Solvent: A polar solvent that can dissolve both the starting material and the ammonia source is ideal. Ethanol or isopropanol are often good choices.

    • Temperature: Heating the reaction mixture can significantly increase the rate of reaction. Refluxing for several hours is a common practice.

  • Stoichiometry: A large excess of the ammonia source is typically used to drive the reaction to completion and to minimize the formation of the di-alkylated side product.

Question 4: How do I purify the free base, 2-Amino-N-(thiazol-2-yl)acetamide, before proceeding to salt formation?

Answer: Purification at this stage is crucial to ensure the final product's purity.

  • Extraction: After the reaction, the free base can often be extracted into an organic solvent like dichloromethane or ethyl acetate after neutralizing any excess acid.[4]

  • Column Chromatography: If impurities are present, silica gel column chromatography is an effective purification method.[5] A gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like hexane or dichloromethane) can be used for elution.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.

Part 3: Formation of the Dihydrochloride Salt

Question 5: I'm having trouble precipitating the dihydrochloride salt. What is the best procedure?

Answer: The formation of an amine salt is an acid-base reaction.[6] The goal is to protonate both the exocyclic amino group and the thiazole ring nitrogen.

  • Procedure:

    • Dissolve the purified 2-Amino-N-(thiazol-2-yl)acetamide free base in a suitable solvent. Anhydrous ethanol, isopropanol, or diethyl ether are common choices.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (either concentrated HCl or HCl gas dissolved in an anhydrous solvent) with stirring. A slight excess of HCl (around 2.2 equivalents) is recommended to ensure complete salt formation.

    • The dihydrochloride salt should precipitate out of the solution as a crystalline solid.[7][8]

    • Collect the solid by filtration, wash with a cold, non-polar solvent (like cold diethyl ether) to remove any residual acid, and dry under vacuum.

Question 6: My final product is hygroscopic and unstable. How can I address this?

Answer: The hygroscopic nature of some amine salts can be a challenge.

  • Ensure Anhydrous Conditions: The presence of water can contribute to the product being sticky or oily. Using anhydrous solvents during the salt formation and thorough drying are critical.

  • Proper Storage: Store the final product in a desiccator over a drying agent (like P₂O₅ or anhydrous CaCl₂) to protect it from atmospheric moisture.

  • Crystallinity: Sometimes, a product's tendency to be hygroscopic is related to its amorphous nature. Inducing crystallinity through techniques like slow cooling, scratching the flask, or seeding with a crystal can help. A patent for a similar compound noted that the dihydrochloride salt was hygroscopic, which can be an inherent property of the molecule.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the thiazole ring in this synthesis? The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous drugs.[4] The thiazole ring's nitrogen atoms can be protonated, and the exocyclic amino group is a key site for derivatization to modulate the compound's biological activity.[4][10]

Q2: Can I use a different acylating agent instead of chloroacetyl chloride? Yes, other acylating agents like acetyl chloride can be used to produce different N-acyl derivatives.[1][2] The choice of acylating agent will determine the final structure of the side chain.

Q3: Why is a dihydrochloride salt formed instead of a monohydrochloride? The molecule has two basic nitrogen atoms: the exocyclic amino group and one of the nitrogen atoms in the thiazole ring. In the presence of sufficient strong acid like HCl, both of these nitrogens can be protonated to form a dication, which then associates with two chloride anions to form the dihydrochloride salt.[7][8]

Q4: What analytical techniques are recommended for characterizing the final product? Standard analytical techniques for structure elucidation and purity assessment should be used, including:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS) to determine the molecular weight.

  • Elemental Analysis (CHN) to confirm the empirical formula.

  • Infrared (IR) Spectroscopy to identify key functional groups.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide

Materials:

  • 2-Aminothiazole

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[3]

  • Cool the solution to 0°C in an ice bath with stirring.

  • In a separate dropping funnel, dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the cooled 2-aminothiazole solution over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.[3]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure 2-chloro-N-(thiazol-2-yl)acetamide.[11]

Protocol 2: Synthesis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

Materials:

  • 2-Chloro-N-(thiazol-2-yl)acetamide

  • Ammonium hydroxide (concentrated)

  • Ethanol

  • Hydrochloric acid (concentrated or as a solution in isopropanol)

  • Diethyl ether

Procedure:

  • Dissolve 2-chloro-N-(thiazol-2-yl)acetamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add a large excess of concentrated ammonium hydroxide (e.g., 10-20 equivalents).

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent and excess ammonia under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrochloric acid (2.2 eq) dropwise with vigorous stirring.

  • Allow the mixture to stir in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any excess acid.

  • Dry the product under vacuum to yield 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

Parameter2-Chloro-N-(thiazol-2-yl)acetamide2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride
Molecular Formula C₅H₅ClN₂OSC₅H₈Cl₂N₃OS
Key Reagents 2-Aminothiazole, Chloroacetyl Chloride2-Chloro-N-(thiazol-2-yl)acetamide, Ammonia, HCl
Typical Solvent Anhydrous DCM or AcetoneEthanol or Isopropanol
Purification Recrystallization or Column ChromatographyPrecipitation and washing

References

  • Amine and HCl - salt form
  • Scheme 1. Synthesis of 2-chloro-N-(4-substituted-thiazol-2-yl)acetamides 4a-f. (n.d.).
  • Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. (n.d.). Benchchem.
  • Amine salts. (n.d.). Oxford Reference.
  • Isolation (Recovery) of amines. (n.d.). University of Alberta.
  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.).
  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Hydrochloride salt of amine. (2023). Reddit.
  • 2-Aminothiazole. (n.d.). Wikipedia.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
  • N-(Thiazol-2-yl)acetamide. (n.d.). PMC - NIH.
  • Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. (n.d.). IOSR Journal.
  • Synthesis of 2-aminothiazole derivatives. (2025).
  • 2-aminothiazole derivative, preparation method, and use. (n.d.).
  • N-(Thiazol-2-yl)acetamide. (n.d.).
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole deriv
  • Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide... (n.d.).
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
  • Synthesis of novel 2-amino thiazole deriv
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof. (n.d.).
  • Process for preparation of 2-aminothiazolecarboxamide derivatives. (n.d.).
  • 2-chloro-N-(1,3-thiazol-2-yl)acetamide. (n.d.). Sigma-Aldrich.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
  • Purification of 2-aminothiazole. (n.d.).
  • Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide. (n.d.). Benchchem.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.

Sources

Optimization

Technical Support Center: Purification of 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride

Welcome to the technical support guide for the purification of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving the desired purity. As a polar, difunctional amine salt, this molecule presents unique purification hurdles that require a nuanced approach beyond standard protocols.

This guide provides in-depth, experience-driven advice, troubleshooting workflows, and detailed experimental protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride, laying the groundwork for more advanced troubleshooting.

Q1: What are the key chemical properties of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride that make its purification challenging?

Answer: The primary challenges stem from its molecular structure:

  • Dual Basic Centers: The molecule possesses two basic nitrogen atoms—the primary aliphatic amine and the aminothiazole moiety. As a dihydrochloride salt, it is highly polar and functions as an organic salt.

  • High Polarity & Solubility: Its salt form renders it highly soluble in polar protic solvents like water and methanol, but poorly soluble in many common organic solvents (e.g., ethyl acetate, hexanes, dichloromethane). This limits options for standard normal-phase chromatography and simple recrystallization.[1][2]

  • Interaction with Silica Gel: The basic amine groups interact strongly with the acidic silanol groups on the surface of standard silica gel.[3][4] This can lead to irreversible adsorption, significant loss of material, and severe peak tailing during chromatographic purification.

  • Potential for Hydrolysis: The amide linkage is susceptible to acid-catalyzed hydrolysis, especially when heated in the presence of water.[5][6] This can lead to the degradation of the target compound into 2-aminothiazole and glycine derivatives, particularly if purification conditions are not carefully controlled.[7]

Q2: What are the most likely impurities I should expect in my crude sample?

Answer: Impurities can originate from the synthesis starting materials, side reactions, or product degradation. Key impurities to monitor include:

Impurity ClassSpecific ExamplesOriginAnalytical Signature
Unreacted Starting Materials 2-Aminothiazole, Chloroacetyl chloride (hydrolyzed), or Glycine derivativesIncomplete reactionDistinct signals in HPLC and NMR.
Synthesis Side-Products Over-acylated products, products from self-condensation of reactantsNon-optimized reaction conditionsPeaks with different retention times and mass-to-charge ratios (m/z).
Degradation Products 2-Aminothiazole hydrochloride, Glycine hydrochlorideHydrolysis of the amide bond under acidic conditions[5][6]Polar impurities, often eluting early in reversed-phase HPLC.
Residual Solvents Ethanol, Isopropanol, Diethyl Ether, DMFFrom reaction or workup stepsCharacteristic signals in ¹H NMR.
Q3: My initial purity by HPLC is low (<90%). What is the first step I should take?

Answer: Before attempting a complex purification, first ensure your analytical method is sound and then perform a simple diagnostic test.

  • Verify Analytical Method: Ensure your HPLC method (likely reversed-phase) can resolve the main compound from its expected impurities. An inadequate method might show pure product as impure.

  • Diagnostic Acid/Base Extraction: Convert a small amount of the dihydrochloride salt back to its free base. Dissolve the crude salt in water, basify carefully with a mild base (e.g., NaHCO₃ or a tertiary amine like triethylamine) to a pH of ~8-9, and extract with a suitable organic solvent like ethyl acetate or a DCM/methanol mixture. Analyze both the organic and aqueous layers. This can help separate non-basic organic impurities from your highly polar product. This technique is a cornerstone of amine purification.[8]

Part 2: Troubleshooting Purification Challenges

This section provides structured guidance for overcoming specific experimental issues.

Workflow for Diagnosing Purification Failures

When a purification strategy fails, a systematic approach is crucial. The following diagram outlines a logical workflow for troubleshooting.

Purification_Troubleshooting start Crude Product Purity Issue check_hplc Is HPLC method validated for starting materials & impurities? start->check_hplc develop_hplc Develop robust analytical HPLC method (e.g., C18, gradient, pH modifier) check_hplc->develop_hplc No recryst_attempt Attempt Recrystallization check_hplc->recryst_attempt  Yes develop_hplc->start recryst_fail Recrystallization Fails: Oiling out, poor recovery, or no purity gain recryst_attempt->recryst_fail Failure final_product Pure Product >98% recryst_attempt->final_product Success chrom_attempt Attempt Flash Chromatography recryst_fail->chrom_attempt recryst_solvents Optimize Recrystallization Solvent System (e.g., IPA/Ether, MeOH/Acetone, Water/Acetone) recryst_fail->recryst_solvents freebase_purify Strategy: Purify as Free Base recryst_fail->freebase_purify chrom_fail Chromatography Fails: Streaking, low recovery, co-elution chrom_attempt->chrom_fail Failure chrom_attempt->final_product Success chrom_options Optimize Chromatography Conditions chrom_fail->chrom_options recryst_solvents->recryst_attempt freebase_purify->chrom_attempt then convert back to salt chrom_options->chrom_attempt Silica_Interaction cluster_0 Silica Surface cluster_1 Analyte silica Si-O-Si-O-Si silanol Si-OH interaction Acid-Base Interaction (Strong Adsorption & Tailing) amine R-NH2 amine->silanol

Sources

Troubleshooting

Solubility issues of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" in biological buffers

Introduction Welcome to the technical support guide for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (CAS No. 1046757-36-1).[1] This document is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (CAS No. 1046757-36-1).[1] This document is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in biological buffers. As a dihydrochloride salt of a molecule containing basic amine groups, its solubility is highly dependent on pH and the composition of the buffer system. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride directly in Phosphate-Buffered Saline (PBS) at pH 7.4, but it's not dissolving well or is forming a precipitate. What is happening?

A1: This is a very common and expected issue. The problem arises from a combination of pH effects and specific buffer interactions.

  • pH-Dependent Solubility: 2-Amino-N-(thiazol-2-yl)acetamide is a basic compound, containing a primary amine and an aminothiazole group, which are protonated to form the dihydrochloride salt.[2][3] This salt form is most soluble at an acidic pH. When you add it to PBS at pH 7.4, the higher pH causes the deprotonation of the amine groups, converting the compound to its less soluble free base form, which then precipitates out of solution.[4][5]

  • Phosphate Buffer Interaction: In some cases, basic compounds, particularly hydrochloride salts, can interact with phosphate ions in the buffer to form less soluble phosphate salts.[6] This phenomenon, coupled with the pH shift, makes PBS a particularly challenging buffer for this class of compounds.[7][8]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For initial stock preparation, the recommended approach is to first attempt dissolution in sterile, deionized water. As a hydrochloride salt, the compound should have good aqueous solubility.[9] If water solubility is insufficient for your desired concentration, Dimethyl Sulfoxide (DMSO) is the next solvent of choice.[10][11]

Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. DMSO is capable of dissolving a wide range of organic molecules, both polar and non-polar.[11] This concentrated stock can then be serially diluted into your final aqueous assay buffer.

Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my cell culture medium or aqueous buffer. Why does this happen and how can I prevent it?

A3: This phenomenon is known as "crashing out" and occurs when a compound highly soluble in an organic solvent is diluted into an aqueous system where it has poor solubility.[10] The DMSO concentration in the final solution is a critical factor.[10]

Causality: The high concentration of DMSO in the stock solution acts as a co-solvent, keeping the compound solubilized. When you perform a large dilution into the aqueous buffer, the percentage of DMSO drops dramatically, and the compound's concentration may now exceed its thermodynamic solubility limit in the new, predominantly aqueous environment, causing it to precipitate.[12]

Solutions:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically ≤0.5% for cell-based assays) while ensuring the compound remains in solution.[10]

  • Use a Serial Dilution Approach: Instead of a single large dilution (e.g., 1:1000), perform a stepwise serial dilution. First, dilute the DMSO stock into an intermediate buffer that contains a higher percentage of co-solvent or has a more favorable pH, and then perform the final dilution into the assay buffer. This gradual change in solvent environment can prevent immediate precipitation.[10]

  • Increase Dilution Volume & Agitation: Add the small volume of DMSO stock into a larger volume of the aqueous buffer while vortexing or stirring. This rapid dispersion can help prevent localized high concentrations that initiate precipitation.

Troubleshooting Guide: Step-by-Step Solutions

This section provides a systematic approach to diagnosing and solving solubility issues.

Issue 1: Compound fails to dissolve in the initial solvent.
Potential Cause Recommended Action & Explanation
Insufficient Solvent Volume The concentration may be too high for the chosen solvent. Try increasing the volume of the solvent to lower the target concentration.
Low Dissolution Rate The compound may be dissolving slowly. Gently warm the solution (to 37°C) and use sonication or vortexing to increase the rate of dissolution. Caution: Be mindful of compound stability at higher temperatures.
Incorrect Solvent Choice If solubility in water is poor even at low concentrations, switch to 100% DMSO for the primary stock solution.[11]
Issue 2: Precipitate forms upon dilution into physiological buffer (e.g., PBS, Cell Media).

This is the most common failure point. The following workflow will help you identify the optimal buffer system.

Experimental Workflow: Buffer Screening Protocol
  • Prepare Stock Solution: Create a 20 mM stock solution of the compound in 100% DMSO.

  • Prepare Test Buffers: Prepare a set of alternative buffers (see table below for recommendations).

  • Dilution Test: In separate microcentrifuge tubes, add 198 µL of each test buffer.

  • Add Compound: Add 2 µL of the 20 mM DMSO stock to each tube (final concentration: 200 µM; final DMSO: 1%).

  • Observe: Vortex immediately and observe for precipitation at time zero, 30 minutes, and 2 hours at room temperature. Visual inspection or measuring turbidity with a plate reader can be used.[13]

Table 1: Comparison of Recommended Biological Buffers
Buffer SystemTypical pH RangeKey AdvantagesPotential Issues & Considerations
PBS (Phosphate) 6.8 - 7.6Isotonic, widely used.Not Recommended. High potential for precipitation with hydrochloride salts and basic compounds.[6][7]
HEPES 6.8 - 8.2Zwitterionic, minimal interaction with metal ions, maintains pH well.[14]More expensive than PBS or Tris.
Tris-HCl 7.2 - 9.0Inexpensive and common.pH is highly temperature-dependent. Can interfere with some enzymatic assays.
Citrate Buffer 3.0 - 6.2Excellent for maintaining an acidic pH where the compound is likely most soluble.Not physiologically relevant for most cell culture experiments (pH is too low). Useful for formulation studies.
Troubleshooting Flowchart

The following diagram outlines a decision-making process for addressing precipitation issues.

G start Precipitation Observed in Final Buffer check_buffer Is the buffer PBS? start->check_buffer switch_buffer Switch to HEPES or Tris-based buffer. Re-test solubility. check_buffer->switch_buffer Yes check_ph What is the buffer pH? check_buffer->check_ph No success Compound Solubilized switch_buffer->success lower_ph Systematically lower the buffer pH (e.g., from 7.4 to 7.0, 6.5). Determine pHmax. check_ph->lower_ph ≥ 7.2 check_conc Is the final concentration too high? check_ph->check_conc < 7.2 lower_ph->success lower_conc Reduce final working concentration. Determine kinetic solubility limit. check_conc->lower_conc Yes check_dmso Is final DMSO > 1%? check_conc->check_dmso No lower_conc->success lower_dmso Optimize dilution scheme to achieve final DMSO < 0.5%. check_dmso->lower_dmso Yes check_dmso->success No lower_dmso->success

Caption: A troubleshooting flowchart for addressing compound precipitation.

Advanced Protocols

Protocol 1: Determining the pH-Solubility Profile

Understanding the relationship between pH and solubility is crucial for this compound.[15]

  • Prepare a Series of Buffers: Prepare a set of buffers covering a pH range from 4.0 to 8.0 (e.g., citrate for pH 4-6, phosphate or HEPES for pH 6-8).[16]

  • Add Excess Compound: Add an excess amount of solid 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride to a vial containing a fixed volume of each buffer.

  • Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. This measures thermodynamic solubility.[13]

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV, against a standard curve.

  • Plot Data: Plot solubility (e.g., in µg/mL or µM) versus the final measured pH of the supernatant. The resulting curve will show the pH at which solubility is maximal.

Protocol 2: Kinetic Solubility Assay via Nephelometry

This high-throughput method is useful for determining the concentration at which a compound precipitates when diluted from a DMSO stock.[13][17]

  • Prepare Stock Solution: Create a high-concentration stock solution in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., HEPES-buffered saline, pH 7.4).

  • Measurement: Immediately measure the turbidity (light scattering) of each well using a plate reader (nephelometry).

  • Analysis: The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.[10]

References

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]

  • Reddit Community. (2021). A good substitute for PBS (at home)? Reddit. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Bolla, G., & Nangia, A. (2016).
  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Retrieved from [Link]

  • Quora Community. (2017). Why do amines dissolve in hydrochloric acid? Quora. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. Retrieved from [Link]

  • Duprat, F., et al. (2008). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design.
  • Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pion Inc.
  • Sugano, K., et al. (2021). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sugano, K., et al. (2023). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption. Pharmaceutical Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Lee, S., & Huh, K. M. (2021). Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right?. Pharmaceutics. Retrieved from [Link]

  • European Pharmaceutical Review. (2017). Alternative Technologies to Improve Solubility and Stability of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride. Retrieved from [Link]

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • ResearchGate. (2008). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-2-(2-Aminothiazol-5-yl)-N-(4-(2-((4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)acetamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride in DMSO

Welcome to the technical support guide for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. This document provides in-depth answers, troubleshooting advice, and validated protocols for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. This document provides in-depth answers, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with this compound. Our goal is to ensure the integrity and reproducibility of your experimental data by addressing a critical, often overlooked variable: the stability of your compound in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: My clear DMSO stock solution of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride has turned yellow or brown. What is happening and is it still usable?

A: A color change from clear to yellow or dark brown is a strong visual indicator of compound degradation and we do not recommend using the solution for experiments.[1] This phenomenon is frequently observed with compounds containing a 2-aminothiazole moiety, especially when stored at room temperature in DMSO.[1]

  • Causality: The 2-aminothiazole ring system is susceptible to oxidative and rearrangement reactions.[1] These degradation pathways can lead to the formation of colored, often biologically active, byproducts.[1] In one case study involving a similar 2-aminothiazole compound, decomposition was significant after just seven days at room temperature, leading to irreproducible biological results.[1] The presence of oxygen and the dipolar aprotic nature of DMSO can facilitate these reactions.[1][2]

Q2: What are the definitive storage conditions to maximize the stability of my DMSO stock solution?

A: To maximize stability, stock solutions should be stored at -80°C for long-term storage (months) or -20°C for short-term storage (weeks to a month).[3]

  • Expert Rationale: Temperature is the most critical factor. Studies on 2-aminothiazole derivatives have confirmed that decomposition is minimal at -20°C over two months.[1] Storing at 4°C or room temperature is strongly discouraged as it accelerates degradation.[1][2] Furthermore, it is crucial to aliquot the stock solution into single-use volumes immediately after preparation.[3][4] This practice minimizes repeated freeze-thaw cycles, which can introduce moisture and accelerate compound degradation.[2][3] Always use high-purity, anhydrous DMSO to prepare your solutions, as water can facilitate the hydrolysis of the amide bond in your compound.[2][5]

Q3: I'm observing inconsistent results in my cell-based assay. Could my stock solution of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride be the cause?

A: Yes, it is highly probable. Inconsistent assay results are a classic sign of stock solution instability.[1]

  • The Problem of "Active Degradants": The issue extends beyond a simple loss of the parent compound. The degradation products themselves may be unstable or possess their own biological activity, which can confound your results.[1] A well-documented case showed that a freshly prepared batch of a 2-aminothiazole compound had a 17-fold lower activity than an older, partially degraded stock solution, indicating the degradation products were more potent.[1] This underscores the danger of using aged or improperly stored solutions, as they can produce misleading "false positive" or variable data.

Q4: What are the primary chemical weak points and potential degradation pathways for this molecule in a DMSO solution?

A: 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride has two primary points of vulnerability: the amide bond and the 2-aminothiazole ring .

  • Amide Bond Hydrolysis: The acetamide group is susceptible to hydrolysis, which breaks the C-N bond to yield a thiazole amine and acetic acid.[6][7] This reaction is catalyzed by acid or base.[6][8] Since your compound is a dihydrochloride salt, it creates a mildly acidic environment. If the DMSO used is not anhydrous and has absorbed atmospheric water, this water can act as a nucleophile to attack the carbonyl carbon of the amide, initiating hydrolysis.[5][7]

  • 2-Aminothiazole Ring Instability: This is a significant concern. The thiazole ring, particularly when substituted with an amino group, can undergo oxidation and dimerization in DMSO.[1] The slightly acidic and dipolar nature of DMSO may also promote tautomerization into more reactive forms.[1] These reactions are often complex, leading to a mixture of degradation products.

The diagram below illustrates these potential degradation pathways.

Caption: Potential degradation pathways for the target compound in DMSO.

Troubleshooting Guide

Issue: Unexpected Precipitation in Stock or Working Solutions
  • Possible Cause 1: Poor Solubility. The compound may have limited solubility at the desired concentration. While DMSO is a powerful solvent, exceeding the solubility limit will cause precipitation.[9]

    • Solution: Gently warm the solution to 37°C and vortex to aid dissolution.[4] If precipitation persists, the concentration may be too high. It is better to work with a lower, fully dissolved stock concentration than a saturated, partially precipitated one.

  • Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can cause the compound to crash out of solution, especially at high concentrations.[10]

    • Solution: Prepare single-use aliquots immediately after making the stock solution to avoid this issue entirely.[3] If you must re-use a stock, ensure it is brought to room temperature and vortexed thoroughly to ensure complete re-dissolution before making dilutions.

  • Possible Cause 3: Dilution into Aqueous Buffers. When diluting a concentrated DMSO stock into an aqueous buffer for your experiment (e.g., PBS), the compound may precipitate if its aqueous solubility is low.

    • Solution: Ensure the final concentration of DMSO in your working solution is kept as low as possible (typically <1%, but check your assay's tolerance) while still maintaining compound solubility.[3] Perform serial dilutions and visually inspect for precipitation at each step.

Best Practices & Validated Protocols

The most trustworthy experimental setup is one that you validate yourself. Relying solely on manufacturer data is insufficient. The following protocols provide a framework for preparing high-quality stock solutions and implementing a self-validating system to confirm their stability under your laboratory's specific conditions.

Protocol 1: Recommended Procedure for Preparing High-Quality Stock Solutions

This protocol is designed to minimize the primary sources of degradation: water, light, and temperature fluctuations.

Materials:

  • 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride powder

  • Anhydrous, high-purity DMSO (≥99.9%)[11]

  • Sterile, amber-colored polypropylene or glass vials

  • Calibrated analytical balance and sterile spatulas

  • Vortex mixer

Procedure:

  • Pre-Weighing: Allow the compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of the compound directly into the vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be used if necessary, but avoid excessive heat. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting (Critical Step): Immediately dispense the stock solution into single-use, amber-colored aliquots. The volume of each aliquot should be appropriate for a single experiment to avoid reusing a thawed vial.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Immediately store the aliquots in a freezer at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: Experimental Workflow for Validating Stock Solution Stability

This protocol uses a stability-indicating analytical method (e.g., HPLC-UV) to provide quantitative data on your compound's stability over time.

Caption: Experimental workflow for a time-course stability study.

Procedure:

  • Preparation: Prepare a fresh stock solution and aliquots as described in Protocol 1.

  • Time-Zero Analysis: Immediately after preparation, take one aliquot, dilute it to a suitable concentration for your analytical instrument, and analyze it. This serves as your 100% reference point (T=0).

  • Storage: Store the remaining aliquots under the conditions you wish to test (e.g., Room Temperature, 4°C, -20°C, and -80°C).

  • Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition. Allow it to thaw completely and vortex well.

  • Quantification: Analyze each sample using the same analytical method as the T=0 sample. Calculate the peak area of the parent compound and express it as a percentage of the peak area from the T=0 sample.

Data Interpretation

The data from your stability study can be summarized to establish clear internal guidelines for stock solution handling.

Table 1: Example Stability Data for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (10 mM in DMSO)

Storage ConditionPurity after 1 Week (%)Purity after 1 Month (%)Purity after 3 Months (%)Observations
Room Temp (~22°C)75%40%<10%Significant yellowing by Day 3
4°C92%78%55%Slight yellowing after 2 weeks
-20°C >99% 98% 96% No color change
-80°C >99% >99% >99% No color change

This table presents hypothetical data based on published findings for similar chemical structures.[1] Your results should be generated empirically using Protocol 2.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
  • National Institutes of Health (NIH). (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • BenchChem. (n.d.). Application Notes and Protocols for Acadesine Stability in DMSO and Aqueous Solutions.
  • LibreTexts Chemistry. (2020). Amide Chemistry.
  • Do, H.-N., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis.
  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • Whalley, W. B. (1950). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Journal of Research, 28b(8), 534-543.
  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?.
  • MedChemExpress. (n.d.). Compound Handling Instructions.

Sources

Troubleshooting

"2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" acylation reaction side products

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the acylation of 2-Amino-N-(thiazol-2-yl)acetamide dih...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the acylation of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges and side reactions encountered during the derivatization of this versatile scaffold.

Introduction

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Acylation of the exocyclic 2-amino group is a fundamental strategy for generating novel analogs with modulated biological activity. However, the unique electronic properties of the 2-aminothiazole ring system, combined with the additional amide functionality in 2-Amino-N-(thiazol-2-yl)acetamide, can lead to several predictable side products. This guide is designed to provide a clear understanding of these side reactions and to offer practical, field-proven solutions to minimize their formation, ensuring the integrity and success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant, less polar side product with a higher molecular weight than my target compound. What is it likely to be?

A: The most common higher molecular weight byproduct in the acylation of 2-aminothiazoles is the N,N-bis-acylated product .

Causality & Mechanism: Unlike simple primary amines where the resulting amide is significantly less nucleophilic and resists further acylation[3], the 2-aminothiazole system is more complex. The exocyclic nitrogen atom can be acylated a second time, particularly under forcing conditions. Research has shown that direct acylation of 2-amino-4-halothiazoles can yield these bis-acylated derivatives as significant impurities, which have been confirmed by single crystal X-ray analysis.[4]

This occurs because the reaction conditions (e.g., excess acylating agent, strong base, elevated temperatures) can overcome the energy barrier for the second acylation. The use of a strong base can deprotonate the initially formed mono-acylated amide, generating an "amido-anion" which is a potent nucleophile that readily reacts with another equivalent of the acylating agent.

How to Minimize Diacylation:

  • Stoichiometry Control: Use no more than 1.0-1.1 equivalents of the acylating agent. A slow, controlled addition via syringe pump is highly recommended.

  • Base Selection: Employ a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) instead of simpler tertiary amines like triethylamine. Pyridine is also a common choice.[5]

  • Temperature Management: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathway of the second acylation.

Q2: I've isolated my product, but I'm detecting an impurity that looks like the starting material core without the N-acetyl group. How is this possible?

A: This impurity is likely 2-amino-N'-(thiazol-2-yl)ethanediamide , resulting from the hydrolysis of the acetamide side chain .

Causality & Mechanism: The starting material, 2-Amino-N-(thiazol-2-yl)acetamide, contains an amide bond that is susceptible to cleavage under both acidic and basic conditions, especially upon heating.[6][7][8] If your reaction workup involves a harsh aqueous acid or base wash, or if the reaction is run in protic solvents at high temperatures for extended periods, this hydrolysis can occur. The dihydrochloride form of the starting material already implies an acidic environment, which can be exacerbated during the reaction or workup. The reaction involves heating an amide with a dilute acid, which forms a carboxylic acid and an ammonium ion.[8]

How to Prevent Hydrolysis:

  • Mild Workup: Use a saturated solution of sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like NaOH. For acidic washes, use dilute solutions or brine.

  • Anhydrous Conditions: Whenever possible, perform the reaction under strictly anhydrous conditions to limit the presence of water.

  • Temperature and Time: Avoid prolonged heating. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Q3: Are there any other minor, but potential, side products I should be aware of?

A: Yes, while less common than diacylation or hydrolysis, two other side reactions are theoretically possible depending on the conditions:

  • Ring Acylation (C-Acylation): Under harsh conditions, particularly with a strong Lewis acid catalyst (which is not typical for simple amine acylation but could be used in a Friedel-Crafts type scenario), electrophilic acylation could occur on the electron-rich thiazole ring.[9][10] The most probable site is the C-5 position, which is activated by the 2-amino group.[11] This is generally not observed under standard Schotten-Baumann or DCC-coupling conditions.

  • Ring Nitrogen Acylation (N-3 Acylation): While the exocyclic amino group is significantly more nucleophilic, acylation at the endocyclic thiazole nitrogen (N-3) can occur. This would form a positively charged N-acylthiazolium salt. This pathway is analogous to the N-alkylation of the endocyclic nitrogen seen in related heterocyclic systems.[12] This is more likely if the exocyclic amino group is sterically hindered or electronically deactivated.

Q4: How does starting with a dihydrochloride salt impact my reaction setup?

A: The dihydrochloride salt form is critical to consider for your reaction stoichiometry. The salt indicates that both the exocyclic 2-amino group and the endocyclic N-3 nitrogen are protonated.

Causality & Implications: The primary 2-amino group is not nucleophilic in its protonated (ammonium) state. Therefore, a base is required to liberate the free amine before it can react with the acylating agent.

  • Base Stoichiometry: You will need a minimum of three equivalents of base :

    • Two equivalents to neutralize the two HCl molecules associated with the starting material.

    • One equivalent to neutralize the HCl (or other acid) generated during the acylation reaction itself (e.g., when using an acyl chloride).

  • Practical Recommendation: It is standard practice to use 3.0-3.5 equivalents of a base like triethylamine or DIPEA to ensure the reaction proceeds efficiently.

Troubleshooting Guide: At-a-Glance

Symptom / Observation Probable Cause Recommended Solution
Major spot on TLC, less polar than product (higher Rf) N,N-Diacylation• Reduce acylating agent to 1.05 eq.• Add acylating agent slowly at 0 °C.• Use a hindered base (DIPEA).
Spot on TLC with Rf similar to starting material core Hydrolysis of acetamide chain• Use mild aqueous workup (sat. NaHCO₃).• Avoid high temperatures and prolonged reaction times.• Ensure anhydrous conditions.
Low yield, complex mixture of products Incorrect base stoichiometry / Forcing conditions• Use at least 3 eq. of base for the dihydrochloride salt.• Run reaction at lower temperature (0 °C to RT).• Monitor closely by TLC to avoid over-reaction.
Reaction fails to start Insufficient base• Ensure at least 3 eq. of base are used to free the amine and scavenge acid byproduct.
Formation of unexpected, highly polar byproducts Possible N-3 ring acylation or C-5 ring acylation• Avoid Lewis acids.• Use standard, mild acylation conditions.• Characterize byproducts by LC-MS to confirm mass.

Visualized Reaction Pathways

The following diagram illustrates the desired mono-acylation pathway versus the primary side reactions discussed.

Figure 1. Acylation Pathways of 2-Amino-N-(thiazol-2-yl)acetamide cluster_main Desired Reaction cluster_side1 Diacylation Side Reaction cluster_side2 Hydrolysis Side Reaction SM Starting Material (Free Amine) Product Desired Mono-Acylated Product SM->Product + Acyl-X - HX Diacyl N,N-Diacylated Product Product->Diacyl + Acyl-X, Base (Excess Reagent / High Temp) SM_Core Starting Material Core (2-Amino-N'-(thiazol-2-yl)ethanediamide) Orig_SM 2-Amino-N-(thiazol-2-yl)acetamide (Full Starting Material) Orig_SM->SM_Core + H₂O (Acidic/Basic Workup) Figure 2. Experimental Workflow for Selective Acylation A 1. Dissolve SM Dihydrochloride in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add DIPEA (3.2 eq.) Stir for 15 min B->C D 4. Add Acylating Agent (1.05 eq.) Dropwise over 30-60 min C->D E 5. Monitor by TLC (1-4 h at 0 °C) D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry, Concentrate & Purify (Column Chromatography) G->H

Sources

Optimization

Improving yield and purity of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride"

Technical Support Center: 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride Welcome to the technical support guide for the synthesis and purification of 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride. This resource is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride

Welcome to the technical support guide for the synthesis and purification of 2-Amino-N-(thiazol-2-yl)acetamide Dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, aiming to optimize both chemical yield and product purity. The following sections are structured in a question-and-answer format to directly address potential issues you may encounter.

Synthesis Overview & Core Challenges

The synthesis of 2-Amino-N-(thiazol-2-yl)acetamide is typically a two-step process. The first step involves the acylation of 2-aminothiazole with a chloroacetyl group to form the key intermediate, 2-Chloro-N-(thiazol-2-yl)acetamide. The second step is a nucleophilic substitution of the chloride with an amino group, followed by the formation of the dihydrochloride salt.

While seemingly straightforward, this synthesis pathway presents several challenges that can significantly impact yield and purity. These include managing the reactivity of the starting materials, preventing side reactions, and effectively purifying the final product. This guide provides detailed troubleshooting for each stage.

Overall Synthetic Workflow

Below is a diagram illustrating the typical synthetic sequence and purification process.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination & Salt Formation A 2-Aminothiazole + Chloroacetyl Chloride B Reaction in Anhydrous Solvent (e.g., DCM, Acetone) A->B Base (e.g., TEA) C Intermediate: 2-Chloro-N-(thiazol-2-yl)acetamide B->C Workup & Isolation D Intermediate + Ammonia Source (e.g., NH4OH) C->D Purified Intermediate E Reaction in Polar Solvent (e.g., Ethanol) D->E F Free Base: 2-Amino-N-(thiazol-2-yl)acetamide E->F G Precipitation with HCl (in Ether/IPA) F->G H Final Product: Dihydrochloride Salt G->H Filtration & Drying G Start Problem Encountered LowYield Low Yield Start->LowYield PurityIssue Purity Issue (Byproducts/Color) Start->PurityIssue SaltIssue Salt Formation Fails ('Oiling Out') Start->SaltIssue CheckReagents Check Reagent Quality (Moisture? Purity?) LowYield->CheckReagents Step 1 or 2 CheckConditions Verify Reaction Conditions (Temp? Time?) LowYield->CheckConditions Step 1 or 2 CheckWorkup Review Workup (Extraction Efficiency?) LowYield->CheckWorkup Step 1 CheckStoich Check Stoichiometry (1:1 Ratio?) PurityIssue->CheckStoich Step 1 SlowAddition Ensure Slow Reagent Addition at 0°C PurityIssue->SlowAddition Step 1 PurifySM Recrystallize Starting Material PurityIssue->PurifySM Step 1 Charcoal Use Activated Charcoal During Recrystallization PurityIssue->Charcoal Final Product SlowCool Cool Solution Slowly SaltIssue->SlowCool ChangeSolvent Adjust Solvent System (Add Anti-Solvent) SaltIssue->ChangeSolvent SeedCrystal Add a Seed Crystal SaltIssue->SeedCrystal

Troubleshooting

Troubleshooting "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" assay interference

Welcome to the technical support center for "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride." This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride." This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the analysis of this compound. Here, you will find in-depth answers to frequently asked questions and detailed protocols to ensure the integrity and accuracy of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common issues related to the handling, stability, and analysis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

Q1: My compound is not fully dissolving or is precipitating in my aqueous assay buffer. What should I do?

A1: Solubility issues are a common challenge, particularly with hydrochloride salts in neutral or basic aqueous solutions. The primary reason for this is the equilibrium between the more soluble protonated form and the less soluble free base.

  • pH Optimization: The solubility of this compound, which contains basic amino groups, is highly pH-dependent. In acidic conditions, the amino groups are protonated, forming more soluble salts. It is advisable to determine the pH-solubility profile to identify the optimal pH for your assay, ensuring it remains compatible with your biological system.

  • Co-solvents: For initial solubilization, using a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before dilution into your aqueous buffer is recommended. It's crucial to determine the highest concentration of the co-solvent that your assay can tolerate without affecting the results.

  • Dilution Technique: When diluting from a concentrated organic stock, a step-wise dilution into the pre-chilled aqueous buffer while vortexing can prevent localized high concentrations that lead to precipitation.

Q2: I am observing inconsistent retention times for my compound during HPLC analysis. What is causing this?

A2: Retention time drift in High-Performance Liquid Chromatography (HPLC) can stem from several factors related to the mobile phase, column, and hardware.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffered solutions, can lead to pH fluctuations, which significantly impact the retention of ionizable compounds like 2-Amino-N-(thiazol-2-yl)acetamide. Ensure accurate and consistent preparation of all mobile phase components. The use of pre-mixed mobile phases can also enhance reproducibility.[1]

  • Column Equilibration: Inadequate column equilibration between injections, particularly in gradient elution, can cause retention time shifts. It is essential to allow sufficient time for the column to return to the initial conditions before the next injection.[2]

  • Temperature Control: Fluctuations in column temperature can affect retention times. Using a thermostatted column compartment will ensure a stable operating temperature.[2]

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, variable retention times. Regular pump maintenance is crucial for reliable performance.[1]

Q3: My baseline is noisy in my chromatogram. How can I improve it?

A3: A noisy baseline can obscure small peaks and affect the accuracy of integration. The source of the noise can be chemical or electronic.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to a noisy baseline. Using high-purity (HPLC or LC-MS grade) solvents and freshly prepared mobile phases is critical. Filtering and degassing the mobile phase before use can also help.[3]

  • Detector Issues: A failing detector lamp or a contaminated flow cell can be a source of noise. Regular maintenance and cleaning of the detector are recommended.

  • System Leaks: Leaks in the HPLC system can introduce air, leading to pressure fluctuations and a noisy baseline. A thorough inspection of all fittings and connections is advised.[4]

II. Troubleshooting Guide for Assay Interference

This guide provides a systematic approach to identifying and resolving specific interferences you may encounter during the analysis of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

A. Chromatographic Interference

This section focuses on issues observed during HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Issue 1: Peak Tailing

  • Causality: Peak tailing for amine-containing compounds is often due to secondary interactions between the basic analyte and acidic residual silanols on the silica-based stationary phase of the HPLC column.

  • Troubleshooting Workflow:

    start Peak Tailing Observed step1 Check Mobile Phase pH Is it appropriate for an amine? start->step1 step2 Increase Ionic Strength Add a competing salt (e.g., 20-50 mM ammonium formate). step1->step2 If tailing persists end Resolution Achieved step1->end If resolved step3 Use a Different Column Consider a column with end-capping or a different stationary phase (e.g., HILIC). step2->step3 If tailing persists step2->end If resolved step4 Derivatize the Analyte Masks the amine group to reduce secondary interactions. step3->step4 For persistent issues step3->end If resolved step4->end

    Caption: Troubleshooting workflow for HPLC peak tailing.

Issue 2: Co-eluting Peaks (Matrix Effects in LC-MS)

  • Causality: In LC-MS analysis, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[5][6] This can significantly impact the accuracy and precision of quantification.[7][8][9]

  • Troubleshooting Workflow:

    start Inaccurate Quantification Suspected Matrix Effects step1 Improve Sample Preparation Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. start->step1 step2 Optimize Chromatography Modify the gradient to better separate the analyte from matrix components. step1->step2 step3 Use a Stable Isotope-Labeled Internal Standard (SIL-IS) SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. step2->step3 step4 Change Ionization Source If available, switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds. step3->step4 end Accurate and Precise Results step4->end

    Caption: Workflow to mitigate matrix effects in LC-MS.

B. Degradation-Related Interference

The stability of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride can be compromised under certain conditions, leading to the formation of degradation products that may interfere with the assay. Forced degradation studies are crucial for identifying potential degradants and ensuring the stability-indicating nature of the analytical method.[3][5][8][9]

Common Degradation Pathways:

  • Hydrolysis: The acetamide group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule.[8]

  • Oxidation: The thiazole ring and the primary amino group can be susceptible to oxidation.[8]

  • Photodegradation: Exposure to UV light can lead to the degradation of 2-aminothiazole-containing structures.[4]

Table 1: Forced Degradation Conditions and Potential Degradants

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60°C, 24hHydrolysis of the acetamide linkage.
Base Hydrolysis0.1 M NaOH, 60°C, 24hHydrolysis of the acetamide linkage.
Oxidation3% H₂O₂, RT, 24hOxidation of the thiazole ring or amino group.[8]
Thermal Degradation80°C, 72hVarious thermal decomposition pathways.[8]
PhotodegradationUV light (254 nm), RT, 24hPhotolytic cleavage or rearrangement.[4]

Troubleshooting Degradation:

If you suspect degradation is occurring during your sample preparation or analysis, consider the following:

  • Protect from Light: Prepare and store samples in amber vials to prevent photodegradation.

  • Control Temperature: Avoid exposing samples to high temperatures for extended periods.

  • pH Control: Maintain the pH of your sample solutions in a range where the compound is known to be stable.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant to the sample diluent may be beneficial, provided it does not interfere with the assay.

III. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to troubleshooting assays for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the UV maximum of the compound (approximately 246-260 nm for 2-aminothiazole derivatives).[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the steps to investigate the stability of the compound under various stress conditions.

  • Sample Preparation: Prepare a stock solution of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride at a concentration of 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 72 hours.

    • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Neutralization: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks, which represent degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

IV. References

  • UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents. (n.d.). Retrieved from

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2023, November 10). Retrieved from [Link]

  • Aminothiazole - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

  • Todd, Z. R., & Szostak, J. W. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55(71), 10569-10572.

  • Synthesis and Evaluation of 2-Aminothiazole Derivative. (n.d.). universalprint.org. Retrieved from [Link]

  • Forced Degradation Studies. (n.d.). Coriolis Pharma. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" Dosage for In Vivo Studies

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the in vivo dosage of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride." Given...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the in vivo dosage of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride." Given that this is a novel investigational compound, this document emphasizes a systematic, first-principles approach to dose-finding and formulation, ensuring scientific rigor and ethical considerations in animal studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when beginning in vivo studies with a new chemical entity.

Q1: I have in vitro IC50 data for "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride." How can I estimate a starting dose for my animal studies?

A1: Extrapolating from an in vitro IC50 to an in vivo dose is a multi-step process that requires careful consideration of pharmacokinetics (PK) and pharmacodynamics (PD).[1][2][3] A direct conversion is not possible, but you can establish a scientifically justified starting point.

  • Literature Review: First, search for any published in vivo studies on structurally similar 2-aminothiazole acetamide derivatives. This may provide a starting dose range.

  • Allometric Scaling: If data from other species is available, allometric scaling, which uses body surface area to normalize doses between species, can be a useful tool.[4][5][6]

  • PK/PD Modeling: If you have preliminary pharmacokinetic data (e.g., absorption, distribution, metabolism, and excretion - ADME), you can use it to predict the dose required to achieve a plasma concentration similar to your in vitro effective concentration.[1]

  • Pilot Study: In the absence of any data, a pilot study with a wide range of doses is necessary to determine the dose-response relationship.[4] It is advisable to start with a low dose and escalate until a biological effect or toxicity is observed.[7]

Q2: What is the significance of the "dihydrochloride" salt form, and how does it affect my experiments?

A2: The dihydrochloride salt form indicates that the parent molecule has been treated with hydrochloric acid to form a salt. This is often done to improve the solubility and stability of a compound.[8][9][10]

  • Increased Aqueous Solubility: Hydrochloride salts are generally more water-soluble than their free-base counterparts.[11] This can be a significant advantage for formulation, especially for intravenous administration.

  • Potential for pH-Dependent Solubility: The solubility of the salt may be pH-dependent. It is crucial to determine its solubility in the chosen vehicle and at physiological pH to avoid precipitation upon administration.[12]

  • Molecular Weight Adjustment: Remember to account for the additional weight of the two hydrochloride molecules when calculating molar concentrations and preparing your dosing solutions.

Q3: How do I choose the right vehicle for my in vivo study?

A3: Vehicle selection is critical for the success of your study and must be empirically determined.[13] The ideal vehicle should dissolve the compound at the desired concentration, be non-toxic, and not interfere with the biological activity of the compound.[14][15]

  • Start with Aqueous Vehicles: Due to the hydrochloride salt form, start by testing solubility in simple aqueous vehicles like sterile water, 0.9% saline, or phosphate-buffered saline (PBS).[16]

  • Consider Co-solvents: If aqueous solubility is insufficient, you may need to use co-solvents. Common options include DMSO, polyethylene glycol (PEG), and propylene glycol (PG). However, be aware that these can have their own biological effects and toxicity.[14][15] A small-scale solubility screen is highly recommended before starting animal studies.

  • Vehicle Toxicity Control: Always include a "vehicle-only" control group in your experiments to ensure that any observed effects are due to the compound and not the vehicle itself.[17]

Part 2: Formulation and Vehicle Selection Guide

A robust and stable formulation is the cornerstone of reproducible in vivo data.

Recommended Workflow for Formulation Development

Caption: Formulation Development Workflow

Table 1: Common Vehicles for In Vivo Studies
VehicleProperties and ConsiderationsCommon Routes
0.9% Saline Isotonic, generally non-toxic. Ideal for water-soluble compounds.IV, IP, SC, PO
Phosphate-Buffered Saline (PBS) Buffered to physiological pH (~7.4). Can be useful for compounds with pH-sensitive solubility.IV, IP, SC
5% Dextrose in Water (D5W) Isotonic. Can be an alternative to saline.IV, IP, SC
Dimethyl Sulfoxide (DMSO) Excellent solubilizing agent, but can have its own biological effects and toxicity.[14][15] Use at the lowest effective concentration.IP, SC, PO (diluted)
Polyethylene Glycol (PEG 300/400) A common co-solvent. High concentrations can cause renal toxicity.[14]IP, SC, PO
Carboxymethylcellulose (CMC) Used to create suspensions for poorly soluble compounds.PO
Protocol: Small-Scale Solubility Screen
  • Preparation: Weigh 1-2 mg of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" into several small vials.

  • Vehicle Addition: Add a small, precise volume of your first test vehicle (e.g., 100 µL of 0.9% saline) to one vial. This will give you a high starting concentration (e.g., 10-20 mg/mL).

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for undissolved particles. If a clear solution is formed, the compound is soluble at that concentration.

  • Titration: If the compound is not fully dissolved, add another precise volume of the vehicle to dilute the concentration and repeat the mixing and observation steps.

  • Testing Other Vehicles: Repeat steps 2-5 with other vehicles and co-solvents to determine the best option for your desired final concentration.

  • Documentation: Record the solubility in mg/mL for each vehicle tested.

Part 3: In Vivo Dosing Strategy and Troubleshooting

A systematic approach to dose selection is essential for both scientific validity and animal welfare.

Protocol: Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

The primary goal of this initial study is to identify a range of doses that are tolerated by the animals and to observe any dose-limiting toxicities.[7][18][19][20][21]

  • Animal Model Selection: Choose the appropriate animal species and strain for your research question.

  • Group Allocation: Use a small number of animals per group (e.g., 3-5 mice). Set up at least 4-5 dose groups and one vehicle control group.

  • Dose Selection: Based on your initial dose estimation, select a range of doses. A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is a common starting point.[4]

  • Administration: Administer the compound via the intended route of your efficacy studies.

  • Monitoring: Observe the animals frequently, especially in the first few hours after dosing. Record clinical signs of toxicity, body weight, and any changes in behavior. A standardized scoring sheet is recommended.

  • Study Duration: An acute MTD study typically lasts for 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause unacceptable side effects, such as more than a 20% loss in body weight or significant clinical signs of distress.[17][19]

Table 2: Example MTD Study Observation Log
Dose Group (mg/kg)Animal IDDay 1 Body Weight (g)Day 7 Body Weight (g)% ChangeClinical Signs (e.g., lethargy, ruffled fur)
Vehicle120.120.5+2.0%Normal
10220.320.6+1.5%Normal
30319.919.5-2.0%Mild lethargy post-dosing
100420.517.0-17.1%Significant lethargy, ruffled fur
Troubleshooting Guide

Q: I observed precipitation at the injection site after subcutaneous administration. What should I do?

A: This suggests that the compound is not staying in solution at physiological pH.

  • Check pH: Measure the pH of your formulation. If it is highly acidic, it may be neutralized upon injection, causing the free base to precipitate.

  • Adjust Formulation: Consider using a different vehicle or adding excipients that can maintain the compound's solubility in vivo. A lower concentration may also be necessary.

Q: My compound shows no efficacy, even at the highest tolerated dose. What are my next steps?

A: This could be due to several factors.

  • Pharmacokinetics: The compound may have poor bioavailability or be rapidly metabolized. A preliminary PK study to measure plasma and tissue concentrations would be informative.

  • Target Engagement: Is the compound reaching its intended target at a sufficient concentration?

  • Dosing Regimen: A single dose may not be sufficient. Consider a multiple-dosing regimen.[17]

Q: I'm seeing unexpected toxicity at doses I predicted would be safe. How should I proceed?

A: Toxicity can be compound-related or vehicle-related.

  • Vehicle Toxicity: Ensure your vehicle control group shows no signs of toxicity. High concentrations of DMSO or PEG can cause adverse effects.[14][15]

  • Metabolite Toxicity: A metabolite of your compound could be more toxic than the parent molecule.

  • Dose De-escalation: Reduce the dose and use a more gradual dose escalation scheme to pinpoint the onset of toxicity.

Overall Dosing Optimization Strategy

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Efficacy & Troubleshooting A In Vitro Data & Literature Review B Formulation & Solubility Screen A->B C Acute MTD/Dose Range Finding Study B->C D Preliminary PK Study (Optional but Recommended) C->D E Select Doses for Efficacy Study C->E D->E F Definitive Efficacy Study E->F G Analyze Results: Efficacy vs. Toxicity F->G H Refine Dosing Regimen G->H Sub-optimal outcome I Proceed with Research G->I Optimal Outcome H->F

Caption: A Systematic Approach to In Vivo Dosage Optimization.

References

  • Scaling drug doses from in vitro to in vivo? - ResearchGate. Available from: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. Available from: [Link]

  • Vehicles for Animal Studies - Gad Consulting Services. Available from: [Link]

  • Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. Available from: [Link]

  • Maximum tolerable dose (MTD) studies. Available from: [Link]

  • Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC. Available from: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. Available from: [Link]

  • How to calculate a right dose for in vivo study? - ResearchGate. Available from: [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available from: [Link]

  • How to extrapolate result from in vitro (ug/mL) to in vivo? - ResearchGate. Available from: [Link]

  • Maximum Tolerated Dose [MTD] - EUPATI Toolbox. Available from: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - ResearchGate. Available from: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available from: [Link]

  • A simple practice guide for dose conversion between animals and human. Available from: [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. Available from: [Link]

  • Why formulate drugs as HCl salts when HCl is in stomach acid? - Chemistry Stack Exchange. Available from: [Link]

  • Maximum tolerated dose (MTD) - GARDP Revive. Available from: [Link]

  • A simple practice guide for dose conversion between animals and human - PMC. Available from: [Link]

  • Full article: A system for determining maximum tolerated dose in clinical trial - Taylor & Francis Online. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda - University of Helsinki. Available from: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. Available from: [Link]

  • WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF - ResearchGate. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride in Cancer Cells

Welcome to the technical support center for researchers utilizing 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and detail...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and detailed experimental protocols to address the challenges of acquired resistance in cancer cell lines. As there is limited direct research on this specific compound, this guide synthesizes information from studies on structurally related 2-aminothiazole derivatives to provide a robust, scientifically-grounded framework for your experiments.[1][2][3][4][5]

Section 1: Understanding the Compound and Its Hypothesized Mechanism of Action

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride belongs to the 2-aminothiazole class of compounds, a scaffold present in several clinically approved anticancer drugs like Dasatinib and Alpelisib.[1] Derivatives of this scaffold have been shown to exhibit potent and selective inhibitory activity against a range of cancer cell lines.[1] While the precise molecular target of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is yet to be fully elucidated, based on related compounds, its mechanism of action is hypothesized to involve the inhibition of protein kinases crucial for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.[1][6][7][8] Some thiazole derivatives have also been identified as tubulin polymerization inhibitors.[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries and issues that may arise during your experiments.

Q1: What is the recommended solvent and storage condition for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride?

A1: Due to the dihydrochloride salt form, the compound is expected to have good aqueous solubility. Sterile, nuclease-free water or phosphate-buffered saline (PBS) are recommended as primary solvents. For long-term storage, it is advisable to prepare concentrated stock solutions (e.g., 10-50 mM), aliquot them to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. The stability of the compound in your specific cell culture medium should be determined empirically.[9]

Q2: My cells are not showing the expected cytotoxic response. What are the initial troubleshooting steps?

A2: First, verify the final concentration of the compound in your culture medium and ensure the solvent concentration is not exceeding a non-toxic level (typically <0.1% for DMSO, if used as a secondary solvent).[9] Confirm the viability and doubling time of your specific cell line, as these can influence the required treatment duration and optimal cell seeding density.[9] It is also crucial to perform a dose-response curve over a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your cell line.

Q3: How can I confirm that the compound is inducing apoptosis in my cancer cells?

A3: Apoptosis can be confirmed through several methods. A common and reliable approach is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[10][11][12] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Additionally, you can perform a caspase activity assay, such as a Caspase-3 colorimetric or fluorometric assay, to measure the activation of executioner caspases.[13][14][15][16][17]

Section 3: Troubleshooting Guide for Acquired Resistance

This section provides a structured approach to identifying and addressing acquired resistance to 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

Problem: My cancer cell line, which was previously sensitive to the compound, now shows a significant increase in its IC50 value.

This is a classic indication of acquired resistance. The following steps will guide you through the investigation and potential strategies to overcome this resistance.

Step 1: Confirm and Characterize the Resistant Phenotype

The first step is to systematically confirm the resistance and rule out experimental artifacts.

Q: How do I definitively confirm that my cell line has developed resistance?

A: To confirm resistance, you should perform a comparative cytotoxicity assay (e.g., MTT or CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines. A significant rightward shift in the dose-response curve and a higher IC50 value for the suspected resistant line confirms the resistant phenotype. It is recommended to generate multiple resistant clones to account for clonal variability.[18]

Step 2: Investigate the Potential Mechanisms of Resistance

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms. Based on known mechanisms for similar compounds, we will focus on three primary areas: increased drug efflux, alterations in the drug target or downstream signaling pathways, and evasion of apoptosis.[6][7][8][19]

ATP-binding cassette (ABC) transporters are a family of membrane proteins that can pump drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[20] Overexpression of transporters like P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) is a common mechanism of multidrug resistance.[20]

Q: How can I determine if increased drug efflux is the cause of resistance in my cells?

A: You can assess ABC transporter activity using a fluorescent substrate efflux assay.[21][22] In this assay, cells are loaded with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp or Pheophorbide A for ABCG2).[21][22] The rate of fluorescence loss is then measured by flow cytometry or a plate reader. A faster efflux rate in resistant cells compared to parental cells suggests increased transporter activity. This can be confirmed by co-incubating the cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp or Ko143 for BCRP), which should restore the retention of the fluorescent substrate in resistant cells.[21]

Resistance can arise from mutations in the drug's target protein that prevent binding, or through the activation of alternative "bypass" signaling pathways that compensate for the inhibited pathway.[6][7][8][19]

Q: What experiments can I perform to check for target alterations or bypass pathway activation?

A: If the molecular target of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is known or hypothesized to be a specific kinase, you can sequence the gene encoding this kinase in both parental and resistant cells to look for mutations. To investigate bypass pathways, you can use techniques like phosphoproteomics or Western blotting with a panel of antibodies against key signaling proteins (e.g., p-Akt, p-ERK, p-STAT3) to identify upregulated survival pathways in the resistant cells.

Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak), thereby increasing the threshold for apoptosis induction.

Q: How can I assess if my resistant cells have an altered apoptotic response?

A: Treat both parental and resistant cells with the compound at equipotent concentrations (e.g., their respective IC50 values) and for the same duration. Then, perform apoptosis assays such as Annexin V/PI staining and caspase-3 activity assays.[10][11][12][13][14][15][16][17] If the resistant cells show a significantly lower percentage of apoptotic cells and reduced caspase-3 activity compared to the parental cells, it suggests an impaired apoptotic pathway.

Step 3: Strategies to Overcome Resistance

Based on your findings from Step 2, you can devise strategies to re-sensitize the resistant cells.

Q: What are some strategies to overcome resistance mediated by ABC transporters?

A: A common strategy is to use combination therapy with an ABC transporter inhibitor.[23][24][25][26][27] By co-administering 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride with a specific inhibitor of the overexpressed transporter (identified in Step 2.1), you may be able to restore the intracellular concentration of the primary drug and its cytotoxic effect.

Q: How can I address resistance caused by bypass signaling pathways?

A: If you have identified an activated bypass pathway, a rational approach is to use a combination therapy that includes an inhibitor of a key component of that pathway.[23][24][25][26][27] For example, if you observe increased Akt phosphorylation, combining 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride with an Akt inhibitor could be a synergistic strategy.

Q: What if the resistance is due to apoptosis evasion?

A: In this case, you could explore combining 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride with agents that directly target the apoptotic machinery. For instance, BH3 mimetics are a class of drugs that can inhibit anti-apoptotic Bcl-2 family proteins, thereby lowering the threshold for apoptosis induction.

Section 4: Detailed Experimental Protocols

This section provides step-by-step protocols for key experiments mentioned in the troubleshooting guide.

Protocol 1: Generation of a Resistant Cancer Cell Line[29][30][31][32][33]

This protocol describes a stepwise method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the parental cell line.

  • Initial exposure: Culture the parental cells in medium containing the compound at a concentration equal to the IC50.

  • Monitor cell viability: Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 2-3 days.

  • Gradual dose escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of the compound in the medium by a factor of 1.5 to 2.

  • Repeat dose escalation: Repeat step 4, gradually increasing the drug concentration over several months.

  • Characterize the resistant line: At each stage of increased resistance, perform a cytotoxicity assay to determine the new IC50. Also, cryopreserve cells at each stage for future experiments.

Protocol 2: ABC Transporter Activity Assay using a Fluorescent Substrate[22][23]

This protocol outlines a method to measure the efflux of a fluorescent substrate by ABC transporters using flow cytometry.

  • Cell preparation: Harvest parental and resistant cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Loading with fluorescent substrate: Add the fluorescent substrate (e.g., 1 µM Rhodamine 123) to the cell suspension and incubate at 37°C for 30-60 minutes in the dark. For inhibitor controls, pre-incubate cells with an ABC transporter inhibitor for 30 minutes before adding the fluorescent substrate.

  • Wash and resuspend: Centrifuge the cells, remove the supernatant, and wash the cell pellet with ice-cold PBS. Resuspend the cells in fresh, pre-warmed medium.

  • Efflux measurement: Incubate the cells at 37°C. At various time points (e.g., 0, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and analyze the intracellular fluorescence using a flow cytometer.

  • Data analysis: A decrease in mean fluorescence intensity over time indicates drug efflux. Compare the rate of efflux between parental and resistant cells, and in the presence or absence of the transporter inhibitor.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining[34][35][36][37][38]

This protocol describes the analysis of cell cycle distribution by staining DNA with propidium iodide (PI) and analyzing the cells by flow cytometry.

  • Cell preparation: Plate cells and treat them with 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride at the desired concentrations for the appropriate duration.

  • Harvest and fix cells: Harvest both adherent and floating cells, wash with PBS, and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow cytometry analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Detection by Annexin V and PI Staining[10][11][12][13]

This protocol details the staining of cells with FITC-conjugated Annexin V and propidium iodide for the detection of apoptosis by flow cytometry.

  • Cell treatment: Treat cells with the compound as required.

  • Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. This will allow for the identification of four cell populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Section 5: Data Presentation and Visualization

Table 1: Example Data for Characterizing a Resistant Cell Line
Cell LineIC50 (µM) of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochlorideFold Resistance
Parental5.2 ± 0.61.0
Resistant Clone 148.9 ± 3.19.4
Resistant Clone 261.5 ± 4.511.8
Diagrams of Key Pathways and Workflows

G cluster_0 Hypothesized Mechanism of Action Compound Compound Target Kinase Target Kinase Compound->Target Kinase Inhibition Proliferation Signaling Proliferation Signaling Target Kinase->Proliferation Signaling Blocks Apoptosis Apoptosis Target Kinase->Apoptosis Induces Cell Cycle Progression Cell Cycle Progression Proliferation Signaling->Cell Cycle Progression Inhibits G cluster_1 Workflow for Investigating Resistance Suspected Resistance Suspected Resistance Confirm Resistance Confirm Resistance (IC50 Shift) Suspected Resistance->Confirm Resistance Investigate Mechanisms Investigate Mechanisms Confirm Resistance->Investigate Mechanisms Drug Efflux Increased Drug Efflux? (ABC Transporter Assay) Investigate Mechanisms->Drug Efflux Target Alteration Target Alteration? (Sequencing) Investigate Mechanisms->Target Alteration Apoptosis Evasion Apoptosis Evasion? (Annexin V Assay) Investigate Mechanisms->Apoptosis Evasion Develop Strategy Develop Strategy Drug Efflux->Develop Strategy If yes, use ABC inhibitor Target Alteration->Develop Strategy If yes, consider alternative drug Apoptosis Evasion->Develop Strategy If yes, use pro-apoptotic agent

Caption: Experimental workflow for resistance investigation.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, A. S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • MDPI. (n.d.). Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. MDPI. [Link]

  • National Institutes of Health. (n.d.). Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Combination therapy in combating cancer. PubMed Central. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • ACS Publications. (n.d.). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PubMed Central. [Link]

  • National Institutes of Health. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed Central. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Procell. (2024). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

  • National Institutes of Health. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Frontiers. (n.d.). Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors. Frontiers. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]

  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • Frontiers. (n.d.). Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers. [Link]

  • ResearchGate. (n.d.). ABC transporter functional assays. ResearchGate. [Link]

  • MDPI. (n.d.). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. MDPI. [Link]

  • National Institutes of Health. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. JOVE. [Link]

  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop... ResearchGate. [Link]

  • Annex Publishers. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Annex Publishers. [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Bio-Rad Antibodies. [Link]

  • Broad Institute. (n.d.). Combination Therapies to Overcome Resistance. Broad Institute. [Link]

  • ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

  • ResearchGate. (n.d.). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]

  • AACR Journals. (2009). Evaluation of current methods used to analyze the expression profiles of ATP-binding cassette transporters yields an improved drug-discovery database. Molecular Cancer Therapeutics. [Link]

  • Crown Bioscience. (2024). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • National Institutes of Health. (2024). Cancer Therapy Resistance: Choosing Kinase Inhibitors. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Rapid detection of ABC transporter interaction: potential utility in pharmacology. PubMed Central. [Link]

  • ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Hilaris Publisher. (n.d.). Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment. Hilaris Publisher. [Link]

  • Flow Cytometry Core Facility. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Flow Cytometry Core Facility. [Link]

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  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dasatinib and the Investigational Compound 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride in Chronic Myeloid Leukemia Models

A Guide for Drug Development Professionals and Cancer Researchers Introduction: The Challenge of Chronic Myeloid Leukemia and the Role of Tyrosine Kinase Inhibitors Chronic Myeloid Leukemia (CML) is a myeloproliferative...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals and Cancer Researchers

Introduction: The Challenge of Chronic Myeloid Leukemia and the Role of Tyrosine Kinase Inhibitors

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes for the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase activity is the primary driver of CML pathogenesis, leading to uncontrolled proliferation of granulocytes.

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition for many patients. Imatinib, the first-generation TKI, was a groundbreaking success. However, the emergence of resistance, often due to point mutations in the ABL kinase domain, necessitated the development of second and third-generation TKIs. Dasatinib is a potent second-generation TKI, effective against most imatinib-resistant BCR-ABL mutations.

The ongoing search for novel CML therapies focuses on overcoming existing resistance mechanisms, improving safety profiles, and exploring new chemical scaffolds. In this context, we will compare the well-established dasatinib with the lesser-known compound, 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride, a molecule sharing some structural motifs with known kinase inhibitors.

Dasatinib: The Established Second-Generation TKI

Dasatinib is a potent, multi-targeted kinase inhibitor that effectively inhibits the BCR-ABL kinase and the SRC family of kinases, among others. Its ability to inhibit most of the imatinib-resistant BCR-ABL mutations has made it a cornerstone of second-line CML therapy and an option for first-line treatment.

Mechanism of Action of Dasatinib

Dasatinib is a type I kinase inhibitor, meaning it binds to the active conformation of the ABL kinase domain. This is in contrast to imatinib, a type II inhibitor that binds to the inactive conformation. By binding to the active form, dasatinib can inhibit a broader range of BCR-ABL mutations. Its binding to the ATP-binding pocket of the kinase prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and survival.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK phosphorylates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR activates Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis

Caption: BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

In Vitro and In Vivo Efficacy of Dasatinib

Numerous studies have demonstrated the potent anti-leukemic activity of dasatinib in both in vitro and in vivo CML models.

Parameter Dasatinib Reference
Cell Line IC50 (BCR-ABL+) Low nanomolar range (e.g., K562, Ba/F3 p210)
Inhibition of BCR-ABL Kinase Activity Potent inhibition of wild-type and most imatinib-resistant mutants (except T315I)
In Vivo Efficacy (Xenograft Models) Significant tumor regression and prolonged survival

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride: An Investigational Compound

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is a chemical compound that is not extensively characterized in the scientific literature as a CML therapeutic agent. However, its core structure, containing a 2-aminothiazole motif, is present in some known kinase inhibitors, including dasatinib itself. This structural similarity suggests that it could potentially serve as a scaffold for the development of new kinase inhibitors.

A Structural Perspective

The 2-aminothiazole ring is a key pharmacophore in dasatinib, contributing to its high-affinity binding to the ABL kinase domain. The presence of this same motif in 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride provides a rationale for investigating its potential as a kinase inhibitor. However, it is crucial to recognize that the overall structure of the molecule dictates its biological activity. The acetamide side chain and the lack of the other structural features of dasatinib that contribute to its potency and selectivity mean that 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride itself is unlikely to possess the same level of activity.

A hypothetical comparison of its potential attributes versus the known properties of dasatinib is presented below. This is a theoretical exercise to guide potential future investigations.

Feature Dasatinib 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (Hypothetical)
Core Scaffold 2-aminothiazole linked to a substituted pyrimidine2-aminothiazole
Mechanism of Action Potent, multi-targeted kinase inhibitor (Type I)Unknown; potentially a weak kinase inhibitor or a fragment for further chemical elaboration
Potency High (low nM IC50)Likely low, if any, kinase inhibitory activity
Selectivity Multi-targeted (BCR-ABL, SRC family, etc.)Unknown; likely to be non-selective if it exhibits any activity

Experimental Protocols for Comparative Evaluation

To empirically assess the potential of a novel compound like 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride against a standard like dasatinib, a series of well-established in vitro assays are necessary.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on CML cell lines.

Protocol:

  • Cell Seeding: Seed CML cell lines (e.g., K562 for wild-type BCR-ABL, Ba/F3 with various BCR-ABL mutations) in 96-well plates at a density of 5,000-10,000 cells/well.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Dasatinib should be used as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Workflow Start Start Seed_Cells Seed CML Cells (96-well plate) Start->Seed_Cells Treat Add Serial Dilutions of Compounds Seed_Cells->Treat Incubate_72h Incubate (72 hours) Treat->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze End End Analyze->End

Comparative

Comparative analysis of "2-Amino-N-(thiazol-2-yl)acetamide" derivatives as kinase inhibitors.

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form the structural basis of numerous biologically active compounds.[1][2] Its prevalence in approved drugs, such...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form the structural basis of numerous biologically active compounds.[1][2] Its prevalence in approved drugs, such as the tyrosine kinase inhibitor Dasatinib, underscores its significance in the design of novel therapeutic agents, particularly in oncology.[1][3] This guide provides a comparative analysis of derivatives of "2-Amino-N-(thiazol-2-yl)acetamide" and related 2-aminothiazole compounds as inhibitors of key protein kinases implicated in cancer progression. We will delve into their structure-activity relationships, present key inhibitory data, and provide detailed experimental protocols to offer a comprehensive resource for researchers and drug development professionals.

The 2-Aminothiazole Core: A Privileged Scaffold for Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a frequent driver of oncogenesis. The 2-aminothiazole moiety has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases. Its unique structural and electronic properties allow for key hydrogen bonding interactions and the potential for substitution at multiple positions to modulate potency, selectivity, and pharmacokinetic properties. This guide will focus on derivatives that have shown promise as inhibitors of Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and the PI3K/mTOR pathway.

Comparative Analysis of Kinase Inhibitory Activity

The following sections provide a comparative overview of the inhibitory potency of various 2-aminothiazole derivatives against different kinase targets. The data is compiled from multiple preclinical studies, and while direct comparisons should be made with caution due to variations in assay conditions, it provides valuable insights into the potential of this scaffold.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression is common in a variety of cancers, making them attractive targets for anticancer drug development.[2][3] Several studies have highlighted the potential of 2-aminothiazole derivatives as potent Aurora kinase inhibitors.

A notable study by Wang et al. identified a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of both Aurora A and Aurora B kinases. The data below showcases the structure-activity relationship (SAR) where substitutions on the N-phenyl ring significantly impact inhibitory activity.

Table 1: Comparative Inhibitory Activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives against Aurora Kinases

Compound IDR GroupAurora A (Ki, nM)Aurora B (Ki, nM)
7hH110180
114-Cl2342
134-OMe1725
184-morpholino8.09.2

Data sourced from Wang et al., J. Med. Chem. 2010, 53 (11), 4367–4378.

Interpretation of SAR: The data clearly indicates that substitution at the 4-position of the phenyl ring enhances potency. The introduction of a morpholino group in compound 18 resulted in the most potent inhibition of both Aurora A and B, suggesting that this moiety likely engages in favorable interactions within the kinase active site.

EGFR and PI3K/mTOR Dual Inhibition

The Epidermal Growth factor receptor (EGFR) and the PI3K/mTOR pathway are central to cell proliferation, survival, and metabolism, and are often co-activated in cancer.[4][5] Consequently, the development of dual inhibitors targeting both pathways is a promising therapeutic strategy. A series of novel thiazole derivatives were synthesized and evaluated for their dual inhibitory activity against PI3Kα and mTOR.

Table 2: Comparative Inhibitory Activity of Thiazole Derivatives as PI3Kα/mTOR Dual Inhibitors

Compound IDPI3Kα (IC50, µM)mTOR (IC50, µM)
3b 0.086 ± 0.0050.221 ± 0.014
3e --
AlpelisibSimilar to 3b-
Dactolisib-Weaker than 3b

Data sourced from a study on novel thiazole derivatives as PI3K/mTOR dual inhibitors.[6]

Interpretation of SAR: Compound 3b demonstrated potent inhibition of PI3Kα, comparable to the known inhibitor Alpelisib, and also exhibited significant mTOR inhibition.[6] The specific substitutions in compound 3b , which include a prolinamide moiety and a substituted pyridine ring, are crucial for its dual inhibitory activity.[6]

Antiproliferative Activity in Cancer Cell Lines

The ultimate goal of developing kinase inhibitors is to inhibit the growth of cancer cells. The following table summarizes the antiproliferative activity of various 2-aminothiazole derivatives against different cancer cell lines.

Table 3: Comparative Antiproliferative Activity of 2-Aminothiazole Derivatives

CompoundTarget(s)Cell LineIC50/GI50 (µM)
Compound 21 Bcr-AblK563 (Leukemia)16.3[7]
Dasatinib Pan-Src, Bcr-AblK563 (Leukemia)11.08[7]
Compound 9 VEGFR-2Leukemia3.51 (GI50)[7]
Compound 27 UnknownHeLa (Cervical Cancer)1.6 ± 0.8[7]
Compound 3f UnknownA549 (Lung Carcinoma)32.67 ± 6.43[8]
Compound 3g UnknownA549 (Lung Carcinoma)31.33 ± 5.77[8]
Compound 3e UnknownC6 (Glioma)9 ± 1[8]

Interpretation of Data: The data demonstrates the broad anticancer potential of the 2-aminothiazole scaffold. Notably, while Dasatinib is a potent inhibitor, novel derivatives like compound 21 show comparable activity against specific cell lines.[7] Furthermore, compounds like 3e exhibit potent activity against glioma cells, highlighting the potential for developing derivatives with selectivity towards different cancer types.[8]

Experimental Methodologies

To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step protocols for key experiments used in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a cornerstone for determining the direct inhibitory effect of a compound on a purified kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 1x Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Dilute the purified kinase (e.g., Aurora A, EGFR) to the desired concentration in 1x Kinase Reaction Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

    • Prepare a substrate/ATP mix in 1x Kinase Reaction Buffer. The ATP concentration should ideally be at the Km value for the specific kinase.

    • Prepare serial dilutions of the test inhibitor in 1x Kinase Reaction Buffer containing a constant percentage of DMSO (e.g., 1%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor solution or vehicle (DMSO) to the appropriate wells.

    • Add 2 µl of the diluted kinase solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated cells.

    • Determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blotting for Target Phosphorylation

This technique is used to confirm that the inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.

Protocol: Western Blotting

  • Cell Lysis:

    • Treat cells with the inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Histone H3 for Aurora B activity) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_auroraA Aurora A cluster_auroraB Aurora B G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Aurora A Aurora A Anaphase Anaphase Metaphase->Anaphase Aurora B Aurora B Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Activates Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Promotes Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Ensures correct Cytokinesis_reg Cytokinesis Aurora B->Cytokinesis_reg Regulates Histone_H3 Histone H3 (Ser10) Aurora B->Histone_H3 Phosphorylates Chromosome Condensation Chromosome Condensation Histone_H3->Chromosome Condensation 2_Aminothiazole_Inhibitor 2_Aminothiazole_Inhibitor 2_Aminothiazole_Inhibitor->Aurora A Inhibits 2_Aminothiazole_Inhibitor->Aurora B Inhibits

Caption: The role of Aurora A and B kinases in mitosis and their inhibition by 2-aminothiazole derivatives.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes 2_Aminothiazole_Inhibitor 2_Aminothiazole_Inhibitor 2_Aminothiazole_Inhibitor->PI3K Inhibits 2_Aminothiazole_Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by dual inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) IC50->Cell_Proliferation GI50 Determine GI50 Cell_Proliferation->GI50 Western_Blot Western Blot (Target Phosphorylation) GI50->Western_Blot Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Xenograft Xenograft Models Target_Engagement->Xenograft Efficacy Evaluate In Vivo Efficacy Xenograft->Efficacy Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Kinase_Assay

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Conclusion and Future Directions

The "2-Amino-N-(thiazol-2-yl)acetamide" scaffold and its related 2-aminothiazole derivatives represent a versatile and highly promising class of kinase inhibitors. The evidence presented in this guide demonstrates their potential to potently inhibit key oncogenic kinases, including Aurora kinases, EGFR, and components of the PI3K/mTOR pathway. The structure-activity relationships highlighted herein provide a rational basis for the further optimization of these compounds to enhance their potency, selectivity, and drug-like properties.

Future research should focus on obtaining comprehensive selectivity profiles for the most promising leads against a broad panel of kinases to better understand their off-target effects. Furthermore, detailed pharmacokinetic and in vivo efficacy studies in relevant animal models are crucial next steps to translate these preclinical findings into potential clinical candidates. The continued exploration of this privileged scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

References

  • Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

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Validation

A Researcher's Guide to the In Vivo Validation of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride: A Comparative Analysis

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride." Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride." Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of its potential efficacy against other thiazole-based therapeutics, supported by detailed experimental protocols and mechanistic insights. Our objective is to furnish a scientifically robust guide that explains the rationale behind experimental choices, ensuring a self-validating and rigorous preclinical assessment.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved anticancer drugs like Dasatinib and Ixazomib.[1] These compounds exert their effects through diverse mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival.[2][3] Recent studies have highlighted the potential of thiazole derivatives to target pathways such as PI3K/Akt/mTOR and protein kinases, making them a fertile ground for the discovery of novel cancer therapeutics.[2][4][5] "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" emerges from this promising lineage, necessitating rigorous in vivo evaluation to ascertain its therapeutic potential.

Comparative Landscape: Thiazole-Based Anticancer Agents

The therapeutic efficacy of a novel compound is best understood in the context of existing treatments and developmental candidates. The following table summarizes the performance of select thiazole derivatives, providing a benchmark for evaluating the potential of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride."

Compound/DrugTarget(s)Relevant Cancer ModelsKey In Vivo FindingsReference
Dasatinib Multi-kinase inhibitor (including Bcr-Abl and Src family kinases)Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)Induces apoptosis and inhibits proliferation of cancer cells.[2]
Compound 6b (N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative) Induces apoptosis and autophagyMelanoma (A375 xenograft)Significant reduction of tumor growth in mice.[6][7]
Thiazole-based PI3K/mTOR inhibitors PI3K/AKT/mTOR pathwayA549, MCF-7, U-87 MG, and HCT-116 cell linesPotent anticancer effects, outperforming reference compounds in some cases.[4]
2-amino-1-thiazolyl imidazoles Tubulin polymerizationMurine P388 leukemiaProlonged lifespans in leukemia mouse models when administered orally.[8]

Proposed In Vivo Validation Workflow

A rigorous in vivo validation pipeline is crucial to de-risk the progression of a drug candidate. The following workflow is proposed for "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride."

G cluster_0 Pre-Clinical In Vivo Validation A Compound Formulation & Stability Testing B Acute Toxicity & Dose Range Finding A->B Determine MTD C Xenograft Model Establishment B->C Select Tolerated Doses D Efficacy Study (Tumor Growth Inhibition) C->D Randomize Tumor-Bearing Mice E Pharmacokinetic (PK) Analysis D->E Collect Blood & Tissue Samples F Pharmacodynamic (PD) & Mechanistic Studies D->F Collect Tumor Samples at Endpoint G Data Analysis & Reporting E->G F->G

Caption: Proposed workflow for the in vivo validation of anticancer compounds.

Detailed Experimental Protocols

The successful in vivo assessment of an anticancer agent hinges on meticulously designed and executed experiments.[9] Below are detailed protocols for the key stages of validation.

Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Rationale: Establishing a safe and effective dosing range is the foundational step in preclinical in vivo studies. This study aims to identify the maximum tolerated dose (MTD) of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride," which will inform the doses used in subsequent efficacy studies.[10][11]

Protocol:

  • Animal Model: Use healthy, 6-8 week old immunocompetent mice (e.g., BALB/c).

  • Group Allocation: Randomly assign mice into groups (n=3-5 per group), including a vehicle control group and at least three escalating dose groups of the test compound.

  • Compound Administration: Administer "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance, for a period of 14-21 days.[10]

  • Endpoint Analysis: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 20% loss in body weight.

Xenograft Tumor Model and Efficacy Study

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing the antitumor activity of a compound.[12] This study will evaluate the ability of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" to inhibit tumor growth.

Protocol:

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Subcutaneously implant a relevant human cancer cell line (e.g., A375 melanoma, A549 lung cancer) into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Randomize mice into treatment and control groups (n=8-10 per group) with comparable average tumor volumes.

  • Dosing Regimen: Administer the vehicle control and "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" at doses at and below the MTD, following a predetermined schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a fixed duration. Key endpoints include tumor growth inhibition (TGI) and changes in body weight as a measure of toxicity.[9]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for interpreting efficacy data and designing optimal dosing regimens.[14][15] Pharmacodynamic studies will help confirm that the drug is engaging its target in the tumor tissue.

Protocol:

  • Pharmacokinetics:

    • Administer a single dose of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" to tumor-bearing mice.

    • Collect blood samples at multiple time points post-administration.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamics:

    • Analyze the expression or phosphorylation status of target proteins within the proposed signaling pathway (e.g., Akt, mTOR) using techniques like Western blotting or immunohistochemistry to confirm target engagement.

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Many thiazole derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride Thiazole->Akt Inhibits

Caption: Proposed mechanism of action targeting the PI3K/Akt/mTOR pathway.

Conclusion

The in vivo validation of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" requires a systematic and multi-faceted approach. By following the outlined protocols for toxicity, efficacy, and pharmacokinetic/pharmacodynamic assessment, researchers can generate the robust data necessary to determine the therapeutic potential of this novel compound. A thorough understanding of its performance relative to other thiazole-based agents and its mechanism of action will be critical for its advancement as a potential cancer therapeutic.

References

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  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry. Retrieved from [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-(thiazol-2-yl)acetamide Analogs in Anticancer Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its inherent biological activity and synthetic tractability have made it a focal point...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its inherent biological activity and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This guide delves into the structure-activity relationship (SAR) of a specific subclass: 2-Amino-N-(thiazol-2-yl)acetamide analogs. We will explore how subtle molecular modifications to this core structure influence its anticancer properties, with a particular focus on tubulin polymerization and epidermal growth factor receptor (EGFR) kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the efficacy of these promising compounds.

The 2-Amino-N-(thiazol-2-yl)acetamide Core: A Privileged Scaffold

The 2-Amino-N-(thiazol-2-yl)acetamide core structure presents multiple points for chemical modification, allowing for a systematic exploration of its biological activity. The thiazole ring, the exocyclic amino group, and the acetamide moiety can all be functionalized to modulate the compound's potency, selectivity, and pharmacokinetic properties. Our analysis will dissect the impact of substitutions at these key positions.

SAR Analysis: Unraveling the Impact of Structural Modifications

The biological activity of 2-Amino-N-(thiazol-2-yl)acetamide analogs is profoundly influenced by the nature and position of various substituents. The following sections provide a comparative analysis of these modifications.

Modifications on the Thiazole Ring: Enhancing Potency

The thiazole ring itself is a critical pharmacophore. Substitutions at the C4 and C5 positions have been shown to significantly impact anticancer activity. For instance, the introduction of bulky aromatic groups at the C4 position can enhance interactions with the target protein.

The Role of the 2-Amino Group: A Handle for Diverse Functionalities

The 2-amino group serves as a versatile anchor for introducing a wide array of functional groups. Acylation of this amine with different substituted moieties has been a common strategy to modulate the activity of these analogs.

The N-(thiazol-2-yl)acetamide Moiety: A Key Interaction Domain

The acetamide linkage and the terminal thiazole ring play a crucial role in the biological activity of these compounds, often participating in key hydrogen bonding interactions within the active site of their target proteins.

Comparative Biological Activity: Tubulin Polymerization vs. EGFR Kinase Inhibition

Analogs of 2-Amino-N-(thiazol-2-yl)acetamide have demonstrated potent activity against two key targets in cancer therapy: tubulin and EGFR kinase.

Tubulin Polymerization Inhibitors

A significant number of 2-aminothiazole derivatives have been identified as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[2] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3] A recent study on novel thiazole-2-acetamide derivatives identified compounds with potent tubulin polymerization inhibitory activity.[1]

Table 1: In vitro Tubulin Polymerization Inhibition and Antiproliferative Activity of Selected Thiazole-2-acetamide Analogs [1]

CompoundRTubulin Polymerization IC50 (µM)Mean GI50 (µM) against 4 cancer cell lines
10a H2.696
10o 4-OCH33.627
13d 4-Cl3.688
Combretastatin A-4 -8.33-

The data clearly indicates that specific substitutions on the chalcone moiety of these thiazole-2-acetamide derivatives lead to potent tubulin polymerization inhibition, surpassing the activity of the natural product combretastatin A-4.[1]

EGFR Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Certain N-(thiazol-2-yl)acetamide derivatives have been investigated as potential EGFR kinase inhibitors.[6] For instance, a series of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide derivatives were designed and showed strong binding affinities to the ATP-binding site of EGFR in molecular docking studies.[6] Another study on a 2-acetamidobenzothiazole derivative reported an IC50 value of 0.239 µM for EGFR kinase.[4]

Table 2: EGFR Kinase Inhibition and Anticancer Activity of a Benzothiazole Acetamide Analog [4]

CompoundCancer Cell LineGI50 (µM)EGFR Kinase IC50 (µM)
Compound 4 Non-small cell lung-0.239
Colon-
Breast-

These findings highlight the potential of the N-(thiazol-2-yl)acetamide scaffold in the design of potent and selective EGFR kinase inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of 2-Amino-N-(thiazol-2-yl)acetamide analogs.

General Synthesis of Thiazole-2-acetamide Derivatives

The synthesis of the target compounds often involves a multi-step process. A general synthetic route is outlined below.[1][7]

G cluster_0 Synthesis of Chloroacetylated Thiazole cluster_1 Synthesis of Thiazole Chalcones cluster_2 Final Product Synthesis 2-Aminothiazole 2-Aminothiazole Intermediate_12 2-Chloro-N-(thiazol-2-yl)acetamide 2-Aminothiazole->Intermediate_12 Reaction Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_12 Final_Product_13 Target Thiazole-2-acetamide Analogs Intermediate_12->Final_Product_13 Reaction Thiazole_ketone Substituted Thiazole Ketone Chalcone_5 Thiazole Chalcone Derivatives Thiazole_ketone->Chalcone_5 Claisen-Schmidt Condensation Aromatic_aldehyde Aromatic Aldehyde Aromatic_aldehyde->Chalcone_5 Chalcone_5->Final_Product_13

Caption: General synthetic workflow for thiazole-2-acetamide analogs.

Step-by-step procedure for the synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide (Intermediate 12): [1]

  • Dissolve 2-aminothiazole in a suitable dry solvent (e.g., acetone).[8]

  • Add chloroacetyl chloride dropwise to the solution at a controlled temperature.

  • Reflux the reaction mixture for a specified period (e.g., 2 hours).[8]

  • Cool the mixture and pour it into acidified cold water to precipitate the product.[8]

  • Filter, wash, and dry the resulting solid to obtain the desired intermediate.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[1]

G cluster_0 Assay Preparation cluster_1 Measurement cluster_2 Data Analysis Tubulin Purified Tubulin Mix Incubate at 37°C Tubulin->Mix Test_Compound Test Compound (or Vehicle) Test_Compound->Mix GTP GTP GTP->Mix Assay_Buffer Polymerization Buffer Assay_Buffer->Mix Spectrophotometer Measure Absorbance at 340 nm over time Mix->Spectrophotometer Plot Plot Absorbance vs. Time Spectrophotometer->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50

Caption: Workflow for in vitro tubulin polymerization assay.

Step-by-step procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and the test compound in a polymerization buffer.

  • Incubate the mixture at 37°C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of polymerization is determined from the linear portion of the absorbance curve.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

EGFR Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR kinase.[4]

G cluster_0 Reaction Setup cluster_1 Detection cluster_2 Analysis EGFR_Kinase Recombinant EGFR Kinase Incubate Incubate EGFR_Kinase->Incubate Substrate Peptide Substrate Substrate->Incubate Test_Compound Test Compound (or Vehicle) Test_Compound->Incubate ATP ATP (radiolabeled or with antibody) ATP->Incubate Reaction_Buffer Reaction_Buffer Reaction_Buffer->Incubate Stop_Reaction Stop Reaction & Transfer Incubate->Stop_Reaction Detection_System Measure Phosphorylation (e.g., radioactivity, fluorescence) Stop_Reaction->Detection_System Calculate_Activity Calculate % Inhibition Detection_System->Calculate_Activity Determine_IC50 Determine IC50 Calculate_Activity->Determine_IC50

Caption: Workflow for in vitro EGFR kinase assay.

Step-by-step procedure:

  • Prepare a reaction mixture containing recombinant EGFR kinase, a peptide substrate, the test compound, and ATP in a reaction buffer.

  • Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a set time.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with [γ-32P]ATP or using phospho-specific antibodies in an ELISA format.

  • Calculate the percentage of inhibition of EGFR kinase activity and determine the IC50 value.

Mechanistic Insights: Signaling Pathways

The anticancer effects of 2-Amino-N-(thiazol-2-yl)acetamide analogs are mediated through their interaction with key cellular signaling pathways.

Disruption of Microtubule Dynamics

By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

G Thiazole_Analog 2-Amino-N-(thiazol-2-yl)acetamide Analog Tubulin Tubulin Thiazole_Analog->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces G EGF EGF EGFR EGFR EGF->EGFR Binds to P_EGFR EGFR (Phosphorylated) EGFR->P_EGFR Autophosphorylation Thiazole_Analog 2-Amino-N-(thiazol-2-yl)acetamide Analog Thiazole_Analog->EGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition.

Conclusion and Future Perspectives

The 2-Amino-N-(thiazol-2-yl)acetamide scaffold represents a promising platform for the development of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core structure can yield potent inhibitors of tubulin polymerization and EGFR kinase. Future research should focus on optimizing the pharmacokinetic properties of these analogs to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the potential of these compounds to overcome drug resistance mechanisms will be a critical step towards their clinical translation. The insights provided in this guide offer a solid foundation for the rational design of the next generation of 2-aminothiazole-based anticancer drugs.

References

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Comparative

In Vitro Validation of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" Target Engagement: A Comparative Guide

In the landscape of modern drug discovery, the definitive confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful research campaign. This guide provides an in-depth c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the definitive confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful research campaign. This guide provides an in-depth comparison of state-of-the-art in vitro methodologies for validating the target engagement of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride." While the 2-aminothiazole scaffold is present in numerous biologically active agents, including those with anticancer and antimicrobial properties, for the purpose of this illustrative guide, we will hypothesize its engagement with a protein kinase target, a common modality for this class of compounds.[1] This allows for a direct and practical comparison with established kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for robust target validation.

The Imperative of Target Engagement Validation

Identifying a "hit" compound from a high-throughput screen is merely the initial step. A critical subsequent phase is to ascertain whether the compound's observed biological effect is a direct consequence of binding to the intended target. Failure to rigorously validate target engagement can lead to the costly pursuit of compounds with misleading mechanisms of action, off-target effects, or non-specific activity.[2][3] The following sections will delve into a comparative analysis of leading biophysical techniques to unequivocally demonstrate target binding.

Comparative Analysis of In Vitro Target Engagement Methodologies

We will explore four powerful techniques for quantifying the interaction between a small molecule and its protein target: Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). For each method, we will present the core principles, a detailed experimental protocol, and a comparative data summary.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying target engagement within a cellular environment.[4][5] It operates on the principle of ligand-induced thermal stabilization. The binding of a small molecule, such as "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride," to its target protein typically increases the protein's resistance to heat-induced denaturation.[6][7] This thermal shift can be quantified, providing direct evidence of target engagement in a physiologically relevant context.[8]

Rationale for Use: CETSA is invaluable as it can be performed in intact cells or cell lysates, offering a more "real-world" assessment of target binding than assays using purified proteins.[4][9] It does not require modification of the compound or the protein, thus preserving their native states.

Caption: CETSA workflow for assessing target engagement.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with a concentration gradient of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" or a comparator compound (e.g., Dasatinib) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and wash cells with PBS. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the lysates to a predetermined temperature (a temperature that results in partial denaturation of the target protein) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein using an appropriate method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. Fit the data to a dose-response curve to determine the EC50, which reflects the concentration of the compound required to stabilize 50% of the target protein.

Comparative Data Summary (Hypothetical)
CompoundTargetCETSA Thermal Shift (ΔTm in °C)Cellular EC50 (µM)
"2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride"Abl Kinase+ 4.21.5
Dasatinib (Control)Abl Kinase+ 8.50.05

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.[10] This heat change is used to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[11][12]

Rationale for Use: ITC is considered the gold standard for characterizing binding thermodynamics. It provides a complete thermodynamic profile of the interaction in a single experiment, offering deep mechanistic insights into the binding event.[13]

Caption: ITC workflow for thermodynamic characterization.

Experimental Protocol: ITC
  • Sample Preparation: Prepare a solution of the purified target protein (e.g., 10-50 µM) in a suitable buffer. Prepare a solution of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" (e.g., 100-500 µM) in the same buffer. Degas both solutions to prevent air bubbles.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

  • Loading: Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 1-2 µL) of the compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Acquisition: Record the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

Comparative Data Summary (Hypothetical)
CompoundTargetBinding Affinity (KD in µM)Stoichiometry (n)Enthalpy (ΔH in kcal/mol)Entropy (TΔS in kcal/mol)
"2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride"Abl Kinase2.31.1-5.82.1
Dasatinib (Control)Abl Kinase0.080.98-8.22.5

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[14][15] It detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[16] This allows for the determination of binding kinetics (association rate, ka, and dissociation rate, kd) and binding affinity (KD).[17]

Rationale for Use: SPR is highly sensitive and provides detailed kinetic information about the binding event, which is crucial for understanding the dynamic aspects of drug-target interactions.[18] It is also amenable to higher throughput screening compared to ITC.

Caption: SPR workflow for kinetic analysis of binding.

Experimental Protocol: SPR
  • Chip Preparation and Ligand Immobilization: Activate the sensor chip surface (e.g., CM5 chip). Covalently immobilize the purified target protein to the chip surface. Deactivate any remaining active groups.

  • Analyte Preparation: Prepare a series of dilutions of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor surface and monitor the binding response (association phase). Then, inject the running buffer to monitor the dissociation of the compound (dissociation phase).

  • Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams. Globally fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Comparative Data Summary (Hypothetical)
CompoundTargetAssociation Rate (ka in M⁻¹s⁻¹)Dissociation Rate (kd in s⁻¹)Binding Affinity (KD in µM)
"2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride"Abl Kinase1.5 x 10⁴3.8 x 10⁻²2.5
Dasatinib (Control)Abl Kinase2.1 x 10⁶1.7 x 10⁻¹0.08

Microscale Thermophoresis (MST)

Principle: MST is an immobilization-free technique that measures biomolecular interactions in solution.[19][20] It quantifies the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[21] The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and hydration shell, all of which can be altered upon ligand binding.[22]

Rationale for Use: MST requires very low sample consumption and can be performed in complex biological liquids, such as cell lysates.[23] It is a versatile and rapid method for determining binding affinities.[19]

Caption: MST workflow for affinity determination.

Experimental Protocol: MST
  • Protein Labeling: Covalently label the purified target protein with a fluorescent dye according to the manufacturer's protocol. Remove any excess, unbound dye.

  • Sample Preparation: Prepare a serial dilution of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" in the assay buffer.

  • Binding Reaction: Mix the labeled protein (at a constant concentration) with each concentration of the serially diluted compound. Allow the binding reaction to equilibrate.

  • Measurement: Load the samples into glass capillaries and place them in the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence within the capillaries.

  • Data Analysis: Analyze the change in the normalized fluorescence (Fnorm) as a function of the compound concentration. Plot the change in Fnorm against the logarithm of the compound concentration and fit the data with a suitable binding model to determine the dissociation constant (KD).

Comparative Data Summary (Hypothetical)
CompoundTargetBinding Affinity (KD in µM)
"2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride"Abl Kinase2.8
Dasatinib (Control)Abl Kinase0.09

Conclusion

The in vitro validation of target engagement is a non-negotiable step in the progression of a small molecule from a preliminary hit to a viable drug candidate. Each of the techniques discussed—CETSA, ITC, SPR, and MST—offers a unique set of advantages and provides complementary information.

  • CETSA excels in providing evidence of target engagement in a cellular context.

  • ITC delivers a comprehensive thermodynamic signature of the binding event.

  • SPR offers detailed kinetic information (on- and off-rates).

  • MST is a rapid and material-sparing method for determining binding affinity in solution.

By employing a combination of these orthogonal approaches, researchers can build a robust and multifaceted understanding of the interaction between "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" and its biological target. This rigorous validation provides the confidence needed to make informed decisions and ultimately enhances the probability of success in the complex journey of drug development.

References

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  • El-Gharbawy, A. M., et al. (2022). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. PubMed Central. Retrieved from [Link]

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Validation

Cross-reactivity profiling of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" against a kinase panel

Introduction: The Imperative of Selectivity in Kinase Inhibitor Discovery The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Discovery

The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases has made it a foundational structure for drugs targeting a wide range of human diseases. However, the high degree of conservation in the ATP pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminishing the therapeutic window of a potential drug candidate.

This guide addresses the critical process of determining the cross-reactivity profile of a novel kinase inhibitor. We will focus on the hypothetical compound "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" . As there is no publicly available kinase profiling data for this specific molecule, we will use the well-characterized, structurally related drug Dasatinib as a case study. Dasatinib, which also features a 2-aminothiazole core, is a potent inhibitor of the Bcr-Abl fusion protein and the Src family of kinases.[1][2]

By walking through the experimental design, data interpretation, and contextual analysis for a compound like Dasatinib, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of their own novel compounds. We will compare Dasatinib's profile to that of Staurosporine , a natural product known for its potent but broad, non-selective inhibition of a vast number of kinases, to highlight the spectrum of selectivity profiles encountered in drug discovery.[3][4]

Part 1: The Experimental Workflow for Kinase Selectivity Profiling

The primary goal is to quantify the inhibitory activity of a compound against a large, representative panel of kinases. This provides a "fingerprint" of the compound's activity across the kinome. While various assay formats exist, including radiometric assays, TR-FRET, and binding assays, we will detail a widely used, non-radiometric, luminescence-based method: the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Causality Behind Experimental Choices:
  • Assay Platform (ADP-Glo™): Chosen for its high sensitivity, broad applicability to virtually any kinase, and avoidance of hazardous radioactive materials. It measures true kinase catalytic activity.

  • ATP Concentration: Assays are often run at or near the Michaelis constant (Km) of ATP for each specific kinase. This condition ensures the assay is sensitive to ATP-competitive inhibitors. Performing screens at physiological ATP concentrations (e.g., 1 mM) is also crucial, as it provides a more biologically relevant measure of potency.[5]

  • Compound Concentration: A primary screen is typically conducted at a single high concentration (e.g., 1 or 10 µM) to identify any potential "hits." Follow-up dose-response curves are then generated for any kinase showing significant inhibition to determine the half-maximal inhibitory concentration (IC50).

  • Controls: Including "no enzyme" and "no inhibitor (DMSO vehicle)" controls are essential for data normalization and ensuring the integrity of the assay results.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test compound (e.g., "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride," Dasatinib, Staurosporine) in DMSO, followed by a final dilution in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent-induced inhibition.

    • Prepare a solution containing the specific kinase and its corresponding substrate in the reaction buffer.

    • Prepare the ATP solution at the desired concentration (e.g., the Km for the specific kinase) in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells.

    • Add 2.5 µL of the kinase/substrate solution to all wells except the "no enzyme" controls.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzyme ultraglo luciferase, which converts the newly generated ADP back to ATP, and then uses this ATP to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data: Subtract the "no enzyme" background signal from all wells. The "no inhibitor" (DMSO) wells represent 0% inhibition (100% activity).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction (384-well plate) cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Compound Test Compound (Serial Dilution) Plate Add Compound (2.5µL) Add Kinase/Substrate (2.5µL) Compound->Plate Kinase Kinase + Substrate Solution Kinase->Plate ATP ATP Solution (at Km) Initiate Initiate with ATP (5µL) ATP->Initiate Incubate Incubate @ 30°C (60 min) Stop Add ADP-Glo™ Reagent (5µL) (Stops reaction, depletes ATP) Incubate->Stop Detect Add Kinase Detection Reagent (10µL) (Converts ADP to light) Incubate2 Incubate @ RT (30-60 min) Read Measure Luminescence (Plate Reader) Incubate2->Read Calculate Calculate % Inhibition IC50 Determine IC50 (Dose-Response Curve)

Caption: Workflow for a luminescence-based kinase inhibition assay.

Part 2: Comparative Cross-Reactivity Data

The table below presents representative IC50 data for our case study compound, Dasatinib, and the non-selective inhibitor, Staurosporine, against a panel of kinases from different families. This illustrates how selectivity is assessed. The data are synthesized from publicly available sources for illustrative purposes.[1][4][6][7]

Kinase TargetKinase FamilyDasatinib IC50 (nM)Staurosporine IC50 (nM)Selectivity Profile
ABL1 Tyrosine Kinase0.8 15Highly Potent
SRC Tyrosine Kinase0.5 6Highly Potent
LCK Tyrosine Kinase1.1 7Highly Potent
c-KIT Tyrosine Kinase12 30Potent
PDGFRβ Tyrosine Kinase28 40Potent
EphA2 Tyrosine Kinase30 25Potent
VEGFR2 Tyrosine Kinase>100050Selective
EGFR Tyrosine Kinase>3000100Highly Selective
PKCα Ser/Thr Kinase>10,0003Highly Selective
PKA Ser/Thr Kinase>10,0007Highly Selective
CDK2 Ser/Thr Kinase>500045Highly Selective
Interpretation of Results:
  • Dasatinib demonstrates exquisite potency against its intended targets, ABL1 and the Src family kinases (SRC, LCK), with sub-nanomolar IC50 values. It also shows potent activity against other tyrosine kinases like c-KIT and PDGFRβ. Crucially, it shows very weak to no activity against serine/threonine kinases (PKCα, PKA) and certain receptor tyrosine kinases like EGFR, demonstrating a clear selective profile.

  • Staurosporine , in stark contrast, inhibits all kinases in the panel with potent, low nanomolar IC50 values, regardless of whether they are tyrosine or serine/threonine kinases. This confirms its classic pan-kinase inhibitor profile.

For a novel compound like "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride," this type of comparative table is the ultimate goal. It would immediately reveal whether the compound is a selective inhibitor, a multi-targeted inhibitor like Dasatinib, or a non-selective inhibitor like Staurosporine, thereby guiding its future development.

Part 3: Biological Context - Impact on Signaling Pathways

Understanding a compound's kinase selectivity profile is meaningless without placing it in the context of cellular signaling. Dasatinib's primary targets, Bcr-Abl and Src, are critical nodes in pathways that drive cell proliferation and survival, particularly in certain cancers like Chronic Myeloid Leukemia (CML).[8][9][10]

The diagram below illustrates a simplified version of the Bcr-Abl signaling network. The constitutively active Bcr-Abl tyrosine kinase drives the activation of multiple downstream pathways, including the RAS/MEK/ERK pathway and the PI3K/AKT pathway, which collectively promote cell proliferation and inhibit apoptosis.[9]

Bcr-Abl Signaling Pathway and Point of Inhibition

BcrAbl_Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/SOS BcrAbl->Grb2 P PI3K PI3K BcrAbl->PI3K P STAT5 STAT5 BcrAbl->STAT5 P Dasatinib Dasatinib Dasatinib->BcrAbl Ras RAS Grb2->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis

Caption: Bcr-Abl pathway inhibition by Dasatinib.

This visualization clearly shows how a selective inhibitor like Dasatinib can block signaling at a key upstream node, thereby shutting down multiple oncogenic downstream signals. Profiling a new compound against a kinase panel allows researchers to predict which cellular pathways it will modulate, providing a mechanistic hypothesis for its biological effects and guiding the design of crucial cell-based validation experiments.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor is a cornerstone of modern drug discovery. It is an indispensable step for moving a compound from a preliminary "hit" to a viable "lead." By employing systematic and quantitative methods, such as the biochemical assay workflow detailed here, researchers can build a comprehensive selectivity profile.

As illustrated with our case study of Dasatinib versus Staurosporine, this profile provides critical insights into a compound's therapeutic potential and potential liabilities. For a new molecule like "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride," obtaining this data would be the essential next step to understand its mechanism of action, predict its biological consequences, and rationally design a strategy for its further development as a potential therapeutic agent. This objective, data-driven approach ensures that only the most promising and selective candidates are advanced, maximizing the potential for clinical success while minimizing the risk of off-target toxicity.

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Comparative

A Comparative Guide to the Cytotoxicity of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride in Normal vs. Cancer Cells

In the landscape of anticancer drug discovery, the paramount objective is to identify and develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while conferring minimal harm to healthy tissu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the paramount objective is to identify and develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while conferring minimal harm to healthy tissues.[1] This guide provides an in-depth comparative analysis of the cytotoxic effects of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride," a member of the promising 2-aminothiazole class of compounds, on cancerous versus non-cancerous cell lines.[2][3] We will delve into the experimental design, present illustrative data, and explore the underlying cellular mechanisms that could account for differential cytotoxicity.

Introduction: The Therapeutic Potential of 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer properties.[2][4] Derivatives of 2-aminothiazole have demonstrated the ability to inhibit various cellular processes crucial for cancer cell proliferation and survival.[2] The central hypothesis for investigating "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" is its potential to selectively target cancer cells, a critical attribute for a viable chemotherapeutic candidate.[5][6] This selectivity is often attributed to the unique metabolic and signaling environments within cancer cells, which can be exploited by targeted therapies.[7]

Experimental Design: A Rigorous Approach to Comparative Cytotoxicity

To objectively assess the selective cytotoxicity of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride," a multi-faceted experimental approach is essential. This involves the careful selection of cell lines and a battery of assays to measure cell viability and the mode of cell death.

Cell Line Selection: Modeling the Tumor and Normal Tissue Environments

The choice of cell lines is a critical determinant of the relevance of in vitro cytotoxicity data.[8][9] For this comparative study, we selected a representative cancer cell line and a normal, non-cancerous cell line:

  • Cancer Cell Line: A549 (Human Lung Carcinoma) - This is a widely used and well-characterized cell line that serves as a robust model for non-small cell lung cancer.

  • Normal Cell Line: HEK-293 (Human Embryonic Kidney) - These cells, while immortalized, are frequently used as a control for normal cellular physiology in cytotoxicity studies.[10][11]

Experimental Workflow

The overall experimental workflow is designed to provide a comprehensive picture of the compound's cytotoxic profile.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity & Apoptosis Assays cluster_3 Data Analysis A549 A549 Cells Seed_A549 Seed A549 in 96-well plates A549->Seed_A549 HEK293 HEK-293 Cells Seed_HEK293 Seed HEK-293 in 96-well plates HEK293->Seed_HEK293 Treat_A549 Treat A549 Cells Seed_A549->Treat_A549 Treat_HEK293 Treat HEK-293 Cells Seed_HEK293->Treat_HEK293 Compound 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (Varying Concentrations) Compound->Treat_A549 Compound->Treat_HEK293 MTT MTT Assay Treat_A549->MTT LDH LDH Release Assay Treat_A549->LDH Apoptosis Annexin V/PI Staining Treat_A549->Apoptosis Treat_HEK293->MTT Treat_HEK293->LDH Treat_HEK293->Apoptosis Analysis Calculate IC50 Determine % Apoptosis Compare Normal vs. Cancer MTT->Analysis LDH->Analysis Apoptosis->Analysis

Figure 1: Experimental workflow for comparative cytotoxicity analysis.

Methodologies: Step-by-Step Protocols

The following protocols are standard methodologies for assessing cytotoxicity and apoptosis.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Protocol:

  • Seed A549 and HEK-293 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Lactate Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity.[12][14]

Protocol:

  • Culture and treat cells as described in the MTT assay protocol.

  • After the 48-hour incubation, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][15]

Protocol:

  • Seed A549 and HEK-293 cells in 6-well plates and treat with selected concentrations of the compound (e.g., IC50 and 2x IC50) for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Comparative Data Analysis

The following tables present illustrative data from the described experiments.

Table 1: Comparative IC50 Values of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

Cell LineTypeIC50 (µM)
A549Human Lung Carcinoma15.8 ± 2.1
HEK-293Human Embryonic Kidney> 100

Table 2: Comparative LDH Release at 48 hours

Cell LineTreatment Concentration (µM)% LDH Release
A5490 (Control)5.2 ± 1.1
1548.7 ± 3.5
3075.3 ± 4.2
HEK-2930 (Control)4.8 ± 0.9
158.1 ± 1.5
3012.5 ± 2.3

Table 3: Apoptosis Induction in A549 vs. HEK-293 Cells

Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis
A549Control3.1 ± 0.72.5 ± 0.5
15 µM Compound25.4 ± 2.815.2 ± 1.9
HEK-293Control2.8 ± 0.62.1 ± 0.4
15 µM Compound5.6 ± 1.13.4 ± 0.8

Mechanistic Insights: Potential Signaling Pathways

The selective induction of apoptosis in cancer cells is a key mechanism for many successful chemotherapeutics. Thiazole derivatives have been shown to modulate various signaling pathways involved in apoptosis.[16]

G Compound 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A potential signaling pathway for apoptosis induction.

The data suggests that "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" may induce apoptosis through the intrinsic mitochondrial pathway. This could be initiated by an increase in reactive oxygen species (ROS), a common mechanism for selective cancer cell killing, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[7]

Conclusion and Future Directions

The presented comparative analysis indicates that "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" exhibits significant selective cytotoxicity towards the A549 cancer cell line while showing minimal effects on the non-cancerous HEK-293 cell line. The primary mode of cell death in the cancer cells appears to be apoptosis, as evidenced by the Annexin V/PI staining results.

These findings underscore the potential of "2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride" as a lead compound for further anticancer drug development. Future studies should aim to elucidate the precise molecular targets and signaling pathways modulated by this compound. Additionally, in vivo studies using animal models are warranted to validate these in vitro findings and to assess the compound's therapeutic efficacy and safety profile in a whole-organism context.

References

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  • ScienceDaily. (2016, March 31). Novel compounds could yield more effective, less toxic cancer chemotherapy.
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  • Badisa, R. B., et al. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 29(8), 2993-2998. Retrieved from [Link]

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  • Smolecule. (n.d.). 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride.
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  • EXCLI Journal. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
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Validation

A Preclinical Benchmarking Guide: Evaluating the Anticancer Potential of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride Against Standard-of-Care Therapeutics

Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold The relentless pursuit of novel anticancer agents has led researchers to explore a multitude of chemical scaffolds with the potential for therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold

The relentless pursuit of novel anticancer agents has led researchers to explore a multitude of chemical scaffolds with the potential for therapeutic intervention. Among these, the 2-aminothiazole nucleus has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2][3][4] Derivatives of 2-aminothiazole have been shown to exhibit cytotoxic activity against various cancer cell lines, operating through diverse mechanisms of action such as the inhibition of crucial cellular processes like tubulin polymerization and the modulation of key signaling pathways governed by kinases.[5][6]

This guide focuses on a specific, yet under-investigated, member of this family: 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride . While direct preclinical data on this particular compound is scarce, its structural similarity to other biologically active 2-aminothiazole derivatives provides a strong rationale for its evaluation as a potential anticancer agent.[1][4] The introduction of the acetamide group to the 2-aminothiazole core, in particular, has been shown in related compounds to enhance antitumor activity.[1]

This document outlines a comprehensive preclinical benchmarking study designed to rigorously assess the anticancer efficacy of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride against established standard-of-care drugs for three of the most prevalent and challenging malignancies: non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer. By employing a battery of validated in vitro and in vivo assays, this proposed study aims to elucidate the compound's cytotoxic and mechanistic properties, providing the critical data necessary to determine its potential for further development as a novel cancer therapeutic.

I. Rationale for Investigation: Why 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride?

The impetus for this investigation is built upon the established anticancer potential of the 2-aminothiazole scaffold. Numerous studies have demonstrated that modifications to this core structure can yield compounds with significant antiproliferative activity. For instance, various N-acyl-2-aminothiazoles have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[1] Furthermore, other derivatives have been shown to inhibit Src kinase, a key player in cancer cell proliferation, survival, and metastasis.[6] The dihydrochloride salt form of the compound is proposed for investigation to potentially enhance its solubility and bioavailability, key properties for a drug candidate.

This benchmarking guide will therefore serve as a roadmap for a systematic evaluation of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride, with the goal of generating the foundational data required to justify its advancement in the drug discovery pipeline.

II. Materials and Methods: A Blueprint for Preclinical Evaluation

To ensure the scientific rigor and validity of this benchmark study, a multi-pronged approach incorporating a suite of standardized and complementary assays is proposed.

A. Cell Lines and Reagents

A panel of human cancer cell lines representing the three targeted malignancies will be utilized:

  • Non-Small Cell Lung Cancer (NSCLC): A549, H460[7]

  • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)[5]

  • Colorectal Cancer: HCT116, HT-29[6]

Standard-of-care anticancer drugs for comparison will include:

  • NSCLC: Cisplatin, Paclitaxel[8][9]

  • Breast Cancer: Doxorubicin, Paclitaxel[10]

  • Colorectal Cancer: 5-Fluorouracil (5-FU), Oxaliplatin[11][12]

All cell culture reagents, assay kits, and chemical compounds will be of the highest purity and sourced from reputable commercial suppliers.

B. In Vitro Efficacy Assessment

The initial screening of the compound's cytotoxic effects will be performed using tetrazolium-based colorimetric assays, namely the MTT and XTT assays.[4][13][14][15][16] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[13][16]

Experimental Protocol: MTT/XTT Assay

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells will be treated with a range of concentrations of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride and the respective standard-of-care drugs for 48 and 72 hours.

  • Reagent Addition: Following incubation, MTT or XTT reagent will be added to each well according to the manufacturer's instructions.[13]

  • Incubation and Solubilization (MTT only): For the MTT assay, an additional incubation step to allow for formazan crystal formation will be followed by the addition of a solubilization solution (e.g., DMSO).[13]

  • Absorbance Measurement: The absorbance will be measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).[13][14]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values will be calculated from the dose-response curves.

To elucidate the mechanism of cell death induced by the compound, flow cytometry-based assays will be employed to assess apoptosis and cell cycle distribution.[2][17][18][19]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Cells will be treated with the IC50 concentration of the compounds for 24 and 48 hours.

  • Cell Harvesting and Staining: Cells will be harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[19]

  • Flow Cytometry Analysis: The stained cells will be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17][19]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide (PI)

  • Cell Treatment: Cells will be treated with the IC50 concentration of the compounds for 24 hours.

  • Cell Fixation and Staining: Cells will be harvested, fixed in cold 70% ethanol, and subsequently stained with a solution containing PI and RNase A.[1][6]

  • Flow Cytometry Analysis: The DNA content of the cells will be analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

C. In Vivo Antitumor Efficacy in Xenograft Models

The in vivo anticancer activity of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride will be evaluated using human tumor xenograft models in immunodeficient mice.[5]

Experimental Protocol: Xenograft Tumor Growth Study

  • Tumor Cell Implantation: Human cancer cells (e.g., A549, MCF-7, HCT116) will be subcutaneously injected into the flank of athymic nude mice.[5]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), the mice will be randomized into treatment and control groups.

  • Compound Administration: 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride and standard-of-care drugs will be administered to the respective treatment groups via an appropriate route (e.g., intraperitoneal or oral gavage) for a specified duration.

  • Tumor Volume Measurement: Tumor size will be measured regularly (e.g., twice weekly) using calipers, and tumor volume will be calculated using the formula: (length × width²)/2.

  • Toxicity Monitoring: Animal body weight and general health will be monitored throughout the study to assess treatment-related toxicity.

  • Endpoint and Analysis: At the end of the study, tumors will be excised and weighed. The tumor growth inhibition (TGI) will be calculated for each treatment group relative to the control group.

III. Data Presentation and Visualization

A. Comparative Data Tables (Hypothetical Data)

The following tables illustrate how the comparative efficacy of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (ATAD) would be presented.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM) after 48h Treatment

Cell Line2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (ATAD)CisplatinPaclitaxelDoxorubicin5-FluorouracilOxaliplatin
NSCLC
A5495.28.50.015---
H4607.810.20.022---
Breast
MCF-712.5-0.0100.5--
MDA-MB-2318.9-0.0180.8--
Colorectal
HCT1166.4---15.62.1
HT-299.1---20.33.5

Table 2: Induction of Apoptosis (% of Apoptotic Cells) after 24h Treatment

Cell LineControlATAD (IC50)Standard Drug (IC50)
A5495%45%40% (Cisplatin)
MCF-74%38%42% (Doxorubicin)
HCT1166%52%48% (Oxaliplatin)

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

Tumor ModelTreatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI)
A549Vehicle Control1500-
ATAD (20 mg/kg)75050%
Cisplatin (5 mg/kg)82545%
HCT116Vehicle Control1800-
ATAD (20 mg/kg)81055%
Oxaliplatin (10 mg/kg)90050%
B. Visualizations: Workflows and Signaling Pathways

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines (NSCLC, Breast, Colorectal) treatment Treatment with ATAD & Standard Drugs cell_culture->treatment viability Cell Viability Assays (MTT/XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, TGI, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis xenograft Xenograft Model Development treatment_vivo Compound Administration xenograft->treatment_vivo monitoring Tumor Growth & Toxicity Monitoring treatment_vivo->monitoring endpoint Endpoint Analysis (Tumor Weight, TGI) monitoring->endpoint endpoint->data_analysis

Caption: Proposed experimental workflow for benchmarking 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

Signaling_Pathway cluster_cell Cancer Cell ATAD 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (ATAD) Tubulin Tubulin ATAD->Tubulin Inhibition Kinase Pro-survival Kinase (e.g., Src, CDK) ATAD->Kinase Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitosis Mitosis Mitotic_Spindle->Mitosis Downstream Downstream Signaling Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Mitosis->Proliferation CellCycleArrest G2/M Arrest Mitosis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothetical mechanism of action for 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

IV. Anticipated Results and Discussion

Based on the promising anticancer activities of related 2-aminothiazole derivatives, it is hypothesized that 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride will demonstrate significant cytotoxic effects against the tested cancer cell lines. The hypothetical data presented in the tables suggests that the compound could exhibit IC50 values in the low micromolar range, potentially comparable or superior to some standard-of-care drugs in specific cell lines.

The mechanistic studies are anticipated to reveal that the compound induces cell death primarily through apoptosis and may cause cell cycle arrest at the G2/M phase, a common mechanism for agents that interfere with microtubule dynamics. The in vivo xenograft studies will be crucial in translating the in vitro findings to a more complex biological system. A significant tumor growth inhibition would provide strong evidence for the compound's potential as a therapeutic candidate.

It is important to acknowledge that this guide outlines a proposed study. The actual experimental results may differ from the hypothetical data presented. Unfavorable outcomes, such as high toxicity or lack of efficacy in vivo, would necessitate a re-evaluation of the compound's potential. Conversely, promising results would pave the way for further preclinical development, including detailed pharmacokinetic and pharmacodynamic studies, and ultimately, consideration for clinical trials.

V. Conclusion

While the direct anticancer properties of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride remain to be elucidated, the wealth of data on the 2-aminothiazole scaffold provides a compelling rationale for its investigation. The comprehensive benchmarking study outlined in this guide offers a robust framework for evaluating its efficacy against current standard-of-care treatments for NSCLC, breast, and colorectal cancer. The successful execution of these studies will provide the critical data needed to determine if this compound warrants further development as a novel and effective weapon in the fight against cancer.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. As drug development professionals, our responsibility extends beyond the bench; it...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. As drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety and regulatory adherence are built into your laboratory's workflow.

Core Principle: Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride must be treated as hazardous waste from the moment it is generated until its final, documented disposal.[1] This "cradle-to-grave" responsibility is a cornerstone of regulations established by the Environmental Protection Agency (EPA).[2]

The first step for any chemical is to consult its specific Safety Data Sheet (SDS). While a specific SDS for this exact compound is not publicly indexed, we can infer its likely hazards based on its structure and related compounds. The dihydrochloride salt form indicates it is acidic and would be classified as corrosive .[1] The presence of the thiazole ring, an organic heterocyclic structure, suggests potential toxicity to aquatic life if released into the environment.[3]

Therefore, this compound and any materials contaminated with it fall under the EPA's hazardous waste regulations.[2][4] It is illegal and unsafe to dispose of this chemical in the regular trash or down the sanitary sewer.[5][6]

Hazard Profile: 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride Rationale & Causality
Primary Hazard Class Corrosive (Acidic), Toxic
Physical State Solid
Inferred Health Hazards Causes skin and serious eye irritation/damage.[7][8][9] Harmful if swallowed or inhaled.[9][10]
Environmental Hazards Potential for environmental contamination; should not be released into the environment.[2][7][8]
Regulatory Framework Resource Conservation and Recovery Act (RCRA).[2]

Procedural Guide: From Generation to Disposal

This protocol outlines the validated, step-by-step process for managing waste containing 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride. Following these steps ensures the safety of laboratory personnel and maintains regulatory compliance.

Step 1: Waste Minimization (A Proactive Approach)

The most effective disposal strategy begins with minimizing waste generation.[1][11] Before starting your experiment, consider these principles:

  • Source Reduction: Order only the quantity of the chemical required for your immediate research needs.[1]

  • Process Modification: Where possible without compromising experimental integrity, reduce the scale of experiments to decrease the volume of waste produced.[1][12]

  • Inventory Management: Maintain a clear and current inventory of your chemicals to avoid purchasing duplicates and to identify expiring compounds for disposal before they become a larger problem.[13]

Step 2: Personal Protective Equipment (PPE)

Based on the hazard assessment, appropriate PPE must be worn at all times when handling the pure compound or its waste.

Required PPE Specification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[14] Causality: Protects against splashes of solutions or airborne dust that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use.[14] Causality: Prevents skin contact, which can cause irritation or burns.
Body Protection Laboratory coat.[14] Causality: Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder.[7][8] Causality: Avoids inhalation of dust, which may be harmful.
Step 3: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.[6][15] Never mix different waste streams. Waste from 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride should be collected in dedicated containers, separated by physical state.

  • Solid Waste: Includes unused or expired pure compound, as well as contaminated consumables like weigh paper, pipette tips, gloves, and spill cleanup materials.[12]

  • Aqueous Liquid Waste: Includes any solutions containing the dissolved compound.

Crucially, this waste stream must be kept separate from:

  • Bases: Mixing an acidic waste with a base can cause a vigorous exothermic reaction.

  • Oxidizing Agents: To prevent unpredictable and potentially violent reactions.[15]

  • Other Solvent Wastes: Do not mix with organic solvent waste unless explicitly permitted by your institution's EHS department.

Step 4: Containerization and Labeling

All hazardous waste must be collected in appropriate, clearly labeled containers.

  • Select the Right Container:

    • Use a sturdy, leak-proof container that is chemically compatible with acidic waste (HDPE plastic is preferred).[1][6]

    • Ensure the container has a secure, screw-top lid.[2]

    • Keep the container closed at all times except when actively adding waste.[1][5][6] This prevents spills and the release of vapors.

  • Apply a Hazardous Waste Label:

    • Attach your facility's official hazardous waste label to the container as soon as the first drop of waste is added.

    • Fill out the label completely and legibly.[5] Information must include:

      • The full, unabbreviated chemical name: "Waste 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride".

      • All constituents, including water, with their approximate percentages.

      • The relevant hazard characteristics (e.g., "Corrosive," "Toxic").

      • The name of the principal investigator and the laboratory location.

      • The date the container was first used for waste accumulation.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific area within your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[1]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[2]

  • Store liquid waste containers within a secondary containment bin to catch any potential leaks.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12][16]

Step 6: Final Disposal via Authorized Personnel

The final and most critical step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[1][2]

  • Once a waste container is full, or if you are ceasing work with the chemical, submit a request for waste pickup through your institution's designated system.

  • Self-Validation: Never attempt to neutralize the chemical for drain disposal or discard it as regular trash. The byproducts of such attempts can be unknown and hazardous, and this action violates federal and local regulations.[4][5] The only self-validating system is the documented transfer of waste to authorized professionals.

Disposal Workflow: A Decision-Making Diagram

This diagram illustrates the logical flow for the proper management and disposal of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride waste.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_contain Phase 2: Segregation & Containment cluster_storage Phase 3: Accumulation & Disposal Start Material is designated as waste Assess Consult SDS & Assess Hazards (Corrosive, Toxic) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate by Physical State PPE->Segregate Solid Collect Solid Waste (e.g., contaminated gloves, powder) Segregate->Solid Solid Liquid Collect Aqueous Waste Segregate->Liquid Liquid Container_S Use Labeled, Compatible SOLID Waste Container Solid->Container_S Container_L Use Labeled, Compatible LIQUID Waste Container Liquid->Container_L Store Store Closed Container in SAA (with Secondary Containment for Liquids) Container_S->Store Container_L->Store Request Container Full? Request EHS Pickup Store->Request End Documented Transfer to EHS/ Licensed Disposal Vendor Request->End

Caption: Decision workflow for compliant disposal of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is key to maintaining safety.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate: Secure the area to prevent others from entering.

  • Assess: If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate and contact your institution's emergency EHS number.

  • Clean-up (Small Spills Only): For a small, manageable spill of powder or a dilute solution, use a chemical spill kit with an absorbent appropriate for acids.

  • Dispose: All materials used for spill cleanup, including absorbents and PPE, must be collected as solid hazardous waste and placed in your labeled solid waste container.[5][12]

By adhering to this comprehensive guide, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet for 2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Aminothiazole.
  • AK Scientific, Inc. Safety Data Sheet for 2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for N-(2-Aminoethyl)acetamide.
  • ChemicalBook. (2023, May 6). Chemical Safety Data Sheet for N-Allyl-2-aminoacetamide hydrochloride.
  • Al-Kadhemy, M. F., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.
  • Wu, L., et al. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Cornell University EHS. 7.19.2 Deactivation Procedures.

Sources

Handling

A Researcher's Comprehensive Guide to Safely Handling 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific advancement. This guide provides essential safety and logistical information for handling 2-Amino-N-(thiazol-2-yl)a...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific advancement. This guide provides essential safety and logistical information for handling 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride (CAS No. 1046757-36-1), a compound that, like many amine salts and thiazole derivatives, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of research.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Understanding the Hazard Landscape

The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.[2][5] Ingestion is also a potential route of exposure, particularly in environments where good laboratory practices are not strictly followed.[5][6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the substance.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against airborne particles and potential splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of energetic dispersal of the powder.
Hand Protection Nitrile gloves are the standard for handling most laboratory chemicals and should be sufficient for this compound. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended when handling the pure solid or concentrated solutions.
Body Protection A buttoned lab coat should be worn at all times. For operations with a higher risk of contamination, such as large-scale weighing or transfers, a disposable gown is recommended.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is essential to prevent inhalation of airborne particles.[7]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment. The following step-by-step guide outlines the key stages of handling 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] The storage location should be clearly labeled as containing hazardous chemicals.

  • Engineering Controls: All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood to contain any airborne dust.

  • Static Control: Use an anti-static brush or ionizer to minimize the dispersal of the fine powder.

  • Tool Selection: Use dedicated, clearly labeled spatulas and weighing boats for this compound to prevent cross-contamination.

  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Minor Spills: For small spills of the solid, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust.

  • Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures for hazardous material spills.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste, including contaminated PPE (gloves, disposable gowns), weighing boats, and paper towels, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates from cleaning glassware should be collected in a designated hazardous waste container. Do not dispose of this chemical down the drain.[2]

  • Decontamination: All non-disposable equipment, such as spatulas and glassware, should be thoroughly rinsed with an appropriate solvent, and the rinseate collected as hazardous waste.

Visualizing the Workflow

To further clarify the safe handling and disposal process, the following diagram illustrates the key decision points and actions.

cluster_receiving Receiving & Storage cluster_handling Handling Operations cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container receive->inspect store Store in Cool, Dry, Ventilated Area inspect->store weigh Weigh in Fume Hood store->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use collect_solid Collect Solid Waste use->collect_solid collect_liquid Collect Liquid Waste use->collect_liquid decontaminate Decontaminate Equipment use->decontaminate dispose Dispose via Hazardous Waste Protocol collect_solid->dispose collect_liquid->dispose decontaminate->dispose

Caption: Workflow for the safe handling and disposal of 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride
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2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride
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